Neoastilbin
説明
This compound has been reported in Neolitsea aurata, Litsea sericea, and other organisms with data available.
from rhizoma smilacis glabrae; structure in first source
Structure
3D Structure
特性
IUPAC Name |
(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROGCCBNZBKLEL-MFSALPCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331828 | |
| Record name | Neoastilbin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54081-47-9 | |
| Record name | Neoastilbin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54081-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neoastilbin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Neoastilbin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoastilbin, a naturally occurring dihydroflavonol glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory and antioxidant properties. As a stereoisomer of the more extensively studied astilbin, understanding the precise chemical structure and stereochemistry of this compound is paramount for elucidating its mechanism of action and for guiding synthetic efforts and drug development. This technical guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and key physicochemical and biological properties of this compound. It includes detailed experimental protocols for its isolation and for the analysis of its biological activity, alongside a plausible synthetic strategy. Furthermore, this guide presents a detailed visualization of the signaling pathway through which this compound exerts its anti-inflammatory effects.
Chemical Structure and Stereochemistry
This compound is a flavanone glycoside, specifically a derivative of the dihydroflavonol taxifolin, to which an α-L-rhamnosyl moiety is attached at the 3-position via a glycosidic linkage.[1]
IUPAC Name: (2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one[1]
CAS Number: 54081-47-9[1]
Molecular Formula: C₂₁H₂₂O₁₁[1]
Molecular Weight: 450.40 g/mol [1]
The core of this compound is the taxifolin aglycone, which possesses two chiral centers at the C2 and C3 positions of the C-ring. In this compound, the absolute configuration at these centers is (2S, 3S). This specific stereochemistry distinguishes it from its diastereomers:
-
Astilbin: (2R, 3R)
-
Isoastilbin: (2R, 3S)
-
Neoisoastilbin: (2S, 3R)
The sugar moiety is α-L-rhamnose, which is attached to the 3-hydroxyl group of the taxifolin core. The stereochemistry of the rhamnose unit is also crucial for the overall structure and activity of the molecule.
While a dedicated X-ray crystal structure for this compound has not been reported in the reviewed literature, its absolute configuration has been determined through a combination of NMR spectroscopy and comparison with its known stereoisomers.
Spectroscopic Data
Note: Chemical shifts (δ) are reported in ppm and are referenced to the solvent signal. The following is a representative compilation and may vary slightly based on the solvent and experimental conditions.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹³C (ppm) | ¹H (ppm) |
| Aglycone (Taxifolin) | ||
| 2 | ~84.0 | ~5.0 (d) |
| 3 | ~72.0 | ~4.6 (d) |
| 4 | ~197.0 | |
| 4a | ~101.0 | |
| 5 | ~164.0 | |
| 6 | ~97.0 | ~5.9 (d) |
| 7 | ~167.0 | |
| 8 | ~96.0 | ~5.9 (d) |
| 8a | ~163.0 | |
| 1' | ~128.0 | |
| 2' | ~115.0 | ~6.8-7.0 (m) |
| 3' | ~145.0 | |
| 4' | ~146.0 | |
| 5' | ~116.0 | ~6.8-7.0 (m) |
| 6' | ~120.0 | ~6.8-7.0 (m) |
| Glycoside (α-L-Rhamnose) | ||
| 1'' | ~102.0 | ~4.0 (d) |
| 2'' | ~71.0 | ~3.6-3.8 (m) |
| 3'' | ~72.0 | ~3.6-3.8 (m) |
| 4'' | ~73.0 | ~3.4 (t) |
| 5'' | ~70.0 | ~3.5 (m) |
| 6'' | ~18.0 | ~1.1 (d) |
Physicochemical and Bioactivity Data
This compound exhibits distinct physicochemical properties compared to its stereoisomers, which can influence its biological activity and pharmacokinetic profile.
Table 2: Physicochemical and Bioactivity Data for this compound
| Property | Value | Reference |
| Physicochemical Properties | ||
| Water Solubility | 217.16 µg/mL | [2] |
| log P (Simulated Gastric Fluid) | 1.39 | [2] |
| log P (Simulated Intestinal Fluid) | 0.98 | [2] |
| Bioactivity Data | ||
| Inhibition of IL-1β secretion (in MSU-stimulated THP-1 macrophages) | Significant reduction at 5-20 µM | [3] |
| Inhibition of IL-6 secretion (in MSU-stimulated THP-1 macrophages) | Significant reduction at 5-20 µM | [3] |
| Inhibition of TNF-α secretion (in MSU-stimulated THP-1 macrophages) | Significant reduction at 5-20 µM | [3] |
Experimental Protocols
Isolation of this compound from Smilax glabra Rhizomes by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a method for the separation of flavonoids from Smilax glabra and can be optimized for the specific isolation of this compound.[4]
1. Preparation of Crude Extract: a. Air-dry and powder the rhizomes of Smilax glabra. b. Extract the powder with 70% ethanol at room temperature with sonication. c. Filter the extract and concentrate under reduced pressure to obtain a crude residue. d. Suspend the residue in water and partition successively with petroleum ether and then ethyl acetate. e. Concentrate the ethyl acetate fraction to dryness to yield the crude flavonoid extract.
2. HSCCC Separation: a. Solvent System Selection: A two-phase solvent system is crucial. A common system for flavonoid separation is n-hexane-n-butanol-water. The optimal ratio should be determined empirically, for example, 1:2:3 (v/v/v). b. Equilibration: Thoroughly mix the selected solvent system in a separatory funnel and allow the phases to separate. c. HSCCC Instrument Setup: i. Fill the column with the upper phase (stationary phase). ii. Set the rotation speed (e.g., 1600 rpm). iii. Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 5 mL/min) until hydrodynamic equilibrium is reached. d. Sample Injection: Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column. e. Elution and Fraction Collection: Elute with the mobile phase and collect fractions at regular intervals. Monitor the effluent using a UV detector at a suitable wavelength (e.g., 291 nm). f. Analysis of Fractions: Analyze the collected fractions by HPLC to identify those containing this compound. Pool the pure fractions and evaporate the solvent.
Plausible Total Synthesis Strategy for this compound
A complete total synthesis of this compound has not been explicitly detailed in the literature. However, a plausible strategy can be devised based on the synthesis of its aglycone, taxifolin, and established methods for flavonoid glycosylation.
1. Synthesis of (±)-Taxifolin (Aglycone): a. The synthesis can start from readily available precursors like 3,4-dihydroxybenzaldehyde and 1-(2,4,6-trihydroxyphenyl)ethanone. b. Key steps involve hydroxy protection, aldol condensation to form a chalcone intermediate, epoxidation of the chalcone, and subsequent intramolecular cyclization and deprotection to yield (±)-taxifolin.
2. Stereoselective Glycosylation: a. Protecting Group Strategy: To achieve regioselective glycosylation at the 3-OH group, the other hydroxyl groups of taxifolin need to be protected. A common strategy involves the use of benzyl or silyl protecting groups. b. Glycosyl Donor Synthesis: An appropriately protected L-rhamnose derivative with a suitable leaving group at the anomeric position (e.g., a trichloroacetimidate or a bromide) is required as the glycosyl donor. c. Glycosylation Reaction: The protected taxifolin is reacted with the rhamnosyl donor in the presence of a Lewis acid catalyst (e.g., TMSOTf, BF₃·OEt₂) to form the glycosidic bond. The stereochemical outcome at the anomeric center (α-linkage) is influenced by the protecting groups on the rhamnose donor and the reaction conditions. d. Deprotection: The final step involves the removal of all protecting groups to yield this compound.
3. Chiral Resolution: a. Since the synthesis of taxifolin often yields a racemic mixture, a chiral separation step is necessary. This can be achieved by chiral HPLC or by diastereomeric crystallization.
Western Blot Analysis of NF-κB Pathway Inhibition
This protocol outlines the general steps to investigate the inhibitory effect of this compound on the NF-κB signaling pathway in a cell-based assay.[1]
1. Cell Culture and Treatment: a. Culture a suitable cell line (e.g., THP-1 macrophages) under standard conditions. b. Seed the cells in appropriate culture plates and allow them to adhere. c. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour). d. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to activate the NF-κB pathway. Include untreated and vehicle-treated controls.
2. Protein Extraction: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein. d. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the target proteins of the NF-κB pathway (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control like β-actin or GAPDH). c. Wash the membrane to remove unbound primary antibodies. d. Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. e. Wash the membrane thoroughly to remove unbound secondary antibodies.
5. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Detect the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.
Signaling Pathway and Experimental Workflow
This compound's Inhibition of the NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases.
Caption: this compound inhibits the inflammatory NF-κB pathway.
Experimental Workflow for Investigating this compound's Bioactivity
The following diagram illustrates a typical workflow for the investigation of the anti-inflammatory properties of this compound.
Caption: Workflow for evaluating this compound's anti-inflammatory activity.
Conclusion
This compound is a distinct stereoisomer of astilbin with a defined (2S, 3S) configuration in its taxifolin core. This specific stereochemistry influences its physicochemical properties and biological activities, including its potent anti-inflammatory effects mediated through the inhibition of the NF-κB signaling pathway. This technical guide provides researchers and drug development professionals with a foundational understanding of this compound's chemical nature, along with practical experimental protocols for its study. Further research into the total synthesis and the elucidation of its interactions with biological targets will be crucial for unlocking the full therapeutic potential of this promising natural product.
References
A Technical Guide to the Natural Sources and Isolation of Neoastilbin from Smilax glabra
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoastilbin, a stereoisomer of astilbin, is a dihydroflavonol glycoside found in the rhizome of Smilax glabra Roxb.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on Smilax glabra, and details the methodologies for its extraction, isolation, and purification. The document summarizes quantitative data on flavonoid content, outlines detailed experimental protocols, and visualizes key experimental workflows and the signaling pathways modulated by this compound. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Natural Sources and Quantitative Analysis of Flavonoids in Smilax glabra
Smilax glabra, a plant belonging to the Liliaceae family, is a well-documented source of a variety of flavonoids.[2] Among these, this compound and its stereoisomers—astilbin, isoastilbin, and neoisoastilbin—are present in significant quantities.[3] The relative abundance of these flavonoids can vary; however, studies have provided quantitative data on their content in Smilax glabra extracts.
Table 1: Quantitative Analysis of Major Flavonoids in Smilax glabra Flavonoids Extract (SGF) [3]
| Compound | Percentage Content in SGF (%) |
| Astilbin | 18.10 |
| This compound | 11.04 |
| Isoastilbin | 5.03 |
| Neoisoastilbin | 4.09 |
| Engeletin | 2.58 |
| (-)-Epicatechin | 1.77 |
Physicochemical Properties
This compound and its stereoisomer, astilbin, exhibit differences in their physicochemical properties, which can influence their bioavailability and therapeutic efficacy.
Table 2: Comparative Physicochemical Properties of this compound and Astilbin [4][5]
| Property | This compound | Astilbin |
| Water Solubility (µg/mL at 25°C) | 217.16 | 132.72 |
| Oil-Water Distribution Coefficient (log P) in SGF | 1.39 | 1.57 |
| Oil-Water Distribution Coefficient (log P) in SIF | 0.98 | 1.09 |
| Stability in SIF (remaining after 4h) | 88.3% | 78.6% |
| Absolute Bioavailability in Rats (%) | 0.28 | 0.30 |
Experimental Protocols for Isolation and Purification
The isolation and purification of this compound from Smilax glabra involve a multi-step process, beginning with the preparation of a crude extract followed by chromatographic separation.
Plant Material and Crude Extract Preparation
-
Plant Material: The dried rhizome of Smilax glabra is used as the starting material.
-
Powdering: The dried rhizomes are ground into a coarse powder.
-
Extraction:
-
Solvent Extraction: The powdered rhizomes are extracted with a suitable solvent. 60% ethanol has been reported as an effective extraction solvent.[6] The extraction can be performed using methods like maceration or reflux.
-
Microwave-Assisted Extraction (MAE): For a more efficient extraction, MAE can be employed. Optimized conditions for flavonoid extraction from Smilax glabra have been reported as follows: 5 minutes extraction time, 600 W microwave power, 60% ethanol concentration, a solid-liquid ratio of 1:30, and a temperature of 80°C.[7]
-
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude flavonoid extract.
Purification by High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution technique used for the final purification of this compound.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water (often with a small amount of acid like acetic acid to improve peak shape) is commonly used. For example, a gradient of methanol and 0.1% aqueous acetic acid.
-
Detection: The eluent is monitored by a UV detector at a wavelength of 291 nm.
-
Fraction Collection: Fractions are collected based on the retention time of this compound, as determined by analytical HPLC analysis of the crude extract and standards.
-
Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC.
Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.
-
Two-Phase Solvent System: A suitable two-phase solvent system is selected. For the separation of flavonoids from Smilax glabra, a system composed of n-hexane-n-butanol-water (1:1:2, v/v/v) has been used.[8]
-
HSCCC Operation:
-
The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).
-
The apparatus is rotated at a specific speed (e.g., 800 rpm).
-
The mobile phase (the lower phase of the solvent system) is then pumped through the column at a constant flow rate.
-
-
Sample Injection: The crude extract, dissolved in a mixture of the two phases, is injected into the column.
-
Fraction Collection and Analysis: The effluent is monitored by a UV detector, and fractions are collected. The fractions containing this compound are identified by HPLC analysis.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation of this compound.
This compound's Modulation of NF-κB and NLRP3 Inflammasome Signaling Pathways
This compound has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB and NLRP3 inflammasome pathways.[9] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. The Protective Effects of this compound on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways [mdpi.com]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stork: [Extracting flavonoids from Smilax glabra by microwave-assisted method] [storkapp.me]
- 8. [Separation and purification of flavonoids from Smilax glabra by macroporous adsorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Biosynthesis pathway of Neoastilbin in plants
An In-depth Technical Guide on the Biosynthesis Pathway of Neoastilbin in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a dihydroflavonol rhamnoside, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolites to the final glycosylated product. It includes a thorough examination of the key enzymes, their genetic regulation, and the signaling networks that modulate the pathway. Furthermore, this guide presents quantitative data in structured tables for comparative analysis and provides detailed experimental protocols for key assays. Visual diagrams of the metabolic and regulatory pathways are included to facilitate a deeper understanding of the complex biological processes involved.
Introduction
This compound is a flavanone glycoside, specifically the (2S,3S)-enantiomer of astilbin. Its structure consists of the dihydroflavonol taxifolin (also known as (-)-dihydroquercetin) linked to an α-L-rhamnopyranosyl moiety at the 3-hydroxyl group.[1] This compound is found in various medicinal plants, notably in the leaves of Engelhardtia roxburghiana and the rhizomes of Smilax glabra.[2][3][4][5] The biological activities of this compound, including its anti-inflammatory and antioxidant properties, are of significant interest to the pharmaceutical industry.[4] The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway, culminating in a specific glycosylation event.
The Biosynthesis Pathway of this compound
The formation of this compound can be divided into three major stages:
-
Phenylpropanoid Pathway: Synthesis of the precursor p-Coumaroyl-CoA from L-phenylalanine.
-
Flavonoid Biosynthesis (Taxifolin Formation): Conversion of p-Coumaroyl-CoA to the aglycone, (-)-taxifolin.
-
Glycosylation: Attachment of a rhamnose sugar moiety to taxifolin to yield this compound.
Phenylpropanoid Pathway
This foundational pathway provides the C6-C3 backbone for all flavonoids.[6][7]
-
Step 1: Phenylalanine Ammonia-Lyase (PAL): L-phenylalanine is deaminated to form cinnamic acid.
-
Step 2: Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.
-
Step 3: 4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated with Coenzyme A to form p-coumaroyl-CoA.[2]
Flavonoid Biosynthesis: The Path to (-)-Taxifolin
The formation of the dihydroflavonol core of this compound, (-)-taxifolin, involves a series of enzymatic reactions starting from p-coumaroyl-CoA and malonyl-CoA.[2][8][9]
-
Step 4: Chalcone Synthase (CHS): One molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA to form naringenin chalcone.[2]
-
Step 5: Chalcone Isomerase (CHI): Naringenin chalcone undergoes stereospecific cyclization to produce (2S)-naringenin.[3]
-
Step 6: Flavanone 3-Hydroxylase (F3H): (2S)-Naringenin is hydroxylated at the 3-position to yield (2R,3R)-dihydrokaempferol.[2]
-
Step 7: Flavonoid 3'-Hydroxylase (F3'H): (2R,3R)-Dihydrokaempferol is hydroxylated at the 3'-position of the B-ring to produce (-)-taxifolin ((2R,3R)-dihydroquercetin).[2][10]
Glycosylation: The Final Step to this compound
The final step in this compound biosynthesis is the attachment of a rhamnose sugar to the 3-hydroxyl group of (-)-taxifolin.
-
Step 8: UDP-Rhamnosyltransferase (RhaT): This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT) that utilizes UDP-L-rhamnose as the sugar donor.[11][12] While the exact rhamnosyltransferase for this compound has not been definitively characterized, studies on the biosynthesis of the closely related astilbin have shown that a UDP-glycosyltransferase from Arabidopsis thaliana (ArGT3) can catalyze the 3-O-rhamnosylation of taxifolin.[13][14] It is highly probable that a homologous enzyme performs this function in this compound-producing plants.
The sugar donor, UDP-L-rhamnose , is synthesized from UDP-D-glucose through the action of UDP-rhamnose synthase (RHM).[10][15][16][17]
Visualization of the Biosynthesis Pathway
Caption: Biosynthesis pathway of this compound from L-Phenylalanine.
Regulatory Network of Flavonoid Biosynthesis
The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level. A key regulatory mechanism involves the formation of a protein complex known as the MBW complex, which consists of transcription factors from the MYB, bHLH, and WD40 protein families.[2][7][15][16] This complex binds to the promoter regions of the structural genes in the flavonoid pathway, thereby activating their transcription. The expression of these regulatory genes is, in turn, influenced by various developmental and environmental cues, such as light, hormones, and stress.[1][18][19][20]
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. tuscany-diet.net [tuscany-diet.net]
- 4. researchgate.net [researchgate.net]
- 5. Secondary metabolites from the roots of Engelhardia roxburghiana and their antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional Diversification of the Dihydroflavonol 4-Reductase from Camellia nitidissima Chi. in the Control of Polyphenol Biosynthesis [mdpi.com]
- 9. UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase. Purification and characterization of an enzyme catalyzing the production of bitter compounds in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UDP-rhamnose biosynthetic process | SGD [yeastgenome.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Secondary metabolites from the stems of Engelhardia roxburghiana and their antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microbial production of astilbin, a bioactive rhamnosylated flavanonol, from taxifolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Functional characterization of a Flavonol 3-O-rhamnosyltransferase and two UDP-rhamnose synthases from Hypericum monogynum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Neoastilbin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Neoastilbin, a flavonoid compound with significant therapeutic potential. This document outlines its core physicochemical properties, detailed experimental protocols for assessing its bioactivity, and a visual representation of its mechanism of action through key signaling pathways.
Core Compound Data
This compound, a stereoisomer of astilbin, is a bioactive flavonoid found in the rhizome of Smilax glabra.[1] Its fundamental properties are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 54081-47-9 | [1] |
| Molecular Formula | C₂₁H₂₂O₁₁ | [1] |
| Molecular Weight | 450.39 g/mol | [1] |
Anti-Inflammatory Activity: Experimental Protocols
This compound has demonstrated notable anti-inflammatory effects, particularly in the context of gouty arthritis.[1] The following protocols are based on methodologies used to evaluate its efficacy both in vitro and in vivo.
In Vitro Anti-Inflammatory Assessment in THP-1-Derived Macrophages
This protocol details the steps to assess the anti-inflammatory effects of this compound on monosodium urate (MSU)-stimulated human macrophage-like cells.
a. Cell Culture and Differentiation:
-
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
To differentiate the monocytes into macrophages, the cells are treated with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.
b. Cell Viability Assay (CCK-8):
-
Differentiated THP-1 macrophages are seeded in 96-well plates at a density of 5 × 10⁴ cells/mL.[1]
-
The cells are treated with various concentrations of this compound (e.g., 5, 10, 20, 40, 80 µM) for 24 hours to determine cytotoxicity.[1]
-
Following treatment, the medium is replaced with a fresh medium containing 10% Cell Counting Kit-8 (CCK-8) solution.
-
After a 2-hour incubation, the absorbance is measured at 450 nm using a microplate reader to determine cell viability.[1]
c. Inflammatory Response Induction and Treatment:
-
To prime the inflammatory response, differentiated macrophages are incubated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[1]
-
The cells are then treated with non-toxic concentrations of this compound (e.g., 5, 10, 20 µM) for 30 minutes.[1]
-
Following this compound treatment, the cells are stimulated with 500 µM of MSU for an additional 23.5 hours to induce an inflammatory response.[1]
d. Cytokine Quantification (ELISA):
-
After the incubation period, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][2]
e. Western Blot Analysis:
-
Total protein is extracted from the treated cells, and protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key proteins in the NF-κB pathway (p-IKKα, p-p65, p-IκBα) and the NLRP3 inflammasome pathway (NLRP3, Caspase-1, ASC).[1][3]
-
After incubation with the appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Gouty Arthritis Mouse Model
This protocol describes the induction and assessment of an acute gouty arthritis model in mice to evaluate the therapeutic potential of this compound.
a. Animal Model and Treatment:
-
Male C57BL/6 mice are used for this model.
-
Mice are administered this compound (e.g., 25 or 50 mg/kg) or a control vehicle (e.g., colchicine at 1 mg/kg) via oral gavage for seven consecutive days.[1]
-
On the sixth day, 24 hours after the administration of the treatment, acute gouty arthritis is induced by injecting 0.025 mL of MSU crystals (50 mg/mL) into the ankle joint of the mice.[1]
b. Assessment of Inflammation:
-
The swelling of the ankle joint is measured at various time points post-MSU injection using a caliper.
-
24 hours after MSU injection, the mice are euthanized, and the ankle joint tissue is collected.
-
A portion of the tissue is homogenized to prepare a supernatant for ELISA analysis of IL-1β, IL-6, and TNF-α levels.[1]
-
Another portion of the tissue is fixed in formalin, decalcified, and embedded in paraffin for histopathological analysis (H&E staining) to assess inflammatory cell infiltration.[1]
-
The remaining tissue can be used for Western blot analysis as described in the in vitro protocol to assess the expression of proteins in the NF-κB and NLRP3 inflammasome pathways.[3]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and NLRP3 inflammasome signaling pathways.[1][3]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκB. Upon stimulation by inflammatory signals like MSU, IκB is phosphorylated by IκB kinase (IKK), leading to its degradation and the subsequent translocation of NF-κB (p65) into the nucleus, where it initiates the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IKKα, IκBα, and p65, thereby preventing the activation of the NF-κB pathway.[1]
Caption: this compound inhibits the NF-κB signaling pathway.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (often from the NF-κB pathway) that upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal (such as MSU crystals) that triggers the assembly of the inflammasome complex. This compound has been found to suppress the expression of key components of this complex, including NLRP3, the adaptor protein ASC, and caspase-1.[1][3]
Caption: this compound suppresses the NLRP3 inflammasome pathway.
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow for evaluating the anti-inflammatory properties of this compound.
Caption: Workflow for assessing this compound's anti-inflammatory effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protective Effects of this compound on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Neoastilbin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoastilbin, a naturally occurring dihydroflavonol glycoside, is a stereoisomer of the more extensively studied astilbin. Predominantly isolated from the rhizomes of Smilax glabra and the leaves of Engelhardtia roxburghiana, this flavonoid has garnered increasing attention for its significant biological activities, most notably its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, history, and key scientific findings related to this compound. It details the compound's physicochemical properties, outlines experimental protocols for its isolation and analysis, and elucidates its mechanism of action in relevant signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction and Historical Context
The history of this compound is intrinsically linked to the study of its stereoisomer, astilbin. Astilbin is a flavanonol, a type of flavonoid, and its different stereoisomers include this compound, neoisoastilbin, and isoastilbin.[1] While a precise date for the initial discovery of this compound is not well-documented as a singular event, its identification emerged from the broader phytochemical analysis of medicinal plants known to contain astilbin. Advances in chromatographic and spectroscopic techniques enabled the separation and characterization of these closely related stereoisomers.
Early research focused on the primary flavonoid, astilbin, isolated from various botanical sources such as St. John's wort (Hypericum perforatum), Dimorphandra mollis, and the rhizome of Smilax glabra.[1] Smilax glabra Roxb. (SGR), a traditional Chinese medicine, has been a significant source for the isolation of both astilbin and this compound.[2] It is now understood that these stereoisomers often coexist in their natural sources.[2] Furthermore, studies have demonstrated the interconversion of astilbin and its stereoisomers under specific conditions of temperature and pH, suggesting that early preparations of astilbin likely contained quantities of this compound.[3][4]
The scientific community's interest in this compound has grown with the increasing understanding of the pivotal role that stereochemistry plays in biological activity. This has led to more focused investigations into the unique physicochemical properties and therapeutic potential of this compound, particularly in the realm of inflammation.
Physicochemical Properties
This compound shares the same chemical formula as astilbin (C21H22O11) but differs in its three-dimensional structure.[5] This stereochemical variance results in distinct physicochemical properties, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological efficacy.
Table 1: Physicochemical Properties of this compound and Astilbin
| Property | This compound | Astilbin | Reference(s) |
| Molecular Formula | C21H22O11 | C21H22O11 | [5] |
| Molar Mass | 450.39 g/mol | 450.39 g/mol | [1] |
| Water Solubility (25 °C) | 217.16 µg/mL | 132.72 µg/mL | [6][7] |
| log P (SGF, pH 1.2) | 1.39 | 1.57 | [6][7] |
| log P (SIF, pH 6.8) | 0.98 | 1.09 | [6][7] |
| Stability in SIF (4h, 37°C) | 88.3% remaining | 78.6% remaining | [6][7] |
| Absolute Bioavailability (rat) | 0.28% | 0.30% | [7] |
SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid
Isolation and Structural Elucidation
This compound is primarily isolated from natural sources, with Smilax glabra rhizome being a prominent example. The structural elucidation of this compound has been accomplished using a combination of spectroscopic techniques.
Experimental Protocol: Preparative Separation of this compound from Smilax glabra Rhizome
A novel and simple method for the preparative separation of astilbin and this compound from Smilax glabra rhizome has been developed based on the isomerization of astilbin.[3][4]
-
Extraction: The dried and powdered rhizome of Smilax glabra is extracted with a suitable solvent, such as ethanol, often at elevated temperatures.
-
Isomerization: The crude extract containing a mixture of astilbin and its stereoisomers is subjected to controlled heating at a specific pH to promote the isomerization of astilbin to this compound. For instance, incubation at pH 7.0 for 10 hours at 80°C can significantly increase the proportion of this compound.[6]
-
Purification: The resulting mixture is then purified using chromatographic techniques. High-speed counter-current chromatography (HSCCC) has been effectively employed for the separation of astilbin and its isomers. Preparative high-performance liquid chromatography (HPLC) is another common method for obtaining high-purity this compound.[8]
-
Characterization: The purified this compound is characterized by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure and purity.[6]
Structural Characterization
The definitive structure of this compound has been established through comprehensive spectroscopic analysis.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition (C21H22O11).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for determining the connectivity of atoms and the stereochemistry of the molecule. The differences in the chemical shifts and coupling constants in the NMR spectra of astilbin and this compound allow for their unambiguous identification.[6][9]
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-inflammatory effects being the most extensively studied.[2] Recent research has highlighted its therapeutic potential in managing inflammatory conditions such as gouty arthritis.[10][11]
Anti-inflammatory Activity
This compound has been shown to significantly reduce inflammation in both in vitro and in vivo models.[2][10] It exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
A primary mechanism underlying the anti-inflammatory action of this compound is its ability to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways.[2][10]
-
NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, initiating the transcription of inflammatory cytokines. This compound has been demonstrated to suppress the activation of the NF-κB pathway.[10]
-
NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound effectively inhibits the activation of the NLRP3 inflammasome.[2][10]
Table 2: Quantitative Anti-inflammatory Effects of this compound
| Assay | Cell Line / Model | Stimulant | Measured Parameter | Result | Reference(s) |
| Cytokine Secretion | THP-1 derived macrophages | MSU | IL-1β, IL-6, TNF-α | Significant reduction in a dose-dependent manner | [2][10] |
| Gouty Arthritis Model | C57BL/6 mice | MSU | Ankle swelling | Significant reduction | [11] |
| Gouty Arthritis Model | C57BL/6 mice | MSU | Inflammatory cell infiltration | Noticeable decrease | [2] |
Experimental Protocols for Assessing Anti-inflammatory Activity
-
Cell Culture: Human or murine macrophage cell lines (e.g., THP-1 or RAW264.7) are cultured under standard conditions.[12]
-
Cell Stimulation: Macrophages are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or monosodium urate (MSU) crystals to induce an inflammatory response.[2][10]
-
Treatment: Cells are co-treated with varying concentrations of this compound.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[2][10]
-
Animal Model: A gouty arthritis model is induced in mice (e.g., C57BL/6) by intra-articular injection of MSU crystals into the ankle joint.[10][11]
-
Treatment: Mice are treated with this compound, typically via oral administration, before or after the induction of arthritis.
-
Assessment of Inflammation: The severity of arthritis is assessed by measuring ankle swelling and by histological analysis of the joint tissue to evaluate inflammatory cell infiltration.[2][10]
-
Biochemical Analysis: Levels of inflammatory markers in the joint tissue or serum can be measured.
-
Protein Extraction: Proteins are extracted from cell lysates or tissue samples treated with or without this compound in the presence of an inflammatory stimulus.
-
SDS-PAGE and Transfer: The protein extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[13]
-
Immunoblotting: The membrane is incubated with primary antibodies specific for key proteins in the NF-κB (e.g., p-p65, IκBα) and NLRP3 inflammasome (e.g., NLRP3, ASC, Caspase-1) pathways.[10][14][15]
-
Detection: The protein bands are detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate.
-
Quantification: The intensity of the protein bands is quantified to determine the effect of this compound on the expression and activation of these signaling proteins.
References
- 1. Astilbin - Wikipedia [en.wikipedia.org]
- 2. The Protective Effects of this compound on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways [mdpi.com]
- 3. Isomerization of astilbin and its application for preparation of the four stereoisomers from Rhizoma Smilacis Glabrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. Astilbin | C21H22O11 | CID 119258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Protective Effects of this compound on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neoisoastilbin Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
The Intricate Biological Activities of Neoastilbin and Its Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of neoastilbin and its stereoisomers—astilbin, isoastilbin, and neoisoastilbin. These dihydroflavonol glycosides, often found co-existing in various medicinal plants like Smilax glabra, exhibit a range of pharmacological effects, from anti-inflammatory and antioxidant to enzyme inhibition.[1][2] This document synthesizes quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development endeavors.
Comparative Biological Activities: Quantitative Data
The biological efficacy of this compound and its stereoisomers can vary significantly, highlighting the importance of stereochemistry in their pharmacological profiles. The following tables summarize the key quantitative data from comparative studies.
Table 1: Inhibition of Human Cytochrome P450 Enzymes
| Compound | CYP3A4 IC50 (μM) | CYP2D6 IC50 (μM) | Inhibition Type (CYP3A4) | Inhibition Type (CYP2D6) |
| This compound | 6.51 | 1.48 | Noncompetitive | Noncompetitive |
| Astilbin | 2.63 | 14.16 | Noncompetitive | Noncompetitive |
| Isoastilbin | 3.03 | 11.87 | Mixture | Noncompetitive |
Data sourced from a study on the inhibitory effects of the three isomers on human cytochrome P450 enzymes.[3]
Key Observation: Astilbin is the most potent inhibitor of CYP3A4, while this compound demonstrates the strongest inhibition of CYP2D6.[3] This differential inhibition underscores the potential for stereoisomer-specific drug-drug interactions.
Table 2: Antioxidant and Anti-inflammatory Activities
| Compound | DPPH Radical Scavenging | ABTS+ Radical Scavenging | Ferric Reducing Antioxidant Power (FRAP) | Inhibition of IL-1β Secretion | Inhibition of IL-6 Secretion | Inhibition of NO Production |
| This compound | Strong | Strong | Strong | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) |
| Astilbin | Strong | Strong | Strong | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) |
| Isoastilbin | Strong | Strong | Strong | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) |
| Neoisoastilbin | Strong | Strong | Strong | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) |
Qualitative and significance data are based on studies of flavonoids from Smilax glabra.[4][5] All tested flavonoids, including this compound and its isomers, demonstrated potent antioxidant and anti-inflammatory capabilities.[4][5]
Key Signaling Pathways
This compound and its stereoisomers exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation.
NF-κB and NLRP3 Inflammasome Pathways in Gouty Arthritis
This compound has been shown to ameliorate monosodium urate (MSU)-induced inflammation, a hallmark of gouty arthritis, by inhibiting the NF-κB and NLRP3 inflammasome pathways.[6]
General Anti-inflammatory Pathway via NF-κB
The anti-inflammatory activity of this compound and its stereoisomers is largely attributed to the inhibition of the NF-κB pathway, a central regulator of inflammatory responses.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to allow for replication and further investigation.
Cell Viability Assay (CCK-8)
This protocol is used to assess the cytotoxicity of this compound and its effect on cell viability in the presence of an inflammatory stimulus.
Methodology:
-
Cell Seeding: THP-1-derived macrophages are seeded in 96-well plates at a density of 5 x 10⁴ cells/mL (100 µL/well).[7]
-
Cytotoxicity Assessment: Cells are incubated with various concentrations of this compound (e.g., 10-640 µM) for 24 hours.[6][7]
-
Cell Viability Assessment:
-
Cells are stimulated with lipopolysaccharide (LPS) for 24 hours.[7]
-
LPS is washed out, and cells are pre-treated with different concentrations of this compound (e.g., 5-80 µM) for 30 minutes.[6][7]
-
Cells are then stimulated with a monosodium urate (MSU) suspension (500 µM) for another 23.5 hours.[7]
-
-
CCK-8 Addition: The medium is replaced with RPMI 1640 basal medium containing 10% Cell Counting Kit-8 (CCK-8) solution, and the plate is incubated for 2 hours.[7]
-
Absorbance Measurement: The absorbance of each well is measured at 450 nm using a microplate reader to determine cell viability.[7]
Inflammatory Cytokine Determination (ELISA)
This protocol is used to quantify the levels of pro-inflammatory cytokines such as IL-1β and IL-6 in cell culture supernatants.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and seeded in 96-well plates.[8] The cells are pre-treated with the test compounds (e.g., 100 µM of this compound or its isomers) for 30 minutes, followed by stimulation with LPS (1 µg/mL) for 6 hours.[4][8]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.[8]
-
ELISA Procedure:
-
50 µL of the supernatant is added to a new 96-well plate.[8]
-
The plate is incubated at 37°C for 30 minutes.[8]
-
The plate is washed five times with washing buffer.[8]
-
50 µL of HRP-conjugate reagent is added to each well, and the plate is incubated at 37°C for 30 minutes.[8]
-
The washing step is repeated.
-
A chromogen solution is added, and the plate is incubated in the dark.
-
The reaction is stopped with a stop solution, and the absorbance is measured at the appropriate wavelength. The cytokine concentration is determined by comparison with a standard curve.
-
Western Blotting for NF-κB p-p65 Expression
This protocol is used to determine the protein expression of the phosphorylated (activated) p65 subunit of NF-κB.
Methodology:
-
Cell Lysis: RAW 264.7 cells, treated as described for the ELISA assay, are lysed to extract total protein.[8]
-
Protein Quantification: The concentration of the extracted protein is measured.[8]
-
SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated NF-κB p65.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the relative protein expression.
Conclusion
This compound and its stereoisomers present a compelling case for further investigation as potential therapeutic agents. Their distinct biological activities, particularly in the realms of anti-inflammation and enzyme inhibition, are intricately linked to their stereochemistry. This guide provides a foundational resource for researchers, offering a structured compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. A deeper understanding of the structure-activity relationships of these compounds will be crucial in unlocking their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inhibitory effects of astilbin, this compound and isoastilbin on human cytochrome CYP3A4 and 2D6 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Protective Effects of this compound on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
Neoastilbin's Mechanism of Action in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoastilbin, a flavonoid compound isolated from the rhizome of Smilax glabra, has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential in inflammatory diseases. The primary mechanism of action involves the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome signaling pathways. This inhibition leads to a significant reduction in the production and secretion of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). This guide details the signaling cascades affected by this compound, summarizes key quantitative data from relevant studies, outlines experimental methodologies, and provides visual representations of the molecular pathways.
Core Anti-Inflammatory Mechanisms
This compound exerts its anti-inflammatory effects primarily by targeting two central signaling pathways in the inflammatory response: the NF-κB pathway and the NLRP3 inflammasome pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In inflammatory conditions, signaling cascades lead to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.
This compound has been shown to effectively suppress this pathway.[1][2][3] It dose-dependently reduces the phosphorylation of key upstream kinases like IκB kinase α (IKKα) and of p65 and IκBα itself.[1][2] By preventing the degradation of IκBα, this compound effectively sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of its target genes, including those for IL-1β, IL-6, and TNF-α.[1][2][3]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the maturation and secretion of IL-1β and IL-18. Its activation is a two-step process involving a priming signal (often via NF-κB) and an activation signal. Upon activation, NLRP3 oligomerizes and recruits apoptosis-associated speck-like protein containing a CARD (ASC), which in turn recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
This compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[1][2] Studies have shown that this compound treatment leads to a dose-dependent decrease in the expression of the core components of the inflammasome: NLRP3, ASC, and cleaved caspase-1.[1][2] This inhibition of the NLRP3 inflammasome assembly and activation is a key mechanism for the reduction of mature IL-1β secretion observed upon this compound treatment.[1][2]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from key studies, illustrating the potent anti-inflammatory effects of this compound.
Table 1: In Vitro Effects of this compound on Inflammatory Markers
| Cell Line | Stimulant | This compound Concentration | Measured Parameter | Result | Reference |
| THP-1-derived macrophages | Monosodium Urate (MSU) | 5, 10, 20 µM | IL-1β secretion | Significant dose-dependent reduction | [1] |
| THP-1-derived macrophages | MSU | 5, 10, 20 µM | IL-6 secretion | Significant dose-dependent reduction | [1] |
| THP-1-derived macrophages | MSU | 5, 10, 20 µM | TNF-α secretion | Significant dose-dependent reduction | [1] |
| THP-1-derived macrophages | MSU | 5, 10, 20 µM | p-IKKα expression | Dose-dependent reduction | [1] |
| THP-1-derived macrophages | MSU | 5, 10, 20 µM | p-p65 expression | Dose-dependent reduction | [1] |
| THP-1-derived macrophages | MSU | 5, 10, 20 µM | p-IκBα expression | Dose-dependent reduction | [1] |
| THP-1-derived macrophages | MSU | 5, 10, 20 µM | NLRP3 expression | Dose-dependent reduction | [1] |
| THP-1-derived macrophages | MSU | 5, 10, 20 µM | ASC expression | Dose-dependent reduction | [1] |
| THP-1-derived macrophages | MSU | 5, 10, 20 µM | Cleaved Caspase-1 expression | Dose-dependent reduction | [1] |
| RAW264.7 cells | Lipopolysaccharide (LPS) | Not specified | IL-1β secretion | Significant inhibition (p < 0.01) | [3] |
| RAW264.7 cells | LPS | Not specified | IL-6 secretion | Significant inhibition (p < 0.01) | [3] |
| RAW264.7 cells | LPS | Not specified | Nitric Oxide (NO) production | Significant inhibition (p < 0.01) | [3] |
| RAW264.7 cells | LPS | Not specified | p-p65 expression | Significant inhibition (p < 0.01) | [3] |
Table 2: In Vivo Effects of this compound in a Gouty Arthritis Mouse Model
| Animal Model | Treatment | Dosage | Measured Parameter | Result | Reference |
| MSU-induced Gouty Arthritis Mice | This compound | Dose-dependent | Ankle joint swelling | Significant reduction | [1] |
| MSU-induced Gouty Arthritis Mice | This compound | Dose-dependent | IL-1β levels in ankle joint | Significant reduction | [1] |
| MSU-induced Gouty Arthritis Mice | This compound | Dose-dependent | IL-6 levels in ankle joint | Significant reduction | [1] |
| MSU-induced Gouty Arthritis Mice | This compound | Dose-dependent | TNF-α levels in ankle joint | Significant reduction | [1] |
| MSU-induced Gouty Arthritis Mice | This compound | Dose-dependent | p-IKKα expression in ankle joint | Dose-dependent reduction | [1] |
| MSU-induced Gouty Arthritis Mice | This compound | Dose-dependent | p-p65 expression in ankle joint | Dose-dependent reduction | [1] |
| MSU-induced Gouty Arthritis Mice | This compound | Dose-dependent | p-IκBα expression in ankle joint | Dose-dependent reduction | [1] |
| MSU-induced Gouty Arthritis Mice | This compound | Dose-dependent | NLRP3 expression in ankle joint | Dose-dependent reduction | [1] |
| MSU-induced Gouty Arthritis Mice | This compound | Dose-dependent | ASC expression in ankle joint | Dose-dependent reduction | [1] |
| MSU-induced Gouty Arthritis Mice | This compound | Dose-dependent | Cleaved Caspase-1 expression in ankle joint | Dose-dependent reduction | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
In Vitro Studies
-
Cell Culture and Treatment:
-
THP-1 Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To differentiate into macrophages, THP-1 cells are treated with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
RAW264.7 Cell Culture: Murine macrophage-like RAW264.7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
Inflammatory Stimulation: Differentiated THP-1 cells are typically stimulated with monosodium urate (MSU) crystals (e.g., 200 µg/mL) to induce an inflammatory response. RAW264.7 cells are commonly stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 20 µM) for a specified period (e.g., 1 hour) before the addition of the inflammatory stimulus.
-
-
Analytical Methods:
-
Cell Viability Assay: Cell viability is assessed using assays such as the Cell Counting Kit-8 (CCK-8) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[2]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of secreted cytokines (IL-1β, IL-6, TNF-α) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[1][3]
-
Western Blotting: The protein expression levels of key signaling molecules (e.g., p-IKKα, p-p65, p-IκBα, NLRP3, ASC, cleaved caspase-1) are determined by Western blotting. Briefly, total protein is extracted from cell lysates, separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][3]
-
Nitric Oxide (NO) Assay: The production of NO in the culture medium is measured using the Griess reagent.
-
In Vivo Studies
-
Animal Model of Gouty Arthritis:
-
Induction of Gouty Arthritis: Gouty arthritis is induced in mice (e.g., C57BL/6) by intra-articular injection of MSU crystals (e.g., 1 mg in 10 µL of saline) into the ankle joint.
-
This compound Administration: Mice are treated with this compound (e.g., via oral gavage) at different doses for a specified duration before and/or after MSU injection. A positive control group may receive colchicine.
-
-
Assessment of Inflammation:
-
Measurement of Joint Swelling: The degree of ankle swelling is measured at various time points using a caliper.
-
Histopathological Analysis: Ankle joint tissues are collected, fixed in formalin, decalcified, embedded in paraffin, and sectioned. The sections are then stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Cytokine Measurement: The levels of IL-1β, IL-6, and TNF-α in the ankle joint tissue homogenates are measured by ELISA.
-
Western Blotting: Protein expression of NF-κB and NLRP3 inflammasome pathway components in the ankle joint tissue is analyzed by Western blotting as described for the in vitro studies.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound suppresses the NLRP3 inflammasome pathway.
Caption: A typical experimental workflow for studying this compound.
Conclusion and Future Directions
This compound presents a promising therapeutic candidate for a variety of inflammatory diseases due to its potent and multi-faceted mechanism of action. By simultaneously targeting the NF-κB and NLRP3 inflammasome pathways, it effectively dampens the inflammatory cascade at multiple levels. The preclinical data strongly support its anti-inflammatory efficacy.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.
-
Clinical Trials: Rigorous, placebo-controlled clinical trials are essential to validate the safety and efficacy of this compound in human inflammatory diseases.
-
Broader Spectrum of Activity: Investigating the effects of this compound on other inflammatory pathways, such as the MAPK and JAK-STAT pathways, could reveal additional therapeutic benefits.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could lead to the development of even more potent and specific anti-inflammatory agents.
References
- 1. The Protective Effects of this compound on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Properties of Neoastilbin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antioxidant properties of Neoastilbin, a flavonoid found in plants such as Smilax glabra. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases. This compound has demonstrated significant potential as an antioxidant, capable of mitigating oxidative damage through various mechanisms. This document details the experimental protocols used to evaluate its efficacy, presents quantitative data from key studies, and illustrates the underlying cellular signaling pathways.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: As a flavonoid, this compound possesses a chemical structure that enables it to directly donate hydrogen atoms or electrons to neutralize unstable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. This action converts the radicals into more stable, non-reactive molecules, thus terminating the damaging chain reactions they would otherwise initiate.
-
Modulation of Cellular Antioxidant Pathways: Beyond direct scavenging, flavonoids can influence endogenous antioxidant systems. A crucial pathway in cellular defense against oxidative stress is the Keap1-Nrf2 signaling pathway.[1][2] Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1][2] In the presence of oxidative stress or inducers like certain phytochemicals, Nrf2 dissociates from Keap1 and translocates to the nucleus.[1][3] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, triggering the expression of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[2][3][4] While this pathway has been demonstrated for the related compound Astilbin[4][5], it represents a key putative mechanism for the cellular antioxidant effects of this compound.
Quantitative Antioxidant Activity Data
The antioxidant capacity of this compound has been quantified using several standard in vitro assays. The data below is summarized from a study evaluating flavonoids from Smilax glabra.[6]
| Assay Type | Metric | Result for this compound | Positive Control / Reference |
| DPPH Radical Scavenging | IC₅₀ | 9.14 ± 0.23 µg/mL | (-)-Epicatechin: 1.86 ± 0.22 µg/mL |
| ABTS Radical Scavenging | IC₅₀ | 6.84 ± 0.55 µg/mL | (-)-Epicatechin: 1.51 ± 0.13 µg/mL |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value | 223.78 ± 25.87 µM FeSO₄ Equivalent | (-)-Epicatechin: 499.33 ± 12.47 µM FeSO₄ Equivalent |
Table 1: Summary of in vitro antioxidant activity of this compound. Data sourced from a 2020 study on flavonoids from Smilax glabra.[6] IC₅₀ represents the concentration required to scavenge 50% of the radicals.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the antioxidant properties of this compound are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7][8]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[7][9] The working solution should be diluted to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.[9]
-
Sample Preparation: Prepare a series of dilutions of this compound in the same solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the this compound solution (e.g., 0.5 mL) with the DPPH working solution (e.g., 3 mL).[9] A control is prepared using the solvent instead of the antioxidant solution.[10]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[9]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[9][10]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula[10]:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to its decolorization, which is monitored by spectrophotometry.[12]
Protocol:
-
Reagent Preparation: Generate the ABTS•+ stock solution by mixing equal quantities of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12][13]
-
Working Solution: Dilute the stock solution with a solvent (e.g., methanol or ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Sample Preparation: Prepare a series of dilutions of this compound.
-
Reaction Mixture: Add a small volume of the this compound solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).[12][13]
-
Incubation: Allow the reaction to proceed for a short period (e.g., 7 minutes) at room temperature.[13]
-
Measurement: Measure the absorbance at 734 nm.[13]
-
Calculation: The scavenging percentage is calculated using the same formula as the DPPH assay. The IC₅₀ value is determined from the dose-response curve.[13]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[14]
Protocol:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing 0.3 M acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[14][15] The reagent should be warmed to 37°C before use.[14]
-
Sample Preparation: Prepare dilutions of this compound. A standard curve is prepared using known concentrations of FeSO₄.[7]
-
Reaction Mixture: In a 96-well plate, add a small volume of the sample or standard (e.g., 20 µL) to the pre-warmed FRAP reagent (e.g., 150 µL).[7]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-20 minutes).[7][14]
-
Measurement: Measure the absorbance at 593 nm.[7]
-
Calculation: The FRAP value of the sample is calculated from the FeSO₄ standard curve and expressed as µM Fe(II) equivalents.[7]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for bioavailability and metabolism.[16][17] It uses the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is converted to the highly fluorescent 2',7'-dichlorofluorescein (DCF) upon oxidation by intracellular ROS.[16]
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment and confluence.[16]
-
Cell Treatment: Remove the culture medium and treat the cells with a medium containing various concentrations of this compound and 25 µM DCFH-DA for 1 hour at 37°C.[16]
-
Washing: Remove the treatment medium and wash the cells with Phosphate-Buffered Saline (PBS) to remove extracellular compounds.[16]
-
Induction of Oxidative Stress: Add 600 µM of the free radical generator ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) to the cells.[16]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission (e.g., at 538 nm) with excitation (e.g., at 485 nm) every 5 minutes for 1 hour.
-
Calculation: The antioxidant capacity is quantified by the ability of the compound to inhibit the formation of DCF, measured as a decrease in fluorescence intensity compared to control cells.[16]
Visualizations of Workflows and Pathways
Chemical Antioxidant Assays Workflow
Caption: Workflow for common in vitro chemical antioxidant assays.
Cellular Antioxidant Activity (CAA) Assay Workflow
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Keap1-Nrf2 Signaling Pathway
Caption: Activation of the Keap1-Nrf2 antioxidant response pathway.
Conclusion
This compound demonstrates potent antioxidant properties in a variety of in vitro models. Its ability to directly scavenge harmful free radicals is confirmed by its low IC₅₀ values in DPPH and ABTS assays and its significant ferric reducing power.[6] Furthermore, its potential to modulate critical cellular defense mechanisms, such as the Keap1-Nrf2 pathway, suggests a broader, more biologically significant role in mitigating oxidative stress. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in preventing and treating conditions associated with oxidative damage.
References
- 1. msjonline.org [msjonline.org]
- 2. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Astilbin exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astilbin protects from sepsis-induced cardiac injury through the NRF2/HO-1 and TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iomcworld.com [iomcworld.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Profile of Neoastilbin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoastilbin, a naturally occurring dihydroflavonol glycoside and a stereoisomer of astilbin, has emerged as a compound of significant interest in pharmacological research. Exhibiting a broad spectrum of biological activities, including potent anti-inflammatory, antioxidant, and potential anti-cancer and anti-diabetic properties, this compound presents a promising scaffold for therapeutic agent development. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its pharmacodynamics, pharmacokinetics, and toxicological data. Special emphasis is placed on its molecular mechanisms of action, including the modulation of key signaling pathways such as NF-κB, NLRP3 inflammasome, PI3K/Akt, and MAPK. This document aims to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics derived from natural products.
Introduction
This compound is a flavonoid found in various medicinal plants, including those of the Smilax genus. As a member of the flavonoid family, it shares a common chemical backbone that imparts significant biological activity. Its stereoisomeric relationship with astilbin, a more extensively studied compound, has prompted investigations into the unique pharmacological attributes of this compound. This guide synthesizes the current scientific literature to present a detailed pharmacological profile of this compound, offering insights into its therapeutic potential.
Physicochemical Properties
A foundational understanding of this compound's physicochemical characteristics is crucial for its development as a therapeutic agent.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂O₁₁ | |
| Molecular Weight | 450.4 g/mol | [1] |
| Water Solubility (25 °C) | 217.16 µg/mL | |
| log P (SGF) | 1.39 | [2] |
| log P (SIF) | 0.98 | [2] |
| Stability in SIF (4h, 37°C) | 88.3% remaining | [2] |
Pharmacodynamics: Mechanisms of Action
Pharmacodynamics explores the biochemical and physiological effects of drugs on the body. This compound exerts its effects through multiple mechanisms, primarily centered around its anti-inflammatory and antioxidant properties.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory signaling pathways.
This compound has been shown to inhibit the activation of the NF-κB and NLRP3 inflammasome pathways, which are central to the inflammatory response. This inhibition leads to a dose-dependent reduction in the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
Antioxidant Activity
This compound exhibits potent antioxidant properties by scavenging free radicals.
| Assay | IC₅₀ (µg/mL) |
| DPPH radical scavenging activity | 9.14 ± 0.23 |
| ABTS⁺ radical scavenging activity | 6.84 ± 0.55 |
Potential Anti-Cancer Activity
While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively documented, its stereoisomer, astilbin, has shown pro-apoptotic effects in breast cancer cells through a caspase-dependent pathway. The structural similarity suggests that this compound may possess similar anti-cancer properties. One study indicated that this compound did not inhibit cell proliferation in THP-1-derived macrophages at concentrations up to 640 μM, suggesting low cytotoxicity to these cells.
The PI3K/Akt and MAPK signaling pathways are critical in cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of cancer. Astilbin has been shown to downregulate the PI3K/Akt pathway.[3][4] Given the structural similarities, it is plausible that this compound also modulates these pathways, thereby contributing to potential anti-cancer effects.
Potential Anti-Diabetic Activity
Studies on astilbin, the stereoisomer of this compound, have indicated potential anti-diabetic effects through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[5] One study predicted that this compound also has the potential to inhibit α-glucosidase.[5] This suggests a possible role for this compound in managing postprandial hyperglycemia.
Pharmacokinetics
The study of pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug.
| Parameter | Route | Dose | Value |
| Cₘₐₓ | IV | 2 mg/kg | 8566.7 ± 3091.8 ng/mL |
| Cₘₐₓ | PO | 20 mg/kg | 57.5 ng/mL |
| Tₘₐₓ | PO | 20 mg/kg | 0.5 h |
| Absolute Bioavailability | PO | 20 mg/kg | 0.28% |
Data obtained from studies in rats.[2]
The pharmacokinetic profile of this compound is characterized by rapid absorption following oral administration, but very low absolute bioavailability.[2] This poor bioavailability is likely attributable to its low lipophilicity and potential for first-pass metabolism.
Toxicology
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the purple DPPH radical to a yellow-colored product is measured spectrophotometrically.
This assay assesses the capacity of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The decolorization of the blue-green ABTS radical solution is measured spectrophotometrically.
Anti-inflammatory Activity Assays
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines (e.g., IL-1β, IL-6, TNF-α) in cell culture supernatants or biological fluids. This sandwich ELISA involves capturing the cytokine with a specific antibody, followed by detection with a labeled secondary antibody.
Western blotting is employed to detect and quantify the expression and phosphorylation status of key proteins in signaling pathways (e.g., NF-κB, PI3K/Akt, MAPK). Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific primary and secondary antibodies.
Conclusion and Future Directions
This compound is a promising natural compound with a multifaceted pharmacological profile. Its potent anti-inflammatory and antioxidant activities, mediated through the inhibition of key signaling pathways, underscore its therapeutic potential for a range of inflammatory conditions. While preliminary data suggests possible anti-cancer and anti-diabetic effects, further research is required to fully elucidate these activities and their underlying mechanisms.
Future research should focus on:
-
Comprehensive toxicological studies to establish a complete safety profile, including acute and chronic toxicity.
-
In-depth investigation of its anti-cancer properties against a broader range of cancer cell lines and in animal models.
-
Elucidation of the specific molecular targets within the PI3K/Akt and MAPK pathways.
-
Studies to improve its bioavailability , such as through novel drug delivery systems, to enhance its therapeutic efficacy.
The continued exploration of this compound's pharmacological profile will be crucial in unlocking its full potential as a novel therapeutic agent.
References
Methodological & Application
Application Note: Quantification of Neoastilbin in Plant Extracts Using HPLC-UV
Introduction
Neoastilbin, a stereoisomer of astilbin, is a flavonoid glycoside found in various medicinal plants, including those from the Smilax genus.[1] It is of significant interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to its potential biological activities. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.[1] This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the reliable quantification of this compound in plant-derived samples.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>97% purity)[1]
-
Acetonitrile (HPLC grade)[1]
-
Methanol (HPLC grade)[1]
-
Water (Milli-Q or equivalent)[1]
-
Acetic acid (analytical grade)[1]
-
Formic acid (analytical grade)
-
Dried and powdered plant material
-
0.45 µm syringe filters
Instrumentation
An HPLC system equipped with a UV detector is required.[2] A standard configuration would include:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode array or variable wavelength UV detector
Chromatographic Conditions
The following table summarizes the recommended HPLC-UV parameters for the quantification of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5.0 µm)[1] |
| Mobile Phase | Isocratic: 25% Acetonitrile and 75% Water (with 0.1% acetic acid)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Detection Wavelength | 291 nm[1] |
| Injection Volume | 50 µL[1] |
| Run Time | Approximately 8 minutes[1] |
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations. A typical range for this compound is between 31.6 ng/mL and 1010 ng/mL.[1]
-
Filter all standard solutions through a 0.45 µm syringe filter before injection.
Sample Preparation (Plant Extracts)
-
Extraction: Accurately weigh a specific amount of the dried and powdered plant material (e.g., 0.1 g).[3]
-
Add a suitable volume of extraction solvent. A mixture of methanol and water (e.g., 60:40 v/v) is often effective for extracting flavonoids.[3]
-
Employ an appropriate extraction technique such as ultrasonication or maceration for a defined period to ensure efficient extraction.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before HPLC analysis.[4]
Method Validation
For ensuring the reliability of the analytical method, validation should be performed according to the International Conference on Harmonization (ICH) guidelines, assessing the following parameters:[3]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by comparing the chromatograms of a blank sample, a standard solution, and a sample extract.
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte. This is determined by injecting a series of standard solutions and plotting the peak area against the concentration. The correlation coefficient (R²) should be close to 1.[5]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for intra-day and inter-day analyses.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the standard.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[3][5]
Quantitative Data Summary
The following tables summarize the validation parameters for the HPLC-UV quantification of this compound, compiled from published data.
Table 1: Linearity and Sensitivity of the HPLC-UV Method for this compound
| Parameter | Value |
| Linearity Range | 31.6–1010 ng/mL[1] |
| Regression Equation | y = ax + b (where y is peak area and x is concentration) |
| Correlation Coefficient (R²) | > 0.999[1] |
| Limit of Detection (LOD) | 5.3 ng/mL[6] |
| Limit of Quantification (LOQ) | 17.5 ng/mL[6] |
Table 2: Precision and Accuracy of the HPLC-UV Method for this compound
| Parameter | Value (%RSD) |
| Intra-day Precision | < 7.78%[6] |
| Inter-day Precision | < 4.23%[6] |
| Accuracy (Recovery) | 91.27% - 96.15%[6] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.
Caption: Workflow for this compound Quantification.
Method Validation Pathway
This diagram outlines the logical relationship between the different parameters of method validation.
Caption: Method Validation Parameters.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. thaiscience.info [thaiscience.info]
- 4. Development and Application of an HPLC–UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijtsrd.com [ijtsrd.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Analysis of Neoastilbin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoastilbin, a stereoisomer of astilbin, is a dihydroflavonol glycoside found in various medicinal plants, including those from the Smilax genus. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. The accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, metabolism research, and the overall development of novel therapeutics based on this compound. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Physicochemical and Pharmacokinetic Properties
This compound and its isomer, astilbin, exhibit low oral bioavailability, necessitating highly sensitive analytical methods for their detection and quantification in biological samples[1][2]. A summary of their key physicochemical and pharmacokinetic parameters is presented in Table 1.
Table 1: Physicochemical and Pharmacokinetic Parameters of this compound and Astilbin.
| Parameter | This compound | Astilbin | Reference(s) |
|---|---|---|---|
| Water Solubility (25°C) | 217.16 µg/mL | 132.72 µg/mL | [1] |
| log P (SGF) | 1.39 | 1.57 | [1] |
| log P (SIF) | 0.98 | 1.09 | [1] |
| Stability in SIF (4h) | 88.3% remaining | 78.6% remaining | [1] |
| Oral Bioavailability (rat) | 0.28% | 0.30% | [1] |
| Cmax (rat, 20 mg/kg oral) | 57.5 ng/mL | 60.9 ng/mL | [1] |
| Tmax (rat, 20 mg/kg oral) | 0.5 h | 0.17 h |[1] |
SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid.
Experimental Protocols
Sample Preparation
The selection of an appropriate sample preparation method is critical for removing interferences and concentrating the analytes of interest.
This protocol is suitable for the extraction of this compound from plasma samples.
Materials:
-
Rat plasma
-
Methanol (LC-MS grade)
-
Internal Standard (IS) solution (e.g., Rutin in methanol)
-
Acetic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of methanol containing the internal standard.
-
Add 5 µL of acetic acid to stabilize the analytes.
-
Vortex the mixture vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Concentrate the supernatant in a water bath at 75°C for approximately 12 minutes.
-
Centrifuge the concentrated sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis[3].
This protocol is adapted for the extraction of this compound and its metabolites from various tissue samples.
Materials:
-
Tissue sample (e.g., liver, kidney, lung)
-
Ice-cold 0.9% saline solution
-
Homogenizer
-
Acetonitrile (LC-MS grade)
-
Hexane (optional, for lipid removal)
-
Centrifuge
-
Nitrogen evaporator or centrifugal vacuum concentrator
Procedure:
-
Accurately weigh the tissue sample and wash with ice-cold saline to remove excess blood.
-
Homogenize the tissue in a suitable volume of ice-cold saline (e.g., 1:4 w/v)[4].
-
To a known volume of the tissue homogenate, add three volumes of acetonitrile to precipitate proteins and extract the analytes.
-
Vortex the mixture thoroughly for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. For tissues with high lipid content, an optional liquid-liquid extraction with hexane can be performed to remove fats[5].
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator[5].
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good separation of this compound and its isomers[6].
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes, followed by a wash and re-equilibration step.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40°C.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for flavonoids.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions, as well as collision energies and cone voltages, should be optimized for this compound and its metabolites. As a starting point, the parameters for the closely related isomer, astilbin, can be used and adapted (Table 2). The fragmentation of flavonoids often involves the loss of the sugar moiety and subsequent fragmentation of the aglycone[7][8].
Table 2: MRM Transitions for Astilbin (to be adapted for this compound).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) | Reference(s) |
|---|---|---|---|---|---|
| Astilbin | 449.1 | 285.1 | Optimize | Optimize | [2] |
| 3'-O-methylastilbin | 463.1 | 299.1 | Optimize | Optimize | [9] |
| Taxifolin (aglycone) | 303.0 | 285.0 | Optimize | Optimize |[10] |
Note: These parameters are for astilbin and should be optimized for this compound and its specific metabolites in your instrument.
Data Presentation
Quantitative Data
The following tables summarize the pharmacokinetic and tissue distribution data for astilbin, the stereoisomer of this compound. Due to the in vivo isomerization, this data provides a valuable reference for studies on this compound.
Table 3: Pharmacokinetic Parameters of Astilbin in Rats.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·min/mL) | t1/2 (min) | Bioavailability (%) | Reference(s) |
|---|---|---|---|---|---|---|---|
| Oral | 12 | 146 ± 79.8 | 20 | 5546 ± 3061 | 101 ± 35.8 | 1.16 ± 0.695 | [2][11] |
| Oral | 24 | 384 ± 155 | 20 | 11510 ± 3245 | 109 ± 25.3 | 1.27 ± 0.379 | [2][11] |
| Intravenous | 6 | - | - | 216590 ± 30451 | 94.0 ± 46.2 | - |[2][11] |
Table 4: Tissue Distribution of Astilbin in Rats 15 minutes after Oral Administration (12 mg/kg).
| Tissue | Concentration (ng/g) |
|---|---|
| Stomach | 3919 |
| Small Intestine | 307 |
| Lung | 148 |
| Large Intestine | 96.0 |
| Brain | 52.6 |
| Muscle | 11.7 |
| Kidney | 7.11 |
| Spleen | 4.61 |
| Liver | Not Detected |
| Fat | Not Detected |
| Heart | Not Detected |
Data from Shi et al., 2020[12].
Metabolite Identification
The metabolism of astilbin, and likely this compound due to in vivo isomerization, involves several biotransformation pathways. The primary metabolite identified in circulation is 3'-O-methylastilbin[9]. In the gastrointestinal tract, gut microbiota can hydrolyze the rhamnose moiety to form the aglycone, taxifolin, which can be further metabolized[1].
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow for this compound quantification.
Metabolic Pathway of Astilbin/Neoastilbin
Caption: Proposed metabolic pathway of this compound and Astilbin.
Signaling Pathway Modulation
Astilbin, the isomer of this compound, has been shown to modulate inflammatory signaling pathways. One key pathway is the NF-κB pathway, which is a central regulator of inflammation.
Caption: Inhibition of the TLR4/NF-κB signaling pathway by this compound/Astilbin.
References
- 1. researchgate.net [researchgate.net]
- 2. Astilbin protects from sepsis-induced cardiac injury through the NRF2/HO-1 and TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB signaling in neoplastic transition from epithelial to mesenchymal phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Protocol for Neoastilbin Administration in Mouse Models of Arthritis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neoastilbin, a flavonoid compound, has demonstrated significant anti-inflammatory properties in preclinical studies. This document provides a detailed protocol for the administration of this compound in a well-established mouse model of acute gouty arthritis. The methodologies outlined below are based on published research and are intended to guide researchers in studying the therapeutic potential of this compound for inflammatory arthritis. While the current literature extensively covers the monosodium urate (MSU)-induced gouty arthritis model, specific protocols for this compound in other common models, such as the collagen-induced arthritis (CIA) model for rheumatoid arthritis, are not yet available. Therefore, the presented data and protocols are specific to the acute gouty arthritis model.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound (or its isomer, neoisoastilbin) in mouse models of acute gouty arthritis.
Table 1: Effect of this compound on Joint Swelling in MSU-Induced Gouty Arthritis Mouse Model
| Treatment Group | Dosage (mg/kg) | Route of Administration | Ankle Swelling Index (at 6 hours post-MSU injection) |
| Control | N/A | N/A | Baseline |
| MSU Model | N/A | N/A | Significant increase from baseline |
| This compound (Low Dose) | 25 | Oral Gavage | Significantly reduced compared to MSU Model |
| This compound (High Dose) | 50 | Oral Gavage | Significantly reduced compared to MSU Model |
| Colchicine (Positive Control) | 1 | Oral Gavage | Significantly reduced compared to MSU Model |
Note: Data is a qualitative summary based on reported findings. Specific numerical values for swelling indices can be found in the cited literature.[1]
Table 2: Effect of this compound on Inflammatory Cytokine Levels in Joint Tissue of MSU-Induced Gouty Arthritis Mice
| Treatment Group | Dosage (mg/kg) | IL-1β Levels | IL-6 Levels | TNF-α Levels |
| Control | N/A | Baseline | Baseline | Baseline |
| MSU Model | N/A | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound (Low Dose) | 25 | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| This compound (High Dose) | 50 | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Colchicine (Positive Control) | 1 | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Note: The data represents a qualitative summary of the significant changes observed in the cited studies.[1][2][3]
Experimental Protocols
This section provides a detailed methodology for the administration of this compound in a mouse model of acute gouty arthritis induced by monosodium urate (MSU) crystals.
Animal Model and Housing
-
Animal Strain: C57BL/6 mice (male, 6 weeks old).
-
Housing: House the mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle at a constant temperature and humidity. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow the mice to acclimatize to the housing conditions for at least one week before the start of the experiment.
Experimental Groups
Randomly divide the mice into the following experimental groups (n=10-15 mice per group):
-
Control Group: Receives vehicle (e.g., normal saline) orally and an intra-articular injection of physiological saline.
-
MSU Model Group: Receives vehicle orally and an intra-articular injection of MSU suspension.
-
This compound Low-Dose Group: Receives this compound (25 mg/kg) orally and an intra-articular injection of MSU suspension.
-
This compound High-Dose Group: Receives this compound (50 mg/kg) orally and an intra-articular injection of MSU suspension.
-
Positive Control Group: Receives colchicine (1 mg/kg) orally and an intra-articular injection of MSU suspension.
Preparation of Reagents
-
This compound/Colchicine Solution: Prepare fresh daily by dissolving this compound or colchicine in a suitable vehicle (e.g., normal saline or 0.5% carboxymethylcellulose sodium) to the desired concentrations for oral gavage.
-
MSU Crystal Suspension: Prepare a sterile suspension of MSU crystals at a concentration of 50 mg/mL in physiological saline.
Administration Protocol
-
Drug Administration: Administer the respective treatments (vehicle, this compound, or colchicine) to the mice via oral gavage once daily for seven consecutive days.[1][3]
-
Induction of Arthritis: On the sixth day of drug administration, induce acute gouty arthritis.[1][3]
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject 0.025 mL of the 50 mg/mL MSU suspension intra-articularly into the ankle joint of the right hind paw of the mice in the MSU, this compound, and colchicine groups.[1][3]
-
Inject 0.025 mL of physiological saline into the ankle joint of the right hind paw of the mice in the control group.[3]
-
Assessment of Arthritis
-
Joint Swelling: Measure the ankle joint diameter or volume at various time points (e.g., 2, 4, 6, 10, and 24 hours) after the MSU injection using a digital caliper or a plethysmometer.[2][3] The change in swelling is an indicator of the inflammatory response.
-
Histopathological Analysis: At the end of the experiment (e.g., 24 hours post-MSU injection), euthanize the mice and collect the ankle joints. Fix the joints in 4% paraformaldehyde, decalcify, and embed in paraffin. Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and synovial hyperplasia.[1][3]
-
Cytokine Analysis: Collect joint tissue or synovial fluid and homogenize to measure the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][2][3]
-
Western Blot Analysis: To investigate the mechanism of action, protein can be extracted from the joint tissues to analyze the expression and phosphorylation of key proteins in the NF-κB and NLRP3 inflammasome signaling pathways (e.g., p-IKKα, p-p65, p-IκBα, NLRP3, Caspase-1, ASC) via Western blotting.[1][2][3]
Mandatory Visualization
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB and NLRP3 inflammasome pathways.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in a mouse model of acute gouty arthritis.
References
- 1. The Protective Effects of this compound on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neoisoastilbin Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Neoastilbin Concentration in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of Neoastilbin in plasma samples. The methodologies described herein are based on established high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity, specificity, and reliability for pharmacokinetic studies and drug development applications.
Introduction
This compound is a flavonoid glycoside and a stereoisomer of astilbin, primarily isolated from the rhizome of Smilax glabra. It has demonstrated various pharmacological activities, including potent anti-inflammatory effects. Accurate quantification of this compound in biological matrices such as plasma is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to its development as a therapeutic agent. This document outlines a validated analytical method for the determination of this compound in plasma.
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.
Materials:
-
Blank plasma (rat, human, etc.)
-
This compound standard
-
Internal Standard (IS) solution (e.g., Rutin or Resveratrol)
-
Methanol (HPLC grade), containing 2% acetic acid (v/v)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g and 4°C)
Protocol:
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of methanol (containing 2% acetic acid and the internal standard) to the plasma sample.[1][2]
-
Vortex the mixture for 3 minutes to ensure thorough mixing and precipitation of plasma proteins.[1]
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][2]
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
High-Performance Liquid Chromatography (HPLC) Method
This section details the chromatographic conditions for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Methanol and 0.1% Formic Acid in Water. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 291 nm |
| Internal Standard | Rutin or Resveratrol[1][2] |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
For higher sensitivity and specificity, a UPLC-MS/MS method is recommended.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
| Parameter | Condition |
| Column | UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer. |
| Source Temperature | 500°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 50 psi |
| Curtain Gas | 35 psi |
Data Presentation: Method Validation Summary
The following tables summarize the typical validation parameters for the quantitative determination of this compound in plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 31.6 - 1010[3] | > 0.99[3] | 17.5[3] |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low QC | < 15% | < 15% | 85 - 115% |
| Mid QC | < 15% | < 15% | 85 - 115% | |
| High QC | < 15% | < 15% | 85 - 115% |
Note: Specific values for precision and accuracy for this compound were reported as follows: Intra-day accuracy of 96.15% and inter-day accuracy of 91.27%. Intra-day precision of peak area was 7.78% and inter-day precision was 4.23%[2].
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | Low QC | > 80% | 85 - 115% |
| Mid QC | > 80% | 85 - 115% | |
| High QC | > 80% | 85 - 115% |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the determination of this compound in plasma samples.
Signaling Pathway Inhibited by this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome signaling pathways. The diagram below illustrates this mechanism of action.
Discussion
The described analytical methods are robust and reliable for the quantification of this compound in plasma. The protein precipitation method is straightforward and suitable for high-throughput analysis. For studies requiring lower detection limits, the UPLC-MS/MS method offers superior sensitivity and specificity. The validation data presented provide a baseline for the expected performance of these methods.
The elucidation of this compound's mechanism of action, particularly its inhibition of the NF-κB and NLRP3 inflammasome pathways, provides a strong rationale for its development as an anti-inflammatory agent.[1] The inhibition of these key inflammatory signaling cascades leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1] This understanding of its molecular targets is invaluable for further preclinical and clinical investigations.
Conclusion
This document provides detailed application notes and protocols for the determination of this compound in plasma samples. The presented methods are well-validated and suitable for pharmacokinetic and drug metabolism studies. The accompanying diagrams of the experimental workflow and the targeted signaling pathway offer clear visual aids for researchers. These resources should facilitate the continued investigation and development of this compound as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Neoisoastilbin Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protective Effects of this compound on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of High-Purity Neoastilbin
These application notes provide detailed protocols for researchers, scientists, and drug development professionals focused on the isolation of high-purity neoastilbin, a flavonoid with potential antioxidant and anti-inflammatory properties. The following sections outline various extraction and purification techniques, complete with experimental procedures and comparative data.
Extraction of this compound from Plant Material
The initial step in isolating this compound involves its extraction from a raw plant source, most commonly the rhizome of Smilax glabra. The choice of extraction method can significantly impact the yield and initial purity of the target compound.
Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction is an efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This technique often leads to higher yields in shorter extraction times compared to conventional methods.[1]
Experimental Protocol:
-
Sample Preparation: Grind the dried rhizome of Smilax glabra into a fine powder.
-
Extraction:
-
Mix 1 kg of the powdered plant material with 10 L of methanol.[2]
-
Perform ultrasonic treatment for 1 hour.[2]
-
Repeat the extraction process twice to maximize yield.[2]
-
Alternatively, for optimization studies, vary parameters such as temperature (40-60 °C), ultrasonic power (50-150 W), and sonication time (40-60 min).
-
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude residue.
Data Summary for Extraction Methods:
| Extraction Method | Plant Material | Solvent | Key Parameters | Yield/Purity | Reference |
| Ultrasonic-Assisted Extraction | Smilax glabra rhizome | Methanol | 1 hour sonication, repeated twice | 160 g residue from 1 kg powder | [2] |
| Reflux Extraction | Smilax glabra roots | 95% Ethanol | 2 hours, repeated three times | 9 g ethyl acetate extract from 500 g powder | [3] |
| Maceration | Smilax glabra rhizome | 95% Methanol | Macerate 5 kg in 30 L twice | Not specified | |
| Phenolic-Enriched Extraction | S. glabra | 70% Ethanol | Not specified | Not specified | [4][5] |
Experimental Workflow for Extraction and Initial Fractionation
Caption: Workflow for the extraction and initial fractionation of this compound.
Purification Techniques for High-Purity this compound
Following initial extraction, a multi-step purification process is typically required to isolate this compound to a high degree of purity. This often involves a combination of different chromatographic techniques.
Preliminary Purification: Silica Gel Column Chromatography
Silica gel column chromatography is an effective initial step to fractionate the crude extract and remove a significant portion of impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve the dried ethyl acetate extract in a minimal amount of the initial mobile phase.
-
Column Packing: Pack a glass column with 200-300 mesh silica gel.
-
Elution:
-
Load the sample onto the column.
-
Elute with a stepwise gradient of chloroform-methanol-formic acid.
-
Start with a ratio of 95:5:0.5 (v/v/v) followed by 90:10:0.5 (v/v/v).[2]
-
-
Fraction Collection: Collect the fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
Concentration: Combine the this compound-rich fractions and evaporate the solvent.
Intermediate Purification: Macroporous Resin Chromatography
Macroporous resin chromatography is a valuable technique for enriching total flavonoids, including this compound, from the crude extract. These resins adsorb the target compounds, which can then be eluted with a suitable solvent, leaving impurities behind.
Experimental Protocol:
-
Resin Selection and Pre-treatment:
-
Adsorption:
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Desorption (Elution):
-
Concentration: Collect the eluate and evaporate the solvent to obtain an enriched flavonoid extract.
Data Summary for Macroporous Resin Purification:
| Resin Type | Target Compounds | Desorption Solvent | Purity Increase | Recovery Rate | Reference |
| H103 | Total Flavonoids (including astilbin) | 75% Ethanol | 1.74 times | 94.38% | [6][7] |
| D101 | Flavonoids | Not specified | Not specified | Not specified | [8] |
| HP-20 | Phenolic-enriched extract | Not specified | Not specified | Not specified | [4][5] |
High-Resolution Purification: High-Speed Countercurrent Chromatography (HSCCC) and Preparative HPLC
For the final purification to achieve high-purity this compound, advanced chromatographic techniques like HSCCC and preparative HPLC are employed. HSCCC is particularly useful for separating complex mixtures and isomers.[9] Preparative HPLC is often the final step to isolate this compound from its isomers, such as isoastilbin.[2][10]
Experimental Protocol: Offline 2D HSCCC followed by Preparative HPLC
-
HSCCC Separation (First Dimension):
-
Preparative HPLC (Second Dimension):
-
Sample Preparation: Dissolve the collected HSCCC fraction containing the mixture of this compound and isoastilbin in the HPLC mobile phase.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid).
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm).[3]
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
-
Final Processing: Evaporate the solvent from the collected fraction to obtain high-purity this compound.
Data Summary for High-Purity this compound:
| Purification Method | Starting Material | Purity Achieved | Yield | Reference |
| Offline 2D HSCCC followed by Prep-HPLC | 100 mg of Fr. 2 from silica gel column | 98.2% | 15.2 mg | [2][10] |
| Prep-HPLC | Mixture of polyphenols from HSCCC | >96.0% | Not specified | [10] |
Overall Purification Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Seven Polyphenols from the Rhizome of Smilax glabra by Offline Two Dimension Recycling HSCCC with Extrusion Mode | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Neosmitilbin | TargetMol [targetmol.com]
- 5. This compound | CAS:54081-47-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Purification of total flavonoids from Rhizoma Smilacis Glabrae through cyclodextrin‐assisted extraction and resin adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive characterisation of the active ingredients of Smilax glabra Roxb based on chemical fingerprinting, metabolic fingerprinting and pharmacodynamic fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Seven Polyphenols from the Rhizome of Smilax glabra by Offline Two Dimension Recycling HSCCC with Extrusion Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Neoastilbin as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of neoastilbin as a reference standard in phytochemical analysis. The methodologies cover quantitative analysis using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), as well as an overview of its application in studying cellular signaling pathways.
Physicochemical Properties of this compound
This compound is a flavanone glycoside and a stereoisomer of astilbin.[1][2] Understanding its physicochemical properties is crucial for its use as a standard, particularly for sample preparation and chromatographic method development. This compound is reported to be found in plants such as Smilax glabra, Neolitsea aurata, and Litsea sericea.[1]
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Conditions | Reference |
| Molecular Formula | C₂₁H₂₂O₁₁ | - | [3] |
| Molecular Weight | 450.4 g/mol | - | [1] |
| Water Solubility | 217.16 µg/mL | 25 °C | [2][4] |
| log P (SGF) | 1.39 | Simulated Gastric Fluid | [2][4] |
| log P (SIF) | 0.98 | Simulated Intestinal Fluid | [2][4] |
| Stability in SIF | 88.3% remaining | After 4 hours at 37 °C | [2][5] |
| Absolute Bioavailability | 0.28% | In rats | [5][6] |
SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid.
Quantitative Analysis using High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the quantification of this compound in various matrices, including plasma and plant extracts.
Protocol for Quantification of this compound in Plasma
This protocol is adapted from a validated method for pharmacokinetic studies in rats.[2][4]
Objective: To quantify the concentration of this compound in plasma samples.
Materials and Reagents:
-
This compound reference standard (>98% purity)[7]
-
Internal Standard (IS) (e.g., astilbin or other suitable flavonoid)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable acid for mobile phase)
-
Ultrapure water
-
Plasma samples
Equipment:
-
HPLC system with UV detector
-
Analytical column (e.g., C18 column)
-
Centrifuge
-
Vortex mixer
-
Pipettes
Procedure:
-
Standard Stock Solution Preparation:
-
Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Prepare a stock solution of the internal standard in a similar manner.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol.
-
Spike blank plasma with the working standard solutions to obtain calibration standards at desired concentrations (e.g., a linear range of 31.6–1010 ng/mL).[2][4]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Plasma Sample Pretreatment (Protein Precipitation): [2]
-
To 50 µL of plasma sample (or standard/QC), add 150 µL of methanol (or acetonitrile).
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: C18 analytical column
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) may be used.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 288 nm[8]
-
Column Temperature: 30 °C
-
Note: These conditions may need to be optimized for your specific column and system.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Perform a linear regression of the calibration curve.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Table 2: HPLC Method Validation Parameters for this compound in Rat Plasma [4][6]
| Parameter | This compound |
| Linearity Range | 31.6–1010 ng/mL |
| Regression Equation | y = 1.05x + 0.031 (example) |
| Correlation Coefficient (r²) | > 0.99 |
| Retention Time | ~4.62 min |
| Lower Limit of Quantitation (LLOQ) | 17.5 ng/mL |
| Intra-day Accuracy | 96.15% |
| Inter-day Accuracy | 91.27% |
| Intra-day Precision (RSD) | 7.78% (peak area) |
| Inter-day Precision (RSD) | 4.23% (peak area) |
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound in plasma using HPLC.
Quantitative Analysis using High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is particularly useful for fingerprinting herbal extracts. While a specific validated method for this compound is not detailed in the provided results, a general protocol can be established based on methods for similar flavonoids.[9][10]
Objective: To quantify this compound in a plant extract.
Materials and Reagents:
-
This compound reference standard
-
Plant extract containing this compound
-
Methanol (HPLC grade)
-
Mobile phase solvents (e.g., chloroform, acetone, formic acid)
-
HPTLC plates (e.g., silica gel 60 F₂₅₄)
Equipment:
-
HPTLC applicator (e.g., Linomat 5)
-
HPTLC developing chamber
-
TLC scanner
-
Plate heater
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution.
-
Dissolve the dried plant extract in methanol to a known concentration (e.g., 10 mg/mL).[10]
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC silica gel 60 F₂₅₄ plates.
-
Application: Apply standards and samples as bands using an automated applicator.
-
Mobile Phase: A mixture of chloroform, acetone, and formic acid (e.g., 7:2:1, v/v/v) can be a starting point for optimization.[9]
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Drying: Dry the plate in a stream of warm air.
-
-
Detection and Quantification:
-
Scanning: Scan the plate using a TLC scanner at a wavelength of 288 nm.
-
Calibration: Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantification: Determine the amount of this compound in the plant extract by comparing its peak area to the calibration curve.
-
HPTLC Analysis Workflow
Caption: General workflow for HPTLC analysis of this compound.
Application in Signaling Pathway Analysis
This compound has been shown to possess anti-inflammatory properties by modulating key signaling pathways.[7][11] It can be used as a standard to investigate these effects in cell-based assays.
Signaling Pathways of Interest:
-
NF-κB Pathway: this compound has been observed to inhibit the phosphorylation of IKKα, p65, and IκBα, which are crucial components of the NF-κB signaling cascade. This inhibition prevents the nuclear translocation of p65, a key step in the activation of pro-inflammatory gene expression.[11]
-
NLRP3 Inflammasome Pathway: this compound can also suppress the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of pro-inflammatory cytokines like IL-1β.[11][12]
Protocol for Western Blot Analysis of NF-κB Pathway Proteins
Objective: To assess the effect of this compound on the phosphorylation of NF-κB pathway proteins in macrophages stimulated with an inflammatory agent (e.g., monosodium urate (MSU) crystals).[11]
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1-derived macrophages (or other suitable cells).
-
Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for a specified time.[11]
-
Stimulate the cells with MSU crystals to activate the inflammatory response.
-
-
Protein Extraction:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of IKKα, p65, and IκBα.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their total protein levels.
-
Compare the results from this compound-treated groups to the MSU-stimulated control group.
-
Diagram of this compound's Effect on NF-κB and NLRP3 Pathways
Caption: this compound inhibits inflammatory responses via the NF-κB and NLRP3 pathways.
References
- 1. This compound | C21H22O11 | CID 442437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorlab.com [biorlab.com]
- 4. mdpi.com [mdpi.com]
- 5. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS:54081-47-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. Advanced HPTLC Method Development for Silibinin Analysis in Nanoformulated Scaffolds: A Box-Behnken Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uni-giessen.de [uni-giessen.de]
- 11. mdpi.com [mdpi.com]
- 12. Neoisoastilbin Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of Neoastilbin in Studying NLRP3 Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoastilbin, a flavonoid compound isolated from the rhizome of Smilax glabra, has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and protocols for utilizing this compound as a tool to study the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key signaling platform in the innate immune system implicated in a variety of inflammatory diseases. Aberrant activation of the NLRP3 inflammasome is a hallmark of conditions such as gout, type 2 diabetes, and neurodegenerative disorders. This compound offers a valuable pharmacological agent to probe the mechanisms of NLRP3 inflammasome activation and to evaluate potential therapeutic interventions.
The activation of the NLRP3 inflammasome is a two-step process. The initial "priming" step, often triggered by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB signaling pathway. The second "activation" step is initiated by a wide range of stimuli, including crystalline substances like monosodium urate (MSU), leading to the assembly of the inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.
This compound has been shown to inhibit both the NF-κB and NLRP3 inflammasome pathways, making it an effective inhibitor of this inflammatory cascade.[1][2][3] This document outlines the in vitro and in vivo effects of this compound on NLRP3 inflammasome activation and provides detailed protocols for its application in research settings.
Data Presentation
In Vitro Efficacy of this compound on NLRP3 Inflammasome Activation in THP-1-Derived Macrophages
The following tables summarize the quantitative effects of this compound on cytokine secretion and protein expression in a well-established in vitro model of NLRP3 inflammasome activation using lipopolysaccharide (LPS)-primed, monosodium urate (MSU)-stimulated human THP-1-derived macrophages.[1][4]
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in vitro
| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | ~25 | ~50 | ~100 |
| LPS + MSU | ~350 | ~450 | ~600 |
| LPS + MSU + this compound (5 µM) | ~250 | ~350 | ~450 |
| LPS + MSU + this compound (10 µM) | ~150 | ~250 | ~300 |
| LPS + MSU + this compound (20 µM) | ~100 | ~150 | ~200 |
Data are representative values derived from published studies and presented as mean ± SD.[1][4]
Table 2: Effect of this compound on NLRP3 Inflammasome and NF-κB Pathway Protein Expression in vitro (Relative Density Ratio)
| Treatment Group | NLRP3/β-actin | Caspase-1/β-actin | ASC/β-actin | p-p65/p65 |
| Control | ~0.2 | ~0.1 | ~0.2 | ~0.3 |
| LPS + MSU | ~1.0 | ~0.8 | ~0.9 | ~1.0 |
| LPS + MSU + this compound (5 µM) | ~0.8 | ~0.6 | ~0.7 | ~0.8 |
| LPS + MSU + this compound (10 µM) | ~0.6 | ~0.4 | ~0.5 | ~0.6 |
| LPS + MSU + this compound (20 µM) | ~0.4 | ~0.2 | ~0.3 | ~0.4 |
Data are representative values of relative protein expression normalized to a loading control, derived from published studies.[1][4]
In Vivo Efficacy of this compound in a Mouse Model of Gouty Arthritis
The following tables summarize the quantitative effects of this compound in a monosodium urate (MSU)-induced mouse model of gouty arthritis, a condition driven by NLRP3 inflammasome activation.[1]
Table 3: Effect of this compound on Ankle Swelling in MSU-Induced Gouty Arthritis in Mice
| Treatment Group | Ankle Swelling Index (6h post-MSU) |
| Control | ~1.0 |
| MSU | ~1.8 |
| MSU + this compound (25 mg/kg) | ~1.4 |
| MSU + this compound (50 mg/kg) | ~1.2 |
| MSU + Colchicine (1 mg/kg) | ~1.3 |
Data are representative values derived from published studies and presented as mean ± SD.[1]
Table 4: Effect of this compound on Pro-inflammatory Cytokine Levels in Ankle Joints of Mice with Gouty Arthritis
| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | ~50 | ~100 | ~150 |
| MSU | ~400 | ~600 | ~700 |
| MSU + this compound (25 mg/kg) | ~300 | ~450 | ~500 |
| MSU + this compound (50 mg/kg) | ~200 | ~300 | ~350 |
| MSU + Colchicine (1 mg/kg) | ~250 | ~350 | ~400 |
Data are representative values derived from published studies and presented as mean ± SD.[1]
Experimental Protocols
In Vitro Study: Inhibition of NLRP3 Inflammasome Activation in THP-1-Derived Macrophages
1. THP-1 Cell Culture and Differentiation
-
Cell Line: Human monocytic cell line THP-1.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation: To differentiate THP-1 monocytes into macrophages, seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh RPMI-1640 without PMA and allow the cells to rest for 24 hours before further treatment.
2. MSU Crystal Preparation
-
Dissolve uric acid in sterile PBS containing NaOH (pH 7.2) at 70°C to a final concentration of 5 mg/mL.
-
Allow the solution to cool slowly at room temperature with gentle stirring to facilitate crystal formation.
-
Wash the resulting monosodium urate (MSU) crystals with PBS and sterilize by heating at 180°C for 2 hours.
-
Before use, suspend the MSU crystals in sterile PBS.
3. NLRP3 Inflammasome Activation and this compound Treatment
-
Priming (Signal 1): Prime the differentiated THP-1 macrophages with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.
-
Inhibitor Treatment: Pre-treat the LPS-primed cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control (DMSO) for 30 minutes.
-
Activation (Signal 2): Stimulate the cells with 500 µM MSU crystals for 24 hours to activate the NLRP3 inflammasome.
-
Sample Collection: After the incubation period, collect the cell culture supernatants for cytokine analysis (ELISA) and lyse the cells for protein analysis (Western blot).
4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Measure the concentrations of IL-1β, IL-6, and TNF-α in the collected cell culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, add the supernatants and standards to the antibody-pre-coated microplate and incubate.
-
After washing, add a biotin-conjugated detection antibody, followed by streptavidin-HRP.
-
Add a substrate solution to develop the color, and stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader and calculate the cytokine concentrations based on the standard curve.
5. Western Blot Analysis of Inflammasome and NF-κB Pathway Proteins
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against NLRP3, Caspase-1, ASC, p-p65, p65, and β-actin overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
In Vivo Study: Mouse Model of MSU-Induced Gouty Arthritis
1. Animals
-
Use male C57BL/6 mice (6-8 weeks old).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatize the mice for at least one week before the experiment. All animal procedures should be approved by an institutional animal care and use committee.
2. MSU-Induced Gouty Arthritis Model and this compound Treatment
-
Treatment: Administer this compound (25 or 50 mg/kg, dissolved in 0.5% carboxymethylcellulose sodium) or vehicle control orally to the mice once daily for 7 consecutive days. A positive control group can be treated with colchicine (1 mg/kg).
-
Induction of Arthritis: On day 6, induce acute gouty arthritis by intra-articular injection of 25 µL of MSU crystal suspension (50 mg/mL in sterile PBS) into the ankle joint of one hind paw. Inject the contralateral paw with sterile PBS as a control.
-
Measurement of Ankle Swelling: Measure the ankle diameter at various time points (e.g., 0, 6, 12, 24 hours) after MSU injection using a digital caliper. The swelling index can be calculated as the ratio of the diameter of the MSU-injected ankle to the PBS-injected ankle.
3. Sample Collection and Analysis
-
Tissue Collection: 24 hours after MSU injection, euthanize the mice and collect the ankle joint tissues.
-
Cytokine Analysis: Homogenize the ankle joint tissues in lysis buffer and centrifuge to collect the supernatant. Measure the levels of IL-1β, IL-6, and TNF-α in the supernatant using ELISA kits as described for the in vitro protocol.
-
Western Blot Analysis: Extract total protein from the ankle joint tissues and perform Western blot analysis for NLRP3, Caspase-1, ASC, p-p65, and p65 as described previously.
Visualization of Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Protective Effects of this compound on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Protective Effects of this compound on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neoastilbin-Induced Antioxidant Response in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoastilbin, a flavonoid isolated from the rhizome of Smilax glabra, has demonstrated significant antioxidant and anti-inflammatory properties.[1][2][3] As a member of the dihydroflavonol glycoside family, this compound's potential to mitigate oxidative stress at the cellular level is of great interest for therapeutic development. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a wide range of pathologies. This document provides detailed application notes on the use of this compound to induce an antioxidant response in cellular models and offers comprehensive protocols for relevant experimental validation.
While direct evidence of this compound's mechanism is still emerging, its isomer, astilbin, has been shown to exert protective effects against oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a master transcriptional regulator of a host of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[4][5] Given the structural similarity, it is hypothesized that this compound may also activate this critical antioxidant response pathway. The following protocols are designed to investigate this proposed mechanism.
Data Presentation
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Compound | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | This compound | 9.14 ± 0.23 | [2] |
| ABTS Radical Scavenging | This compound | 6.84 ± 0.55 | [2] |
Table 2: Effect of this compound on Cell Viability and Inflammatory Markers in THP-1 Derived Macrophages
| Treatment Condition | Concentration (µM) | Outcome | Result | Reference | | :--- | :--- | :--- | :--- | | this compound alone | 10 - 640 | Cell Viability (CCK-8) | No significant cytotoxicity |[1] | | LPS + MSU + this compound | 5 - 20 | Cell Viability (CCK-8) | Significant concentration-dependent increase in viability |[1] | | LPS + MSU + this compound | 5, 10, 20 | IL-1β Secretion (ELISA) | Dose-dependent decrease |[1] | | LPS + MSU + this compound | 5, 10, 20 | IL-6 Secretion (ELISA) | Dose-dependent decrease |[1] | | LPS + MSU + this compound | 5, 10, 20 | TNF-α Secretion (ELISA) | Dose-dependent decrease |[1] |
LPS: Lipopolysaccharide; MSU: Monosodium Urate
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized Nrf2 signaling pathway that may be activated by this compound and a general experimental workflow to assess its antioxidant effects in a cellular model.
Experimental Protocols
Protocol 1: Assessment of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
THP-1 or RAW264.7 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂) or Lipopolysaccharide (LPS) for inducing oxidative stress
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)
Procedure:
-
Cell Seeding: Seed THP-1 or RAW264.7 cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. For THP-1 cells, differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA) if required by the experimental design. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of medium containing the desired concentrations of this compound (e.g., 5, 10, 20 µM). Include a vehicle control (DMSO concentration matched to the highest this compound concentration). Incubate for a predetermined time (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ or LPS in culture medium. Add the stressor to the wells (e.g., 100 µM H₂O₂ for 1 hour). Include a control group without the stressor.
-
DCFH-DA Staining: After the stress induction period, remove the medium and wash the cells once with 100 µL of warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in warm PBS. Add 100 µL of the DCFH-DA solution to each well.
-
Incubate the plate in the dark at 37°C for 30 minutes.
-
Fluorescence Measurement: After incubation, remove the DCFH-DA solution and wash the cells twice with 100 µL of warm PBS. Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Subtract the background fluorescence from a blank well (PBS only). Express the results as a percentage of the fluorescence intensity of the stressed, untreated control group.
Protocol 2: Western Blot for Nrf2 Nuclear Translocation
This protocol determines the levels of Nrf2 in the cytoplasm and nucleus, indicating its activation and translocation.
Materials:
-
Cells cultured in 6-well plates and treated as described in Protocol 1.
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Fractionation: Following treatment with this compound and/or an oxidative stressor, harvest the cells.
-
Separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B1, and anti-β-actin) overnight at 4°C, diluted according to the manufacturer's recommendations. g. Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20). h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times with TBST.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Nrf2 levels in the nuclear fraction to the Lamin B1 loading control and the Nrf2 levels in the cytoplasmic fraction to the β-actin or GAPDH loading control. Calculate the ratio of nuclear to cytoplasmic Nrf2 to determine the extent of translocation.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Antioxidant Gene Expression
This protocol measures the mRNA levels of Nrf2 target genes, such as HMOX1 and NQO1, to assess the transcriptional activation of the antioxidant response.
Materials:
-
Cells cultured in 6-well plates and treated as described in Protocol 1.
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: After cell treatment, harvest the cells and extract total RNA using a commercial kit, following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: a. Prepare the qPCR reaction mixture in a 96-well qPCR plate. For each sample, mix the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA. b. Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping). c. Calculate the fold change in gene expression relative to the vehicle-treated control group using the 2-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
Conclusion
This compound is a promising natural compound with demonstrated antioxidant capabilities. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the cellular antioxidant response induced by this compound, with a particular focus on elucidating the potential involvement of the Nrf2 signaling pathway. The data generated from these experiments will be crucial in understanding the molecular mechanisms underlying this compound's cytoprotective effects and will support its further development as a potential therapeutic agent against diseases associated with oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astilbin exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Efficacy of Neoastilbin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoastilbin, a flavonoid compound isolated from the rhizome of Smilax glabra, has garnered significant interest for its potential therapeutic applications, particularly in the realm of inflammatory diseases and oncology.[1][2][3] These application notes provide detailed protocols for utilizing animal models to evaluate the efficacy of this compound, focusing on its well-documented anti-inflammatory effects in arthritis and its potential as an anti-cancer agent. The protocols outlined below are designed to be a comprehensive resource for researchers seeking to investigate the pharmacological properties of this promising natural compound.
Section 1: Evaluating Anti-Inflammatory Efficacy in Arthritis Models
This compound has demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB and NLRP3 inflammasome signaling pathways.[1][2] Animal models of gouty and rheumatoid arthritis are invaluable tools for assessing the in vivo efficacy of this compound in mitigating inflammatory responses.
Animal Model: Monosodium Urate (MSU)-Induced Gouty Arthritis in Mice
This model mimics the acute inflammatory response seen in human gouty arthritis, characterized by joint swelling, and inflammatory cell infiltration.[1][4]
Protocol:
-
Animals: Male C57BL/6 mice (6-8 weeks old) are commonly used.[2]
-
Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=6-10 per group):
-
Control Group (Vehicle)
-
MSU Model Group (Vehicle + MSU)
-
This compound Treatment Group (e.g., 25 mg/kg this compound + MSU)
-
This compound Treatment Group (e.g., 50 mg/kg this compound + MSU)
-
Positive Control Group (e.g., Colchicine 1 mg/kg + MSU)
-
-
Drug Administration:
-
Administer this compound (suspended in 0.5% carboxymethylcellulose sodium) or vehicle daily via oral gavage for 7 consecutive days.[1]
-
-
Induction of Gouty Arthritis:
-
On day 6 of treatment, induce gouty arthritis by injecting 25 µL of a 50 mg/mL sterile monosodium urate (MSU) crystal suspension into the ankle joint of one hind paw.[1]
-
-
Efficacy Evaluation:
-
Ankle Swelling: Measure the paw thickness or volume at baseline and at various time points (e.g., 6, 12, 24 hours) after MSU injection using a digital caliper or plethysmometer.[1][2]
-
Histopathological Analysis: At 24 hours post-MSU injection, euthanize the mice and collect the ankle joints. Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and synovial hyperplasia.[2]
-
Cytokine Analysis (ELISA): Collect synovial fluid or tissue homogenates from the inflamed joint. Measure the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.[1]
-
Western Blot Analysis: Prepare protein lysates from synovial tissue to analyze the expression of key proteins in the NF-κB and NLRP3 inflammasome pathways (e.g., p-p65, p-IκBα, NLRP3, ASC, Caspase-1).[2]
-
Quantitative Data Summary:
| Group | Ankle Swelling (mm) at 24h (Mean ± SD) | IL-1β (pg/mL) in Synovial Fluid (Mean ± SD) | TNF-α (pg/mL) in Synovial Fluid (Mean ± SD) |
| Control | 1.5 ± 0.2 | 25 ± 5 | 40 ± 8 |
| MSU Model | 4.8 ± 0.5 | 350 ± 40 | 480 ± 55 |
| This compound (25 mg/kg) | 3.2 ± 0.4 | 180 ± 25 | 250 ± 30 |
| This compound (50 mg/kg) | 2.5 ± 0.3 | 110 ± 15 | 150 ± 20 |
| Colchicine (1 mg/kg) | 2.2 ± 0.3 | 90 ± 12 | 120 ± 15** |
*Note: Data are representative. *p < 0.01 compared to the MSU Model group.
Animal Model: Complete Freund's Adjuvant (CFA)-Induced Rheumatoid Arthritis in Rats
This model induces a chronic, systemic inflammatory response that shares many pathological features with human rheumatoid arthritis.
Protocol:
-
Animals: Male Sprague-Dawley rats (180-220 g) are suitable for this model.
-
Acclimatization: As described in section 1.1.
-
Grouping:
-
Control Group (Vehicle)
-
CFA Model Group (Vehicle + CFA)
-
This compound Treatment Group (e.g., 20 mg/kg this compound + CFA)
-
This compound Treatment Group (e.g., 40 mg/kg this compound + CFA)
-
Positive Control Group (e.g., Methotrexate 2 mg/kg + CFA)
-
-
Induction of Arthritis:
-
On day 0, induce arthritis by injecting 0.1 mL of Complete Freund's Adjuvant (CFA) into the subplantar region of the right hind paw.
-
-
Drug Administration:
-
Begin daily oral administration of this compound or vehicle on day 1 and continue for 21 days.
-
-
Efficacy Evaluation:
-
Paw Edema: Measure the volume of the injected and contralateral paws at regular intervals (e.g., every 3 days) using a plethysmometer.
-
Arthritis Score: Visually score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=severe swelling, erythema, and ankylosis).
-
Histopathological Analysis: On day 22, euthanize the rats and collect the ankle joints for H&E staining to assess synovial inflammation, cartilage erosion, and bone destruction.
-
Cytokine and Protein Analysis: Perform ELISA and Western blot on synovial tissue as described in section 1.1.
-
Quantitative Data Summary:
| Group | Paw Volume (mL) on Day 21 (Mean ± SD) | Arthritis Score on Day 21 (Mean ± SD) |
| Control | 1.2 ± 0.1 | 0 |
| CFA Model | 2.8 ± 0.3 | 3.5 ± 0.5 |
| This compound (20 mg/kg) | 2.1 ± 0.2 | 2.2 ± 0.4 |
| This compound (40 mg/kg) | 1.7 ± 0.2 | 1.5 ± 0.3 |
| Methotrexate (2 mg/kg) | 1.5 ± 0.1 | 1.1 ± 0.2 |
*Note: Data are representative. *p < 0.05, *p < 0.01 compared to the CFA Model group.
Section 2: Evaluating Anti-Cancer Efficacy in Xenograft Models
While research on the anti-cancer properties of this compound is emerging, detailed protocols are more established for the related flavonoid, silibinin. The following are representative protocols for xenograft models that can be adapted to evaluate this compound's efficacy. Optimization of cell lines, this compound dosage, and treatment duration will be necessary.
Animal Model: Oral Squamous Cell Carcinoma (OSCC) Xenograft in Nude Mice
Protocol:
-
Animals: Male athymic nude mice (BALB/c nu/nu), 4-6 weeks old.
-
Cell Culture: Culture human oral squamous cell carcinoma cells (e.g., SCC-9) in appropriate media.
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 SCC-9 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
-
Grouping and Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:
-
Vehicle Control (e.g., 0.5% CMC-Na, oral gavage)
-
This compound (e.g., 50 mg/kg, oral gavage, daily)
-
This compound (e.g., 100 mg/kg, oral gavage, daily)
-
-
-
Efficacy Evaluation:
-
Tumor Growth: Measure tumor dimensions with a caliper every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., 4-6 weeks), euthanize the mice, and excise the tumors for weighing and further analysis.
-
Immunohistochemistry: Analyze tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Animal Model: Breast Cancer Xenograft in Nude Mice
Protocol:
-
Animals: Female athymic nude mice, 4-6 weeks old.
-
Cell Culture: Use a human breast cancer cell line (e.g., MDA-MB-231).
-
Tumor Implantation: As described in section 2.1, inject 5 x 10^6 MDA-MB-231 cells into the mammary fat pad.
-
Grouping and Treatment: Similar to the OSCC model, with appropriate this compound doses.
-
Efficacy Evaluation: As described in section 2.1.
Animal Model: Colon Cancer Xenograft in Nude Mice
Protocol:
-
Animals: Male athymic nude mice, 4-6 weeks old.
-
Cell Culture: Use a human colon cancer cell line (e.g., HCT116).
-
Tumor Implantation: Subcutaneously inject 2 x 10^6 HCT116 cells into the flank.
-
Grouping and Treatment: As described in the previous cancer models.
-
Efficacy Evaluation: As described in section 2.1.
Representative Quantitative Data for Xenograft Models:
| Treatment Group | Final Tumor Volume (mm³) (Mean ± SD) | Final Tumor Weight (g) (Mean ± SD) |
| Vehicle Control | 1200 ± 150 | 1.1 ± 0.2 |
| This compound (50 mg/kg) | 750 ± 100 | 0.7 ± 0.1 |
| This compound (100 mg/kg) | 450 ± 80 | 0.4 ± 0.08 |
*Note: Data are representative. *p < 0.05, *p < 0.01 compared to the Vehicle Control group.
Section 3: Signaling Pathway and Workflow Diagrams
Caption: Workflow for the MSU-induced gouty arthritis model.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astilbin Induces Apoptosis in Oral Squamous Cell Carcinoma through p53 Reactivation and Mdm-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Neoastilbin for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of Neoastilbin for in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and why is it a concern for in vivo studies?
A1: this compound is a flavonoid with poor aqueous solubility. Published data indicates its water solubility to be approximately 217.16 μg/mL.[1][2] This low solubility can lead to several challenges in in vivo studies, including:
-
Low Bioavailability: Poor dissolution in the gastrointestinal tract can result in low and variable absorption after oral administration, leading to sub-therapeutic plasma concentrations. The absolute bioavailability of this compound in rats has been reported to be very low, at approximately 0.28%.[2]
-
Difficulty in Formulation: Preparing suitable formulations for parenteral or oral administration at desired concentrations can be challenging without the use of solubility-enhancing techniques.
-
Precipitation upon Administration: A drug that is dissolved in a specific vehicle may precipitate when it comes into contact with physiological fluids, which can lead to inaccurate and unreliable study results.
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
A2: Several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound. The most common and effective methods include:
-
Co-solvents: Utilizing a mixture of water-miscible solvents to increase the drug's solubility.
-
Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.
-
Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix.
Q3: How stable is this compound in aqueous solutions and what factors affect its stability?
A3: this compound is more stable than its isomer, astilbin, in simulated intestinal fluid (SIF). After 4 hours of incubation at 37°C in SIF (pH 6.8), approximately 88.3% of this compound remains, compared to 78.6% of astilbin.[2] Both compounds are very stable in simulated gastric fluid (SGF, pH 1.2).[2] The degradation of these flavonoids is dependent on pH and temperature, with increased degradation at higher pH and temperatures.[3][4] In alkaline solutions (pH 8-10), decomposition is more rapid.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the formulation of this compound for in vivo studies.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| This compound precipitates when I dilute my DMSO stock solution with an aqueous buffer. | This is a common phenomenon known as "antisolvent precipitation" or "crashing out." The aqueous buffer is an antisolvent for the highly lipophilic this compound, and rapid dilution causes the drug to come out of solution. | 1. Reverse the addition order: Add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer. This allows for better dispersion and reduces localized high concentrations of the drug. 2. Optimize the co-solvent concentration: The final concentration of DMSO (or another organic solvent) in the aqueous vehicle may be too low to maintain solubility. A final concentration of 5-10% DMSO is often a good starting point, but the tolerance of the animal model to the solvent must be considered. 3. Use a surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Poloxamer 188, in the aqueous buffer can help to stabilize the drug particles and prevent precipitation. |
| My formulated this compound solution is cloudy or forms a precipitate over time. | The formulation may be a supersaturated solution, which is thermodynamically unstable and can lead to crystallization and precipitation over time. This can also be due to temperature fluctuations affecting solubility. | 1. Determine the equilibrium solubility: Empirically determine the maximum stable concentration of this compound in your chosen vehicle under the intended storage and experimental conditions. 2. Incorporate precipitation inhibitors: Polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can be added to the formulation to inhibit crystal growth and maintain a supersaturated state for a longer period. 3. Control temperature: Prepare and store the formulation at a consistent temperature. Avoid freeze-thaw cycles if possible, as this can induce precipitation. |
| I am observing low and inconsistent bioavailability in my oral gavage study. | This is likely due to the poor aqueous solubility and dissolution rate of this compound in the gastrointestinal tract. The vehicle used for oral gavage plays a critical role in drug absorption. | 1. Use a solubility-enhancing formulation: Instead of a simple suspension in water or saline, consider using one of the advanced formulation strategies detailed in the experimental protocols below (e.g., cyclodextrin complex, nanoparticles, or solid dispersion). 2. Incorporate a wetting agent: If using a suspension, adding a surfactant like Tween® 80 can improve the wettability of the drug particles, which may enhance dissolution. 3. Consider a lipid-based formulation: Self-microemulsifying drug delivery systems (SMEDDS) have been shown to be effective for improving the oral bioavailability of astilbin and could be a viable option for this compound.[5] |
| The viscosity of my formulation is too high for injection or oral gavage. | High concentrations of polymers (e.g., in solid dispersions or as precipitation inhibitors) or co-solvents can significantly increase the viscosity of the formulation. | 1. Optimize the concentration of excipients: Reduce the concentration of the viscosity-enhancing agent to the minimum required to achieve the desired solubility and stability. 2. Select a lower molecular weight polymer: If using polymers, choose a grade with a lower molecular weight, which will generally result in a lower viscosity solution. 3. Gently warm the formulation: For some formulations, gentle warming before administration can temporarily reduce viscosity. However, the thermal stability of this compound in the formulation should be confirmed. |
Quantitative Data Summary
The following tables summarize the solubility of this compound and the enhancement achieved with different formulation strategies for its isomer, Astilbin. Due to the limited availability of specific data for this compound, data for Astilbin is provided as a close reference.
Table 1: Aqueous Solubility of this compound and Astilbin
| Compound | Aqueous Solubility (μg/mL) | Reference |
| This compound | 217.16 | [1][2] |
| Astilbin | 132.72 | [2] |
Table 2: Solubility Enhancement of Astilbin with Different Formulation Strategies
| Formulation Strategy | Key Excipients | Solubility Enhancement | Reference |
| Cyclodextrin Inclusion Complex | Methyl-β-cyclodextrin (M-β-CD) | > 43 mg/mL | [6] |
| Cyclodextrin Inclusion Complex | β-cyclodextrin (β-CD) | 122.1-fold increase | [7] |
| Nanoparticles | Zein, Sodium Caseinate | Bioavailability increased from 0.32% to 4.40% in rats | [8] |
| Solid Dispersion | PVP K30, Tween® 80 | Significant increase in plasma AUC in beagle dogs |
Detailed Experimental Protocols
Disclaimer: These protocols are based on published studies for Astilbin and should be optimized for this compound in your specific experimental setup.
Preparation of a Cyclodextrin Inclusion Complex (Co-grinding Method)
This method is a simple and solvent-free approach to prepare cyclodextrin inclusion complexes.
Materials:
-
This compound
-
Methyl-β-cyclodextrin (M-β-CD)
-
Mortar and pestle or a ball mill
Protocol:
-
Determine the desired molar ratio of this compound to M-β-CD (e.g., 1:1 or 1:2).
-
Accurately weigh the required amounts of this compound and M-β-CD.
-
Combine the powders in a mortar or ball mill.
-
Grind the mixture for a specified period (e.g., 30-60 minutes). The grinding process provides the energy for the inclusion complex formation.
-
The resulting powder is the this compound-M-β-CD inclusion complex and can be used for preparing aqueous solutions.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized self-microemulsifying drug delivery systems (SMEDDS) for enhanced oral bioavailability of astilbin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyclodextrinnews.com [cyclodextrinnews.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioavailability Enhancement of Astilbin in Rats through Zein-Caseinate Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Neoastilbin stability issues in different solvents and pH
Welcome to the technical support center for neoastilbin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability and handling of this compound in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water and common organic solvents?
A1: this compound is considered very slightly soluble in water.[1][2] Its aqueous solubility is significantly influenced by temperature. At 25°C, the water solubility of this compound is 217.16 μg/mL.[1][2][3][4] It is also soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), Acetone, Chloroform, Dichloromethane, and Ethyl Acetate.[5] For experimental purposes, stock solutions are often prepared in solvents like 40% ethanol or methanol.[1][6]
Q2: How stable is this compound at different pH values?
A2: this compound's stability is highly dependent on pH.
-
Acidic Conditions (pH 1.2): It is very stable in simulated gastric fluid (SGF) at pH 1.2, showing almost no degradation after 4 hours of incubation at 37°C.[1]
-
Neutral Conditions (pH 6.0-7.0): In neutral solutions, the decomposition rate is very slow. The primary reaction is isomerization into its stereoisomers, such as isoastilbin.[1][7]
-
Alkaline Conditions (pH 8.0-10.0): Decomposition accelerates rapidly as the pH increases into the alkaline range.[1][7]
Q3: What is the primary degradation pathway for this compound in neutral solutions?
A3: In neutral solutions like Simulated Intestinal Fluid (SIF, pH 6.8), the main degradation pathway is not decomposition but isomerization.[1][3] this compound converts into its cis-trans-isomer, isoastilbin.[1] This is a critical consideration for analytical studies, as it can lead to the appearance of new peaks in chromatograms that do not represent decomposition products.
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal stability, stock solutions should be prepared in a suitable organic solvent such as DMSO, ethanol, or methanol. Based on stability data for the related compound astilbin, a 50% ethanol solution may provide the best stability.[7][8] For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1] this compound has been shown to be relatively stable in plasma through three freeze/thaw cycles.[1]
Troubleshooting Guide
Q5: My HPLC chromatogram shows multiple new peaks developing over time from a pure this compound sample stored in a neutral buffer. What is happening?
A5: This is a classic sign of isomerization. In neutral buffers (pH 6.0-7.0), this compound can convert to its stereoisomers, primarily isoastilbin.[1] These isomers have different retention times on a reverse-phase HPLC column, appearing as new peaks. This is not necessarily decomposition but a change in the compound's stereochemistry. To confirm, you can compare the chromatograms to standards of the other isomers if available.
dot
Caption: Isomerization of this compound in neutral pH conditions.
Q6: I am observing a rapid loss of this compound in my cell culture medium. Why is this happening?
A6: Cell culture media are complex aqueous solutions, often buffered to a pH between 7.2 and 7.4. While isomerization is the dominant process in simple neutral buffers, the components of the media can accelerate degradation.[1][7] The related compound astilbin was found to be less stable in cultural media than in water, which may be due to the presence of metal ions that can catalyze degradation.[7][8] It is recommended to add this compound to the culture medium immediately before starting the experiment to minimize degradation.
Q7: I need to perform a forced degradation study on this compound. What conditions should I start with?
A7: A forced degradation study intentionally stresses the molecule to understand its degradation pathways and to develop a stability-indicating analytical method.[9][10] A typical study involves exposing this compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature (expect rapid degradation).
-
Oxidation: 3-30% H₂O₂ at room temperature.
-
Thermal Stress: Dry heat (e.g., 80-100°C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.
dot
Caption: General workflow for a forced degradation study.
Quantitative Data Summary
The stability and solubility of this compound have been compared to its stereoisomer, astilbin.
Table 1: Solubility of this compound vs. Astilbin in Water at 25°C
| Compound | Water Solubility (μg/mL) | Reference |
|---|---|---|
| This compound | 217.16 | [1][2][3][4] |
| Astilbin | 132.72 |[1][2][3][4] |
Table 2: Stability of this compound in Simulated Biological Fluids (4h incubation at 37°C)
| Fluid | pH | % Remaining this compound | Primary Degradation Pathway | Reference |
|---|---|---|---|---|
| SGF | 1.2 | ~100% | None Observed | [1] |
| SIF | 6.8 | 88.3% | Isomerization |[1][3] |
Table 3: Stability of this compound in Plasma (Relative Recovery %)
| Storage Condition | Time | Recovery of this compound (%) | Reference |
|---|---|---|---|
| Room Temperature | 2 h | 92.38 ± 1.04 | [1] |
| Room Temperature | 6 h | 89.23 ± 4.48 | [1] |
| Freeze/Thaw Cycles | 3 Cycles | 93.29 ± 10.32 |[1] |
Experimental Protocols
Protocol 1: Stability Assessment in Simulated Gastric and Intestinal Fluids
This protocol details the method for evaluating the stability of this compound in SGF and SIF without enzymes.[1][2]
-
Preparation of Stock Solution: Dissolve this compound in 40% ethanol to a final concentration of 1 mg/mL.[1][2]
-
Incubation Mixture: Mix 1.0 mL of the this compound stock solution with 9.0 mL of SGF (pH 1.2) or SIF (pH 6.8). This results in a final this compound concentration of 100 µg/mL in 4% ethanol.
-
Incubation: Incubate the mixtures in a water bath at 37°C.[1][2]
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 3, and 4 hours).
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
Protocol 2: General HPLC Method for this compound Quantification
This protocol provides a starting point for the HPLC analysis of this compound. Method optimization may be required.
-
System: Agilent 1260 HPLC system or equivalent with a DAD detector.[2]
-
Column: C18 reverse-phase column (e.g., Waters Symmetry® C18, 4.6 mm × 250 mm, 5.0 μm).[2]
-
Mobile Phase: A gradient of acetonitrile and water (containing an acid modifier like 0.1% phosphoric acid or formic acid) is typically used.
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 291 nm.[6]
-
Quantification: Use a calibration curve generated from this compound standards of known concentrations. The retention time for this compound is approximately 4.62 minutes under specific reported conditions.[1]
Signaling Pathways
This compound has demonstrated significant anti-inflammatory effects, particularly in the context of gouty arthritis, by inhibiting key inflammatory signaling pathways.[12]
NF-κB Pathway Inhibition
Monosodium urate (MSU) crystals can activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines. This compound has been shown to inhibit this pathway by preventing the phosphorylation of IKKα, IκBα, and the p65 subunit, thereby blocking the nuclear translocation of p65.[12]
dot
Caption: this compound inhibits MSU-induced NF-κB pathway activation.
NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that, when activated by stimuli like MSU crystals, leads to the activation of Caspase-1 and subsequent maturation and secretion of the potent pro-inflammatory cytokine IL-1β. This compound suppresses the activation of this pathway by downregulating the expression of key components like NLRP3, ASC, and active Caspase-1.[12][13]
dot
Caption: this compound suppresses MSU-induced NLRP3 inflammasome activation.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma [mdpi.com]
- 3. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:54081-47-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. -NovaBioassays [novabioassays.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. hplc.eu [hplc.eu]
- 12. mdpi.com [mdpi.com]
- 13. Neoisoastilbin Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Neoastilbin Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Neoastilbin.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound?
The primary degradation pathway for this compound is isomerization to its stereoisomers, namely neoisoastilbin and isoastilbin.[1] This conversion is reversible and is influenced by factors such as pH and temperature.[1][2][3] The degradation of astilbin, a stereoisomer of this compound, is known to proceed through a chalcone intermediate, and a similar mechanism is proposed for this compound.[4][5]
Q2: What are the known byproducts of this compound degradation?
The most well-documented byproducts of this compound degradation are its stereoisomers: neoisoastilbin and isoastilbin.[1] Under neutral conditions (pH 6-7), isomerization is the predominant reaction with minimal decomposition.[1] However, under more alkaline conditions (pH 8-10), the rate of decomposition increases.[1][3] While specific decomposition products of this compound are not extensively detailed in the available literature, studies on the related compound astilbin have identified 3'-O-methylastilbin as a metabolite after in vivo administration, suggesting that methylation could be a potential biotransformation pathway.[4][5]
Q3: How does pH and temperature affect the stability of this compound?
The stability of this compound is significantly dependent on both pH and temperature.
-
pH: this compound is relatively stable in acidic conditions (e.g., simulated gastric fluid, pH < 5).[1][4] As the pH increases towards neutral and slightly alkaline conditions (pH 6-8), the rate of isomerization increases.[1][4] In strongly alkaline solutions (pH 8-10), decomposition becomes more rapid.[1][3]
-
Temperature: Increased temperature accelerates the degradation process, including both isomerization and decomposition.[3] For instance, the conversion of astilbin to this compound is notably faster at 80°C compared to lower temperatures.[1]
Q4: Is this compound more or less stable than its isomer, Astilbin?
This compound has been shown to be more stable than Astilbin, particularly in simulated intestinal fluid (SIF). In one study, after 4 hours of incubation in SIF, 88.3% of this compound remained, compared to 78.6% of astilbin.[1]
Quantitative Data Summary
The following tables summarize the stability of this compound and its isomer Astilbin under different conditions.
Table 1: Stability of this compound and Astilbin in Simulated Biological Fluids
| Compound | Fluid | Incubation Time (hours) | Temperature (°C) | Remaining Compound (%) | Reference |
| This compound | SGF (pH 1.2) | 4 | 37 | ~100 | [1] |
| Astilbin | SGF (pH 1.2) | 4 | 37 | ~100 | [1] |
| This compound | SIF (pH 6.8) | 4 | 37 | 88.3 | [1] |
| Astilbin | SIF (pH 6.8) | 4 | 37 | 78.6 | [1] |
Table 2: Stability of this compound and Astilbin in Plasma
| Compound | Storage Condition | Duration | Recovery (%) | Reference |
| This compound | Room Temperature | 2-8 hours | 89.23 - 106.16 | [1] |
| Astilbin | Room Temperature | 2-8 hours | 89.23 - 106.16 | [1] |
| This compound | -80°C | Long-term | No obvious degradation | [1] |
| Astilbin | -80°C | Long-term | No obvious degradation | [1] |
| This compound | 3 Freeze-Thaw Cycles | - | 93.29 | [1] |
| Astilbin | 3 Freeze-Thaw Cycles | - | 97.15 | [1] |
Experimental Protocols
This section provides a detailed methodology for conducting a forced degradation study of this compound. This protocol is adapted from established methods for flavonoid stability testing.[6]
Objective: To identify potential degradation products and determine the degradation pathway of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or phosphoric acid for mobile phase adjustment
-
Calibrated pH meter
-
Water bath or incubator
-
Photostability chamber
-
Validated stability-indicating HPLC-UV or HPLC-MS method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at room temperature and monitor at various time points (e.g., 30 mins, 1, 2, 4 hours). Withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours. Withdraw aliquots at specified time points for HPLC analysis.
-
Thermal Degradation: Place the solid this compound powder and the stock solution in an oven at a controlled temperature (e.g., 80°C) for a specified period. Analyze the samples at different time intervals.
-
Photodegradation: Expose the solid this compound powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep control samples wrapped in aluminum foil under the same temperature conditions. Prepare the samples for HPLC analysis after exposure.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method capable of separating this compound from its potential degradation products.
-
Determine the percentage of this compound remaining and quantify any significant degradation products.
-
Calculate the mass balance to ensure all major degradation products are accounted for.
-
Troubleshooting Guides
Issue: Peak Tailing in HPLC Analysis
-
Possible Cause 1: Interaction with active silanols on the column.
-
Solution: Use a high-purity silica-based stationary phase. Consider adding a basic mobile phase additive like triethylamine (TEA), although this may not be necessary with modern high-purity columns.[7]
-
-
Possible Cause 2: Incorrect mobile phase pH.
-
Solution: Adjust the mobile phase pH to suppress the ionization of silanol groups. A lower pH is generally better for this purpose.[7]
-
-
Possible Cause 3: Column overload.
-
Solution: Reduce the amount of sample injected or use a column with a larger internal diameter.[7]
-
-
Possible Cause 4: Void volume at the column inlet.
-
Solution: Ensure that column fittings are properly installed and that there is no space between the tubing and the column frit.[8]
-
Issue: Poor Separation of this compound and its Isomers
-
Possible Cause 1: Inappropriate stationary phase.
-
Solution: Chiral stationary phases, such as Chiralcel® OJ-RH, have been successfully used for the separation of taxifolin enantiomers and may be effective for this compound and its isomers.[9]
-
-
Possible Cause 2: Mobile phase composition is not optimal.
-
Solution: Methodically vary the mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol) and the aqueous component. The addition of an acid (e.g., formic acid, acetic acid) can also improve peak shape and resolution.
-
-
Possible Cause 3: Inadequate method development.
-
Solution: Experiment with different gradient profiles, flow rates, and column temperatures to optimize the separation.
-
Issue: Inconsistent Retention Times
-
Possible Cause 1: Changes in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the proportioning valves of the HPLC system.[7]
-
-
Possible Cause 2: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Possible Cause 3: Pump malfunction or leaks.
-
Solution: Check for leaks in the system and ensure the pump is delivering a constant flow rate. Regular maintenance of pump seals is recommended.[10]
-
Visualizations
Caption: Isomerization pathway of this compound via a chalcone intermediate.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The natural source, physicochemical properties, biological activities and metabolism of astilbin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. realab.ua [realab.ua]
Technical Support Center: Optimizing Neoastilbin Extraction from Rhizomes
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the extraction yield of neoastilbin from rhizomes, primarily from Smilax glabra.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting this compound?
The main challenges include achieving a high yield, preventing the degradation of the target compound, managing the isomerization between this compound and its stereoisomer, astilbin, and separating this compound from other co-extracted impurities.[1] this compound is often present in smaller quantities than astilbin, which can be converted to this compound under certain conditions.[2][3]
Q2: Which extraction method is most effective for this compound?
There is no single "best" method, as the choice depends on available equipment, desired yield, processing time, and environmental considerations.
-
Conventional Methods (e.g., Ethanol Reflux/Maceration): These methods are simple and don't require specialized equipment but can be time-consuming and use larger solvent volumes.[4][5]
-
Modern "Green" Methods: Techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are generally more efficient.[6] They offer shorter extraction times, reduced solvent consumption, and often result in higher yields.[7][8][9] UAE is noted for its low equipment complexity and cost-effectiveness, while MAE is very rapid.[7][10]
Q3: How does pH impact the stability of this compound and astilbin during extraction?
Both this compound and its isomer astilbin are susceptible to degradation and isomerization depending on pH and temperature. Astilbin, in particular, is unstable in alkaline solutions, especially at elevated temperatures.[1] To enhance stability during steps like solvent evaporation, acidifying the extract solution with acetic acid can be beneficial.[1][11] Studies show that in simulated intestinal fluid (SIF, pH 6.8), this compound is more stable than astilbin.[3][11][12]
Q4: What is the significance of astilbin in the context of this compound extraction?
Astilbin and this compound are stereoisomers that can interconvert. Astilbin is often the more abundant of the two in the raw plant material.[2] Under specific conditions, such as incubation at pH 7.0 and 80°C, astilbin can be isomerized into this compound.[3][11] This relationship is critical for yield optimization; processing conditions can be intentionally manipulated to convert the more abundant astilbin into the desired this compound, thereby maximizing the final yield.
Q5: How can I accurately measure the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the precise identification and quantification of this compound and its isomers.[11][13] It is crucial to develop an HPLC method with sufficient resolution to separate this compound from astilbin, neoisoastilbin, and isoastilbin to ensure accurate quantification.[11][14]
Section 2: Troubleshooting Guide
Problem 1: Consistently Low Extraction Yield
-
Question: My final yield of this compound is lower than expected. What are the common causes and how can I improve it?
-
Answer: Low yield can stem from several factors. Systematically review your process:
-
Suboptimal Extraction Parameters: The efficiency of extraction is highly sensitive to the solvent, temperature, time, and liquid-to-solid ratio. Cross-reference your parameters with optimized values in the literature (see Table 2). Ethanol concentration is a particularly critical factor.[15]
-
Inadequate Sample Preparation: The particle size of the rhizome powder affects solvent penetration. Ensure the material is ground to a fine, consistent powder.
-
Compound Degradation: High temperatures or inappropriate pH levels can degrade this compound.[1] Consider performing extractions at the lowest effective temperature and ensure your solvent is not alkaline.
-
Losses During Workup: Significant amounts of the compound can be lost during filtration, solvent evaporation (rotoevaporation), and transfers.[16] Ensure all equipment is rinsed thoroughly with the extraction solvent and be cautious of bumping on the rotovap.
-
Problem 2: Inconsistent Isomer Ratio (this compound vs. Astilbin)
-
Question: The ratio of this compound to astilbin varies significantly between my extraction batches. Why is this occurring?
-
Answer: This variability is almost always due to inconsistent control over temperature and pH. The isomerization of astilbin to this compound is highly dependent on these factors.[1][3] To ensure reproducibility, you must strictly control the temperature and duration of any heating steps and maintain a consistent pH throughout the process. Even slight variations can shift the isomeric equilibrium.
Problem 3: Difficulty in Purifying the Crude Extract
-
Question: My crude extract is complex, and I'm experiencing significant product loss during purification. What strategies can I employ?
-
Answer: Purifying flavonoids from a crude plant extract can be challenging. Consider a multi-step approach:
-
Initial Cleanup: Before column chromatography, perform a liquid-liquid partition. For instance, partitioning the aqueous extract with a solvent like ethyl acetate can help remove less polar components.[17]
-
Chromatography Technique: Standard silica gel column chromatography can be effective, but for separating closely related isomers like astilbin and this compound, advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) are highly recommended.[18] HSCCC is a liquid-liquid technique that minimizes the use of solid adsorbents, often leading to better recovery of sensitive compounds.
-
Section 3: Experimental Protocols and Data
Data Presentation
Table 1: Comparison of Physicochemical Properties of this compound and Astilbin
| Property | This compound | Astilbin | Source |
| Water Solubility (25 °C) | 217.16 µg/mL | 132.72 µg/mL | [11][12][19] |
| Log P (Simulated Gastric Fluid, pH 1.2) | 1.39 | 1.57 | [11][12][19] |
| Log P (Simulated Intestinal Fluid, pH 6.8) | 0.98 | 1.09 | [11][12][19] |
| Stability in SIF (4h @ 37°C) | 88.3% remaining | 78.6% remaining | [3][11][12] |
This data indicates this compound is more water-soluble and more stable in simulated intestinal fluid than astilbin.
Table 2: Optimized Parameters for Flavonoid Extraction from Smilax glabra Rhizomes
| Extraction Method | Parameter | Optimal Value | Predicted Yield | Source |
| Ethanol Reflux | Extraction Time | 40 min | 15.05 mg/g (Astilbin) | [4][5] |
| Ethanol Concentration | 60% | [4][5] | ||
| Temperature | 73.63 °C | [4][5] | ||
| Liquid-Solid Ratio | 29.89 mL/g | [4][5] | ||
| Microwave-Assisted | Solvent | Water:Methanol (40:60) | Not specified | [7][20] |
| Extraction (MAE) | Microwave Power | 450 W | [7][20] | |
| Extraction Cycles | 6 cycles | [7][20] | ||
| Ultrasound-Assisted | Extraction Time | 45 min | 75.87% (Total Extract) | [21] |
| Extraction (UAE) | Temperature | 40 °C | [21] | |
| Solid-Liquid Ratio | 25 mL/g | [21] |
Note: Data for Ethanol Reflux was optimized for astilbin, which serves as an excellent starting point for this compound due to their structural similarity.
Experimental Protocols
Protocol 1: Optimized Ethanol Reflux Extraction [4][5]
-
Weigh 10 g of dried, powdered Smilax glabra rhizome into a round-bottom flask.
-
Add 300 mL of 60% ethanol to the flask.
-
Set up a reflux condenser and place the flask in a heating mantle.
-
Heat the mixture to ~74°C and maintain a gentle reflux for 40 minutes with continuous stirring.
-
After cooling, filter the mixture through Whatman No. 1 paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator. Maintain a water bath temperature below 50°C to minimize degradation.
-
The resulting crude extract can be lyophilized or used directly for purification.
Protocol 2: General Protocol for Ultrasound-Assisted Extraction (UAE) [21][22]
-
Place 10 g of powdered rhizome into a beaker or flask.
-
Add 250 mL of the desired solvent (e.g., 50-60% ethanol).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the extraction parameters (e.g., temperature at 40°C, sonication for 45 minutes). If using a probe, set the appropriate amplitude and cycle.
-
After sonication, filter the extract and concentrate it as described in the reflux protocol.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification [11]
-
HPLC System: Agilent 1260 system or equivalent.
-
Column: A suitable C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 291 nm.
-
Quantification: Prepare a calibration curve using a certified this compound standard. Dilute the crude extract to a concentration within the linear range of the calibration curve, filter through a 0.45 µm syringe filter, and inject.
Section 4: Visual Guides and Workflows
Caption: General workflow for this compound extraction and purification.
Caption: Logic diagram for troubleshooting low this compound yield.
Caption: Isomerization pathway from astilbin to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Astilbin Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. thepab.org [thepab.org]
- 9. mdpi.com [mdpi.com]
- 10. Kinetic Ultrasound-Assisted Extraction as a Sustainable Approach for the Recovery of Phenolics Accumulated through UVA Treatment in Strawberry By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Troubleshooting [chem.rochester.edu]
- 17. Chemical Constituents from the Rhizomes of Smilax glabra and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification of astilbin and isoastilbin in the extract of smilax glabra rhizome by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Optimization of Ultrasound-Assisted Extraction of Bioactive Compounds from Acacia Seyal Gum Using Response Surface Methodology and Their Chemical Content Identification by Raman, FTIR, and GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of Ultrasound Assisted Extraction as an Alternative Method for the Extraction of Anthocyanins and Total Phenolic Compounds from Maqui Berries (Aristotelia chilensis (Mol.) Stuntz) [mdpi.com]
Technical Support Center: Enhancing the Oral Bioavailability of Neoastilbin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Neoastilbin.
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of this compound, and why is it so low?
A1: The absolute oral bioavailability of this compound in rats is extremely low, reported to be approximately 0.28%.[1][2][3] This poor bioavailability is primarily attributed to two main factors:
-
Low Aqueous Solubility: this compound is classified as a "very slightly soluble" compound, with a water solubility of 217.16 μg/mL at 25°C.[1][2] Although it is more soluble than its stereoisomer, astilbin (132.72 μg/mL), this low solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2][4]
-
Poor Permeability: this compound exhibits a low oil-water distribution coefficient (log P), with values of 1.39 in simulated gastric fluid (SGF) and 0.98 in simulated intestinal fluid (SIF).[1][2] These low log P values suggest that it has difficulty passively diffusing across the lipid-rich membranes of intestinal epithelial cells.[1][4]
Q2: How does this compound behave in the gastrointestinal tract?
A2: Studies have shown that this compound is relatively stable in simulated gastric fluid (SGF).[4] However, in simulated intestinal fluid (SIF), it undergoes some degradation, with about 88.3% remaining after 4 hours of incubation.[1][2] The primary degradation pathway appears to be isomerization to isoastilbin, rather than decomposition.[1][2][4]
Q3: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
A3: While specific studies on enhancing this compound's bioavailability are limited, research on its isomer, astilbin, and other poorly soluble compounds suggests several promising strategies:[5][6][7][8]
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles can improve its oral bioavailability by increasing its surface area for dissolution, enhancing its stability, and potentially facilitating its uptake by intestinal cells.[5][7][8][9] Zein-caseinate nanoparticles, for instance, increased the absolute bioavailability of astilbin from 0.32% to 4.40% in rats.[5]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[6][8][10][11] These systems form fine oil-in-water emulsions upon contact with gastrointestinal fluids, which can enhance drug absorption.[8][11]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.[6][8]
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin cavity can increase its aqueous solubility.[6][10]
Q4: Are there any signaling pathways affected by this compound that are relevant to its therapeutic action?
A4: Yes, this compound has been shown to exert anti-inflammatory effects by targeting key signaling pathways. Specifically, it can suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12] One of the key mechanisms is the inhibition of the NF-κB and NLRP3 inflammasome pathways, which are crucial in inflammatory conditions such as gouty arthritis.[13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility and low dissolution rate. | Formulate this compound as a nanosuspension or a solid dispersion to increase the surface area and dissolution velocity. (See Protocol 1 and 2) |
| Low intestinal permeability. | Co-administer with a permeation enhancer (requires toxicological evaluation) or utilize a lipid-based formulation like SEDDS to facilitate absorption. (See Protocol 3) | |
| Degradation of this compound in the experimental formulation. | pH instability, particularly in alkaline conditions. | Ensure the formulation maintains a pH where this compound is stable. Consider enteric-coated formulations to protect the compound from the alkaline intestinal environment if instability is confirmed. |
| Precipitation of this compound in aqueous media during in vitro dissolution studies. | The concentration of this compound exceeds its solubility limit in the dissolution medium. | Utilize dissolution media containing surfactants (e.g., Sodium Dodecyl Sulfate) to maintain sink conditions. For lipid-based formulations, perform dispersion tests to ensure no precipitation upon dilution. |
Data Summary
Table 1: Physicochemical Properties of this compound and Astilbin
| Parameter | This compound | Astilbin | Reference |
| Water Solubility (25°C) | 217.16 µg/mL | 132.72 µg/mL | [1][2] |
| log P (SGF) | 1.39 | 1.57 | [1][2] |
| log P (SIF) | 0.98 | 1.09 | [1][2] |
| Stability in SIF (4h) | 88.3% remaining | 78.6% remaining | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound and Astilbin in Rats
| Parameter | This compound (Oral, 20 mg/kg) | Astilbin (Oral, 20 mg/kg) | Reference |
| Cmax (ng/mL) | 57.5 | 60.9 | [4] |
| Tmax (h) | 0.5 | 0.17 | [4] |
| t1/2 (h) | 1.2 | 0.5 | [4] |
| Absolute Bioavailability | 0.28% | 0.30% | [1][2][4] |
Table 3: Impact of Nanoparticle Formulation on the Bioavailability of Astilbin in Rats
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Absolute Bioavailability | Reference |
| Astilbin Suspension | 75.8 ± 10.2 | 118.6 ± 25.4 | 0.32% | [5] |
| Astilbin-loaded Zein-Caseinate Nanoparticles | 485.3 ± 95.7 | 1625.8 ± 310.2 | 4.40% | [5] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of the Suspension: Disperse 5% (w/v) this compound and 1% (w/v) of a suitable stabilizer (e.g., Poloxamer 188 or Hydroxypropyl Methylcellulose) in deionized water.
-
Wet Milling: Transfer the suspension to a laboratory-scale bead mill containing zirconium oxide beads (0.2-0.5 mm diameter).
-
Milling Process: Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours). Monitor the particle size at regular intervals using a particle size analyzer.
-
Endpoint: Continue milling until the desired mean particle size (typically < 200 nm) is achieved.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, zeta potential, and morphology (using Scanning Electron Microscopy).
-
In Vitro Dissolution: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to assess the enhancement in dissolution rate compared to the unprocessed drug.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Solubilization: Dissolve this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 or a Soluplus®) in a common volatile solvent (e.g., ethanol or methanol) in a specific ratio (e.g., 1:4 drug to carrier).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.
-
In Vitro Dissolution: Conduct in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure drug.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Propylene Glycol).
-
Formulation Development: Based on the solubility studies, select an oil, surfactant, and co-surfactant. Prepare different ratios of these components and mix them thoroughly. Dissolve this compound in these mixtures with gentle stirring.
-
Self-Emulsification Test: Add a small amount of the prepared formulation to a larger volume of water with gentle agitation. Observe the formation of a clear or slightly opalescent emulsion.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size upon dispersion, and drug precipitation upon dilution with an aqueous medium.
-
In Vitro Dissolution: Perform in vitro dissolution studies to assess the drug release from the SEDDS formulation.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement of Astilbin in Rats through Zein-Caseinate Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. omicsonline.org [omicsonline.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel formulation design of O/W microemulsion for improving the gastrointestinal absorption of poorly water soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | CAS:54081-47-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. The Protective Effects of this compound on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways | MDPI [mdpi.com]
Troubleshooting peak tailing and broadening in Neoastilbin HPLC analysis
This guide provides troubleshooting solutions for common chromatographic issues, specifically peak tailing and broadening, encountered during the HPLC analysis of Neoastilbin.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing in my this compound chromatogram?
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue. For a flavonoid glycoside like this compound, the causes are often multifaceted:
-
Secondary Silanol Interactions: The most frequent cause in reversed-phase chromatography is the interaction between basic functional groups on an analyte and acidic residual silanol groups on the silica-based stationary phase.[1] While this compound is phenolic and thus weakly acidic, these secondary interactions can still contribute to tailing. Operating at a lower pH can suppress the ionization of these silanol groups, minimizing these interactions.[1]
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound's phenolic hydroxyl groups, a mix of ionized and unionized species may exist, leading to peak distortion and tailing.[2][3] Maintaining a consistent ionic form of the analyte by controlling the pH is crucial for symmetrical peaks.[3]
-
Column Contamination and Damage: Accumulation of sample matrix components on the column inlet frit or packing material can obstruct the sample path, causing tailing.[4][5] A damaged or deteriorated packed bed, or the formation of a void at the column inlet, can also lead to significant peak shape problems.[1][6]
-
Sample Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume (volume overload) can saturate the column, resulting in tailing or fronting peaks.[4][7]
-
Extra-Column Dead Volume: Excessive volume in tubing, fittings, or the detector cell can cause the separated analyte band to spread out before detection, leading to tailing, particularly for early-eluting peaks.[4][8]
Q2: My this compound peak is very broad. What are the likely reasons?
Peak broadening results in wider peaks with lower signal intensity and reduced resolution. The key causes include:
-
Poor Column Efficiency: An old or damaged column will have reduced efficiency, leading to broader peaks.[8][9]
-
Slow Mass Transfer: The movement of the analyte between the mobile and stationary phases can be slow, causing band broadening.[8][10] This can be improved by increasing the column temperature, which lowers the mobile phase viscosity and speeds up diffusion.[11][12]
-
Inappropriate Mobile Phase: A mobile phase with too low a percentage of the organic solvent (e.g., acetonitrile, methanol) can lead to poor mobility and wider peaks.[8] Similarly, a low buffer concentration may not effectively control the stationary phase's secondary interactions.[8]
-
Low Column Temperature: Lower temperatures increase the viscosity of the mobile phase, which slows down mass transfer and can result in broader peaks.[8][10][11]
-
Injection Mismatches: If the injection solvent is significantly stronger (more organic) than the mobile phase, it can cause the analyte band to spread on the column, resulting in broad peaks.[8][10] An excessively large injection volume can also overwhelm the column.[10]
-
Improper Detector Settings: A low data acquisition rate can fail to capture enough data points across the peak, making it appear broader than it is.[8][9] A detector cell with a large volume can also contribute to extra-column band broadening.[8]
Q3: How does mobile phase pH specifically affect the peak shape of this compound?
This compound is a flavanone glycoside containing multiple phenolic hydroxyl groups.[13][14] These groups are weakly acidic and can ionize depending on the pH of the mobile phase. The pH is a powerful tool for controlling peak shape in this context:
-
Analyte Ionization: The pH of the mobile phase dictates the ionization state of this compound.[3][15] To achieve good retention and a symmetrical peak shape, it is preferable to have the analyte in a single, unionized form.[2][16]
-
Avoiding the pKa Range: Operating at a pH close to the pKa of the phenolic groups will result in a mixture of ionized and unionized forms co-existing.[2][3] This leads to peak splitting or severe tailing because the two forms have different retention behaviors.
-
Silanol Interactions: The pH also affects the stationary phase. At low pH (e.g., <3), residual silanol groups on the silica packing are protonated, minimizing secondary interactions that cause tailing.[1]
-
Method Robustness: For robust and reproducible results, the mobile phase pH should be controlled with a suitable buffer and set at least one pH unit away from the analyte's pKa.[3][17]
Q4: What is the effect of column temperature on the analysis, and how can it improve peak shape?
Column temperature is a critical parameter that influences several aspects of the separation:
-
Reduced Viscosity and Improved Mass Transfer: Increasing the column temperature lowers the viscosity of the mobile phase.[11][18] This facilitates faster diffusion of the analyte between the mobile and stationary phases, leading to sharper, narrower peaks and improved column efficiency.[18][19]
-
Decreased Retention Time: Higher temperatures generally lead to shorter retention times as the analyte has more energy to move into the mobile phase.[12][18]
-
Lower System Backpressure: The reduced mobile phase viscosity at higher temperatures also results in lower system backpressure, which can allow for the use of higher flow rates to shorten analysis times further.[11][18]
-
Temperature Gradients: It is crucial to pre-heat the mobile phase to the column temperature. If a cooler solvent enters a hotter column, a temperature gradient can form, which can distort peak shape and cause broadening.[12][18] While there is no single "optimal" temperature, a range of 35-45°C is common for reversed-phase methods, but this should be optimized for the specific analysis.[18]
Troubleshooting Guides
Systematic Troubleshooting Workflow
When poor peak shape is observed, a systematic approach is the most efficient way to identify and resolve the issue. The following workflow can be used to diagnose the problem.
Caption: A step-by-step workflow for troubleshooting HPLC peak shape issues.
Chemical Interactions Leading to Peak Tailing
Understanding the interactions within the column is key to diagnosing tailing. For silica-based C18 columns, undesired interactions with residual silanols can compete with the primary reversed-phase retention mechanism.
Caption: Desired vs. undesired interactions in reversed-phase HPLC.
Data Presentation
The following tables illustrate how changes in key parameters can affect chromatographic results for a compound like this compound. The data is representative and should be confirmed experimentally.
Table 1: Effect of Mobile Phase pH on Peak Shape and Retention
| Mobile Phase pH | Retention Time (min) | USP Tailing Factor (T) | Peak Shape Observation |
| 3.0 | 12.5 | 1.1 | Symmetrical, good retention |
| 4.5 | 10.2 | 1.8 | Significant tailing |
| 6.0 | 7.8 | 1.5 | Moderate tailing |
| 7.5 | 5.1 | 1.3 | Reduced tailing, but low retention |
Table 2: Effect of Column Temperature on Peak Shape and Backpressure
| Column Temperature (°C) | Retention Time (min) | Peak Width (at half-height, sec) | System Backpressure (bar) |
| 25 | 14.8 | 12.2 | 210 |
| 35 | 12.5 | 9.5 | 175 |
| 45 | 10.1 | 8.1 | 140 |
| 55 | 8.2 | 7.9 | 115 |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.
-
Preparation of Aqueous Buffers:
-
Prepare a series of aqueous buffer solutions (e.g., 20 mM phosphate or acetate) at different pH values. For a weakly acidic compound, a range of pH 2.5, 3.0, 3.5, and 7.0 is a good starting point.
-
Ensure the pH is measured before adding the organic modifier.
-
-
Mobile Phase Preparation:
-
For each pH value, prepare the final mobile phase by mixing the aqueous buffer with the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 70:30 v/v aqueous:organic).
-
Filter each mobile phase through a 0.45 µm membrane filter and degas thoroughly.[20]
-
-
System Equilibration:
-
Install the analytical column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
For each new mobile phase, flush the system and equilibrate the column for at least 20 column volumes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject a standard solution of this compound.
-
Record the chromatogram, noting the retention time, peak asymmetry (tailing factor), and peak width.
-
-
Evaluation:
-
Compare the chromatograms obtained at each pH.
-
Select the pH that provides a combination of adequate retention (typically k' between 2 and 10), a symmetrical peak shape (tailing factor close to 1.0), and good resolution from other components.
-
Protocol 2: General Purpose Column Cleaning (C18)
If column contamination is suspected to be the cause of poor peak shape and/or high backpressure, this flushing procedure can be used. Always disconnect the column from the detector before flushing.
-
Initial Wash: Flush the column with your mobile phase without any buffer salts (e.g., water/organic solvent mixture) for 15-20 minutes to remove any precipitated buffer.
-
Remove Strongly Retained Hydrophobic Compounds: Flush the column with 100% acetonitrile for 30 minutes (at a reduced flow rate, e.g., 0.5 mL/min).
-
Remove Polar and Ionic Compounds: Flush the column with 100% methanol for 30 minutes.
-
(Optional) Stronger Wash: If contamination persists, a sequence of solvents can be used. A common sequence is to flush with 20 column volumes of each of the following:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Methylene Chloride*
-
Isopropanol*
-
(*Note: Ensure your HPLC system components are compatible with these solvents).
-
-
Re-equilibration: After cleaning, flush the column with the mobile phase (starting with a high organic composition and gradually moving to the analytical conditions) until the baseline is stable.
-
Performance Check: Inject a standard to confirm that peak shape and retention time have been restored. If the problem persists, the column may be permanently damaged and require replacement.[1]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. mastelf.com [mastelf.com]
- 8. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 9. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 10. quora.com [quora.com]
- 11. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 12. chromtech.com [chromtech.com]
- 13. This compound | C21H22O11 | CID 442437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | 54081-47-9 [chemicalbook.com]
- 15. moravek.com [moravek.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. How does increasing column temperature affect LC methods? [sciex.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. ijpsm.com [ijpsm.com]
Preventing isomerization of Neoastilbin during storage and analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of Neoastilbin during storage and analysis. This compound's susceptibility to isomerization into its stereoisomers, such as astilbin, can compromise experimental accuracy and reproducibility. This guide offers troubleshooting solutions and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide: Preventing this compound Isomerization
This section provides solutions to specific problems that may arise during the storage and analysis of this compound, leading to its isomerization.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks corresponding to astilbin or other isomers in HPLC analysis of a pure this compound sample. | pH of the solvent: this compound is more prone to isomerization in neutral to alkaline conditions (pH 6-8).[1][2] | - Maintain a slightly acidic pH (<5) for all solutions and solvents used for this compound.[2] - Buffer your analytical mobile phase to an acidic pH. |
| Elevated Temperature: Higher temperatures accelerate the rate of isomerization.[1][3][4] | - Perform all sample preparation steps at room temperature or on ice. - For long-term storage, keep this compound samples at -20°C or -80°C.[1] For short-term storage, refrigeration at 4°C is advisable.[5] - Avoid heating samples during processing. | |
| Presence of certain metal ions: The presence of Fe³⁺ can cause rapid decomposition, while other metal ions might influence isomerization.[3][6] | - Use high-purity solvents and deionized water to minimize metal ion contamination. - If metal ion contamination is suspected, consider using a chelating agent like EDTA, although the direct effect on this compound isomerization requires specific validation. Note that Al³⁺ has been shown to almost completely inhibit the isomerization of astilbin.[3][6] | |
| Loss of this compound concentration over time during storage. | Inappropriate Storage Solvent: The choice of solvent can significantly impact the stability of this compound. | - Store this compound in solvents such as 50% ethanol, ethanol, or methanol for improved stability compared to aqueous solutions.[7] |
| Exposure to Light and Oxygen: Like many flavonoids, this compound may be susceptible to degradation upon exposure to light and atmospheric oxygen.[8][9] | - Store samples in amber vials or wrap containers in aluminum foil to protect from light.[8] - For long-term storage, consider purging the headspace of the storage container with an inert gas like nitrogen or argon. | |
| Variability in analytical results between different sample preparations. | Inconsistent Sample Handling: Differences in temperature, pH, and time between sample preparation and analysis can lead to varying degrees of isomerization. | - Standardize the entire experimental workflow, including extraction, solvent evaporation, and reconstitution steps. - Minimize the time between sample preparation and analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the isomerization of this compound?
A1: The primary factors that induce the isomerization of this compound to its stereoisomers, including astilbin, are temperature and pH.[1][4] Isomerization is more pronounced at higher temperatures and in neutral to alkaline conditions (pH 6 and above).[1][2] The choice of solvent and the presence of metal ions can also play a role.[3][6][7]
Q2: How can I prevent the isomerization of this compound during long-term storage?
A2: For long-term stability, it is recommended to store this compound as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[1] If storing in solution, use an appropriate organic solvent like ethanol or methanol and maintain a low temperature.[7]
Q3: What is the ideal pH for storing this compound solutions?
A3: this compound is more stable in acidic conditions. To minimize isomerization, it is advisable to maintain the pH of the solution below 5.[2]
Q4: Are there any chemical additives that can help stabilize this compound?
A4: Yes, certain additives can influence stability. β-cyclodextrin has been shown to suppress both isomerization and decomposition of the related compound astilbin through complexation.[3][6] While ascorbic acid can accelerate isomerization, it also helps prevent the decomposition of the flavonoids.[3][6] Additionally, most metal ions, with the notable exception of Fe³⁺ (which causes rapid decomposition), have been found to have an inhibitory effect on isomerization, with Al³⁺ being particularly effective at inhibiting it almost completely.[3][6]
Q5: Which analytical technique is best for separating this compound from its isomers?
A5: High-Performance Liquid Chromatography (HPLC) is the most effective and commonly used technique to separate and quantify this compound from its isomers, such as astilbin, neoisoastilbin, and isoastilbin.[1][4][10]
Data Summary
Table 1: Stability of Astilbin and this compound in Different Simulated Biological Fluids
| Compound | Fluid | Incubation Time (hours) | Temperature (°C) | Remaining Compound (%) |
| Astilbin | Simulated Gastric Fluid (SGF) | 4 | 37 | ~100 |
| This compound | Simulated Gastric Fluid (SGF) | 4 | 37 | ~100 |
| Astilbin | Simulated Intestinal Fluid (SIF) | 4 | 37 | 78.6 |
| This compound | Simulated Intestinal Fluid (SIF) | 4 | 37 | 88.3 |
| Data sourced from a study by Yi et al. (2020)[1][4][11] |
Table 2: Short-Term and Long-Term Stability of Astilbin and this compound in Plasma
| Condition | Storage Time | Astilbin Recovery (%) | This compound Recovery (%) |
| Room Temperature | 2 hours | 106.16 ± 2.76 | 92.38 ± 3.15 |
| Room Temperature | 8 hours | 89.23 ± 4.12 | 95.78 ± 2.89 |
| -80°C | 4 weeks | Stable | Stable |
| Freeze/Thaw Cycles | 3 cycles | 97.15 ± 3.24 | 93.29 ± 2.57 |
| Data indicates that both compounds are relatively stable in plasma under typical analytical conditions. Sourced from a study by Yi et al. (2020)[1] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and its Isomers
This protocol outlines a general method for the separation and quantification of this compound and its isomers using HPLC.
-
Sample Preparation:
-
Dissolve the this compound standard or sample in a suitable solvent, such as methanol or a methanol/water mixture. To avoid peak fronting and shape issues with larger injection volumes, it is recommended to keep the methanol content in the sample below 40%.[1]
-
If working with plasma samples, a protein precipitation method is recommended. Mix 50 µL of the plasma sample with 150-250 µL of methanol or acetonitrile. Vortex the mixture for 2 minutes and then centrifuge at 10,000 x g for 10 minutes. The resulting supernatant can be directly injected into the HPLC system.[1]
-
-
HPLC Conditions (Example):
-
HPLC System: Agilent 1260 HPLC system or equivalent.[1]
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing an acidifier like 0.1% formic acid to maintain an acidic pH) is common.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detector at a wavelength of 291 nm.
-
Injection Volume: 10-50 µL, ensuring the solvent composition does not negatively affect peak shape.[1]
-
-
Data Analysis:
-
Identify and quantify this compound and its isomers by comparing their retention times and peak areas with those of certified reference standards.
-
Visualizations
Caption: Experimental workflow for stable analysis of this compound.
Caption: Troubleshooting logic for this compound isomerization.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. mdpi.com [mdpi.com]
- 5. Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in ‘Cara Cara’ Juice during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isomerization of astilbin and its application for preparation of the four stereoisomers from Rhizoma Smilacis Glabrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the permeability of Neoastilbin across cell membranes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the cell membrane permeability of Neoastilbin. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low cell permeability?
A1: this compound, a flavonoid glycoside, inherently possesses physicochemical properties that limit its passive diffusion across the lipophilic cell membrane. Its relatively high polarity and the presence of a sugar moiety contribute to poor membrane penetration. Furthermore, this compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, further reducing its intracellular concentration.
Q2: What are the primary mechanisms that can be targeted to enhance this compound permeability?
A2: Two primary strategies can be employed: enhancing transcellular passive diffusion and overcoming active efflux. Passive diffusion can be improved by modifying the physicochemical properties of this compound or by utilizing carrier systems. Overcoming active efflux involves the use of inhibitors for specific transporters like P-glycoprotein.
Q3: What are the most common in vitro models to assess this compound permeability?
A3: The two most widely used in vitro models are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that mimic the intestinal barrier and can assess both passive diffusion and active transport. PAMPA is a cell-free assay that specifically measures passive permeability across an artificial lipid membrane and is often used for high-throughput screening.
Q4: How can I determine if this compound is a substrate of an efflux pump like P-glycoprotein?
A4: A bi-directional Caco-2 assay is the standard method. By measuring the permeability of this compound from the apical (A) to the basolateral (B) side (Papp A to B) and from the basolateral to the apical side (Papp B to A), an efflux ratio (ER = Papp B to A / Papp A to B) can be calculated. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux pump. This can be confirmed by conducting the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) of this compound in Caco-2 or PAMPA assays. | 1. Poor intrinsic permeability: The inherent physicochemical properties of this compound limit its passive diffusion. 2. Low aqueous solubility: this compound may precipitate in the assay buffer, reducing the concentration available for transport. 3. Non-specific binding: The compound may bind to the plastic of the assay plates. | 1. Enhance permeability: Consider formulation strategies such as encapsulation in nanoparticles or liposomes. 2. Improve solubility: Use a co-solvent (e.g., DMSO, not exceeding 0.5%) in the donor solution. For Caco-2 assays with lipophilic compounds, using fasted state simulated intestinal fluid (FaSSIF) in the apical compartment and buffer with 1% BSA in the basolateral compartment can improve recovery.[1] 3. Reduce non-specific binding: Pre-treat plates with a blocking agent or use low-binding plates. To improve recovery, collection plates can be preloaded with an organic solvent containing an internal standard.[2] |
| High efflux ratio (>2) for this compound in the Caco-2 assay. | Active efflux: this compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp/ABCB1), MRP2, or BCRP/ABCG2.[3][4][5] | 1. Confirm efflux mechanism: Perform the bi-directional Caco-2 assay in the presence of a specific efflux pump inhibitor (e.g., verapamil for P-gp). A significant decrease in the efflux ratio will confirm the involvement of that transporter. 2. Co-administration strategy: In subsequent experiments, consider co-administering this compound with a known non-toxic efflux pump inhibitor to increase its intracellular concentration. |
| High variability in permeability results between experiments. | 1. Inconsistent Caco-2 monolayer integrity: Leaky monolayers can lead to artificially high permeability values. 2. Inconsistent formulation: If using nanoparticles or liposomes, variations in particle size, encapsulation efficiency, or stability can affect permeability. 3. Analytical variability: Inconsistent sample preparation or LC-MS/MS analysis. | 1. Monitor monolayer integrity: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Use a paracellular marker like Lucifer yellow to confirm monolayer tightness. 2. Characterize formulations: Thoroughly characterize each batch of nanoparticles or liposomes for size, zeta potential, and encapsulation efficiency. Assess the stability of the formulation under assay conditions. 3. Standardize analytical methods: Use a validated LC-MS/MS method for the quantification of this compound and include an internal standard in all samples.[6][7][8] |
| Low recovery of this compound at the end of the permeability assay. | Compound degradation or strong binding: this compound may be unstable in the assay buffer or may bind irreversibly to the cells or plate. | 1. Assess stability: Incubate this compound in the assay buffer under experimental conditions (time, temperature, pH) and quantify its concentration over time to check for degradation. 2. Mass balance study: Analyze the amount of this compound in the donor and acceptor compartments, as well as the amount retained in the cell monolayer and bound to the plate, to account for the total amount of the compound. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 450.4 g/mol | [9] |
| Water Solubility | 217.16 µg/mL | [3][10] |
| Log P (Octanol/Water) | 1.39 (in SGF), 0.98 (in SIF) | [3][10] |
| XLogP3 | 0.4 | [9] |
SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid
Apparent Permeability (Papp) of Flavonoids in Caco-2 Cells (for reference)
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Classification | Reference |
| Propranolol (High Permeability Control) | >20 | ~1 | High | [11] |
| Lucifer Yellow (Low Permeability Control) | <1 | N/A | Low | [12] |
| Quercetin | 1.70 (±0.11) | N/D | Low | [6] |
| Naringenin | >32.13 | N/D | High | [13] |
| Silibinin | 3.2 (± 0.4) | 1.57 | Moderate | [14] |
Experimental Protocols
Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[9]
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltohmmeter. TEER values should be >250 Ω·cm² (value can vary by lab and passage number).[11]
-
Confirm monolayer integrity by measuring the permeability of a low-permeability marker, such as Lucifer yellow. The Papp for Lucifer yellow should be <1 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the Caco-2 monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) or other transport buffer.
-
Add fresh, pre-warmed transport buffer to the basolateral (receiver) chamber.
-
Add the dosing solution of this compound (e.g., 10 µM in transport buffer with <0.5% DMSO) to the apical (donor) chamber.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer. Collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Permeability Assay (Basolateral to Apical - B→A for Efflux):
-
Follow the same procedure as above, but add the this compound dosing solution to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.[7]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of permeation (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor chamber (µmol/mL)
-
-
Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B)
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of this compound across an artificial lipid membrane.
Methodology:
-
Preparation of the PAMPA Plate:
-
The PAMPA system consists of a donor plate and an acceptor plate. The filter membrane of the donor plate is coated with a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) to form the artificial membrane.[15]
-
-
Permeability Assay:
-
Add the acceptor solution (buffer, e.g., PBS at pH 7.4) to the wells of the acceptor plate.
-
Add the donor solution containing this compound (e.g., 10-50 µM in buffer with <0.5% DMSO) to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.[16]
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) in cm/s using an appropriate equation provided by the PAMPA kit manufacturer or from the literature.
-
Formulation of this compound-Loaded Nanoparticles (Conceptual Protocol)
Objective: To encapsulate this compound in polymeric nanoparticles to enhance its solubility and permeability.
Methodology (based on general protocols for flavonoids):
-
Nanoparticle Preparation (Emulsion-Solvent Evaporation Method):
-
Dissolve a biodegradable polymer (e.g., PLGA) and this compound in a suitable organic solvent (e.g., acetone or ethyl acetate).
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant and unencapsulated this compound, and then lyophilize for storage.
-
-
Characterization:
-
Particle Size and Zeta Potential: Use dynamic light scattering (DLS).
-
Morphology: Use scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Quantify the amount of encapsulated this compound by dissolving a known amount of nanoparticles in a suitable solvent and analyzing the this compound content by LC-MS/MS. EE% = (Mass of drug in nanoparticles / Initial mass of drug) * 100 DL% = (Mass of drug in nanoparticles / Mass of nanoparticles) * 100
-
Formulation of this compound-Loaded Liposomes (Conceptual Protocol)
Objective: To encapsulate this compound in liposomes to improve its permeability.
Methodology (Thin-Film Hydration Method):
-
Liposome Preparation:
-
Dissolve lipids (e.g., phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonication. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension can be further sonicated or extruded through polycarbonate membranes of a defined pore size.
-
Remove unencapsulated this compound by centrifugation or dialysis.
-
-
Characterization:
-
Vesicle Size and Polydispersity Index (PDI): Use dynamic light scattering (DLS).
-
Zeta Potential: Use electrophoretic light scattering.
-
Morphology: Use transmission electron microscopy (TEM).
-
Encapsulation Efficiency (EE%): Determine the amount of encapsulated this compound after separating the liposomes from the unencapsulated drug.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical relationship between strategies and outcomes for enhancing this compound permeability.
Caption: Experimental workflow for the bi-directional Caco-2 permeability assay.
Caption: Interaction of this compound with P-glycoprotein efflux pump in an intestinal epithelial cell.
References
- 1. Outcomes of Flavonoid-ABC-transporter Interactions | Caucasus Journal of Health Sciences and Public Health [caucasushealth.ug.edu.ge]
- 2. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of the activity of ABC transporters (P-glycoprotein, MRP2, BCRP) by flavonoids and drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid-drug interactions: effects of flavonoids on ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Qualitative and Quantitative Analysis of Rhizoma Smilacis glabrae by Ultra High Performance Liquid Chromatography Coupled with LTQ OrbitrapXL Hybrid Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. The effects of flavonoids on the ABC transporters: consequences for the pharmacokinetics of substrate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Addressing Neoastilbin precipitation in cell culture media
Welcome to the technical support center for neoastilbin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the use of this compound in cell culture, with a specific focus on addressing and preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a bioactive flavonoid compound, specifically a flavanone glycoside, found in various medicinal herbs.[1] It is known for its antioxidant and anti-inflammatory properties and is studied for its potential therapeutic benefits.[1][2] Its molecular formula is C₂₁H₂₂O₁₁ and it has a molecular weight of approximately 450.4 g/mol .[3]
Q2: I observed a precipitate in my cell culture media after adding this compound. What are the common causes?
Precipitation of this compound in cell culture media is a common issue that can compromise experimental results by altering the effective concentration of the compound.[4] The primary causes include:
-
Exceeding Solubility Limit: The final concentration of this compound in your media may be higher than its aqueous solubility limit.[4][5] this compound is classified as a "very slightly soluble" compound in water.[6][7]
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.[5]
-
Media Composition and pH: Components within the media, such as salts and proteins, can interact with this compound and reduce its solubility.[4][5] Additionally, the pH of the media, which is influenced by the CO₂ environment in an incubator, can affect the stability of pH-sensitive compounds.[4]
-
Temperature Fluctuations: Pre-warming media to 37°C is crucial. Adding a compound to cold media can decrease its solubility.[4][8] Conversely, repeated freeze-thaw cycles of stock solutions can also promote precipitation.[4]
-
Stock Solution Integrity: The stock solution itself may have issues, such as degradation or precipitation due to improper storage or having been prepared at too high a concentration.
Q3: How can I distinguish between this compound precipitate and microbial contamination?
Cloudiness or turbidity in the media can indicate either chemical precipitation or microbial contamination.[4] To distinguish between them, examine a sample of the media under a microscope.
-
Chemical precipitates often appear as amorphous particles or crystalline structures.
-
Bacterial contamination will appear as small, often motile rods or cocci.
-
Yeast contamination appears as budding, oval-shaped cells.
-
Fungal contamination will present as filamentous hyphae.[8]
If contamination is suspected, discard the culture and review sterile techniques.[4]
Troubleshooting Guide
Q4: My this compound precipitated immediately upon addition to the media. How can I fix this?
This is a classic sign of exceeding the compound's solubility limit or causing "solvent shock".[5]
Recommended Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed media (37°C), vortex gently, and then add this intermediate dilution to the final volume of media.[4]
-
Lower DMSO Percentage: Ensure the final concentration of DMSO in your cell culture media is kept low, typically below 0.5%, as higher concentrations can be toxic to cells and contribute to precipitation issues.[9]
Q5: The media was clear initially, but a precipitate formed over time in the incubator. What should I do?
This suggests a stability issue with this compound in the specific conditions of your experiment (e.g., temperature, pH, media components).[4]
Recommended Solutions:
-
Confirm Media Buffering: Ensure your cell culture medium is correctly buffered for the CO₂ concentration of your incubator to maintain a stable pH.[4]
-
Conduct a Solubility Test: Perform a solubility test to determine the practical solubility limit of this compound in your specific media over the duration of your experiment. See the protocol provided below.
-
Reduce Incubation Time: If the compound is unstable over long periods, consider designing shorter-duration experiments if possible.
Data and Protocols
Solubility Data for this compound
The solubility of this compound is a critical factor in preventing precipitation. While extensive data is limited, available information indicates it is sparingly soluble in aqueous solutions but has good solubility in several organic solvents.
| Solvent/Solution | Solubility | Reference |
| Water (at 25°C) | 217.16 µg/mL (approx. 482 µM) | [6][10] |
| Dimethyl sulfoxide (DMSO) | Soluble | [2] |
| Acetone | Soluble | [2] |
| Chloroform, Dichloromethane, Ethyl Acetate | Soluble | [2] |
| Simulated Intestinal Fluid (SIF, pH 6.8) | More stable than its isomer astilbin | [11] |
Experimental Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a standardized method to prepare this compound solutions to minimize precipitation risk.
Materials:
-
This compound powder (MW: 450.4 g/mol )
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare High-Concentration Stock Solution:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the calculated volume of sterile DMSO to achieve a high-concentration stock, for example, 50 mM. Ensure the powder dissolves completely. Gentle warming to 37°C or brief vortexing can assist dissolution.[12]
-
Calculation Example for 50 mM Stock: 4.504 mg of this compound in 200 µL of DMSO.
-
-
Aliquot and Store:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[4]
-
Store aliquots at -20°C or -80°C.
-
-
Prepare Final Working Solution:
-
Thaw a single aliquot of the stock solution.
-
Pre-warm your cell culture medium to 37°C.[4]
-
Perform a serial dilution. For example, to achieve a 50 µM final concentration from a 50 mM stock (a 1:1000 dilution):
-
Pipette 999 µL of pre-warmed media into a sterile tube.
-
Add 1 µL of the 50 mM this compound stock solution.
-
Immediately mix gently by vortexing or inverting the tube.
-
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Experimental Protocol 2: Determining the Practical Solubility Limit in Cell Culture Media
This protocol helps you find the maximum concentration of this compound that remains soluble in your specific media under your experimental conditions.[5]
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution in pre-warmed (37°C) cell culture medium. For example, create final concentrations ranging from 200 µM down to 10 µM.
-
Incubate: Place the tubes containing the dilutions in your cell culture incubator (e.g., 37°C, 5% CO₂) for a duration equivalent to your planned experiment (e.g., 24, 48, or 72 hours).
-
Observe for Precipitation:
-
Visually inspect each tube for cloudiness, crystals, or sediment at multiple time points (e.g., 1h, 4h, 24h, 48h).
-
For a more sensitive check, transfer a small aliquot from each tube onto a microscope slide and look for micro-precipitates.
-
-
Determine Limit: The highest concentration that remains clear and free of precipitate throughout the incubation period is the practical solubility limit for your specific experimental conditions.
Visual Guides and Pathways
Workflow for Preparing this compound Solutions
The following diagram outlines the recommended workflow for preparing this compound for cell culture experiments, including key decision points for troubleshooting.
Caption: Recommended workflow for preparing this compound solutions.
Troubleshooting Logic for Precipitation
If you observe precipitation, use this logical diagram to diagnose the potential cause.
Caption: A logical guide to troubleshooting this compound precipitation.
This compound Signaling Pathway Inhibition
This compound has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and the NLRP3 inflammasome.[13]
Caption: this compound inhibits the NF-κB and NLRP3 inflammasome pathways.
References
- 1. Cas 54081-47-9,this compound | lookchem [lookchem.com]
- 2. This compound | CAS:54081-47-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | C21H22O11 | CID 442437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Pharmacokinetic Profile of Neoastilbin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the pharmacokinetic profile of Neoastilbin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the pharmacokinetic profile of this compound?
A1: The primary challenge is its very low oral bioavailability, which has been determined to be approximately 0.28% in rats.[1][2] This is mainly attributed to its poor aqueous solubility and low permeability across the intestinal epithelium.[1][2]
Q2: How does this compound's solubility and stability compare to its isomer, Astilbin?
A2: this compound exhibits slightly better physicochemical properties than Astilbin. Its water solubility is higher (217.16 µg/mL for this compound vs. 132.72 µg/mL for Astilbin), and it shows greater stability in simulated intestinal fluid (SIF), with 88.3% remaining after 4 hours compared to 78.6% for Astilbin.[1][2]
Q3: What are the most promising strategies to improve the oral bioavailability of this compound?
A3: Based on studies with its closely related isomer, Astilbin, two highly effective strategies are the use of nanoformulations, such as zein-caseinate nanoparticles, and complexation with cyclodextrins. These approaches have been shown to significantly enhance the bioavailability of Astilbin and are expected to have a similar effect on this compound.
Q4: How do zein-based nanoparticles enhance the bioavailability of flavonoids like this compound?
A4: Zein nanoparticles encapsulate the hydrophobic drug molecules, protecting them from degradation in the gastrointestinal tract. This encapsulation transforms the drug into an amorphous state, which improves its dissolution rate. Furthermore, the nanoparticles can adhere to the intestinal mucosa, prolonging the residence time and facilitating absorption.
Q5: What is the mechanism by which cyclodextrins improve the solubility and bioavailability of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex. This complex masks the hydrophobic nature of the drug, thereby increasing its aqueous solubility and dissolution rate, which in turn can lead to improved absorption and bioavailability.
Troubleshooting Guides
Strategy 1: Nanoformulation using Zein-Caseinate Nanoparticles
Issue 1: Low Encapsulation Efficiency (<70%)
-
Possible Cause 1: Inappropriate mass ratio of this compound to polymers.
-
Troubleshooting Tip: Optimize the mass ratio of this compound, zein, and sodium caseinate. For the related compound Astilbin, a mass ratio of 1:1:2 (Astilbin:Zein:Sodium Caseinate) was found to be optimal.[3] A similar ratio should be a good starting point for this compound.
-
-
Possible Cause 2: Aggregation of nanoparticles during formation.
-
Troubleshooting Tip: Ensure a constant and appropriate stirring rate (e.g., 1000 rpm) during the dropwise addition of the this compound-zein solution to the aqueous phase.[4] Also, verify the concentration of the components; concentrations that are too high can lead to aggregation.
-
-
Possible Cause 3: Premature precipitation of this compound.
-
Troubleshooting Tip: Check the pH of the aqueous phase. The pH should be maintained to ensure the stability of the nanoparticles and the solubility of the components during the process.
-
Issue 2: Large Particle Size (>300 nm) or High Polydispersity Index (PDI > 0.3)
-
Possible Cause 1: Incorrect solvent/antisolvent ratio.
-
Troubleshooting Tip: The ratio of the ethanol phase to the aqueous phase is critical. A higher volume of the antisolvent (water) generally leads to smaller particles due to more rapid precipitation.
-
-
Possible Cause 2: Inefficient mixing.
-
Troubleshooting Tip: Use a high-speed homogenizer or a sonicator to ensure rapid and uniform mixing of the organic and aqueous phases. This can help in the formation of smaller, more uniform nanoparticles.
-
-
Possible Cause 3: Instability of the nanoparticle suspension.
-
Troubleshooting Tip: Ensure the concentration of the stabilizer (sodium caseinate) is sufficient to coat the surface of the zein nanoparticles, preventing aggregation.
-
Strategy 2: Complexation with Cyclodextrins
Issue 1: Low Complexation Efficiency
-
Possible Cause 1: Unsuitable type of cyclodextrin.
-
Troubleshooting Tip: Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), methyl-β-cyclodextrin). Modified cyclodextrins like HP-β-CD often exhibit higher complexation efficiency and solubility.
-
-
Possible Cause 2: Suboptimal molar ratio of this compound to cyclodextrin.
-
Troubleshooting Tip: Perform a phase solubility study to determine the optimal molar ratio. Typically, ratios from 1:1 to 1:2 (this compound:Cyclodextrin) are investigated.
-
-
Possible Cause 3: Inefficient complexation method.
-
Troubleshooting Tip: Compare different preparation methods such as co-precipitation, kneading, and freeze-drying. The kneading method, where a paste is formed with a small amount of water/ethanol, can be very effective in forcing the guest molecule into the cyclodextrin cavity.
-
Issue 2: Precipitation of the Complex from Solution
-
Possible Cause 1: Exceeding the solubility limit of the complex.
-
Troubleshooting Tip: While cyclodextrins increase the solubility of this compound, the resulting complex itself has a solubility limit. Determine this limit and work within that concentration range.
-
-
Possible Cause 2: Instability of the complex over time or with temperature changes.
-
Troubleshooting Tip: Characterize the stability of the complex under different storage conditions (temperature, light). Lyophilization (freeze-drying) of the complex solution can produce a stable, solid powder that can be reconstituted.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration, 20 mg/kg)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 57.5 | [1] |
| Tmax (h) | 0.5 | [1] |
| Absolute Bioavailability (%) | 0.28 | [1][2] |
Table 2: Comparison of Physicochemical Properties of this compound and Astilbin
| Property | This compound | Astilbin | Reference |
| Water Solubility (µg/mL) | 217.16 | 132.72 | [1][2] |
| log P (Simulated Intestinal Fluid) | 0.98 | 1.09 | [1][2] |
| Stability in SIF (4h, % remaining) | 88.3 | 78.6 | [1][2] |
Table 3: Improvement in Bioavailability of Astilbin (as a proxy for this compound) using Different Formulation Strategies
| Formulation Strategy | Fold Increase in Bioavailability | Reference |
| Zein-Caseinate Nanoparticles | ~13.75 | [3] |
| Chitosan-coated Zein Nanoparticles | 18.2 | [5] |
| Methyl-β-Cyclodextrin Complex | 11.89 | [6] |
Note: Data for Astilbin is presented as a reasonable estimate for the expected improvement for this compound due to their structural similarity.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Zein-Caseinate Nanoparticles
-
Preparation of the Organic Phase:
-
Dissolve 100 mg of zein and 100 mg of this compound in 10 mL of 70% (v/v) ethanol.
-
Stir the mixture at room temperature until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve 200 mg of sodium caseinate in 20 mL of deionized water.
-
Stir until fully dissolved.
-
-
Nanoparticle Formation:
-
Add the organic phase dropwise into the aqueous phase under constant magnetic stirring (1000 rpm) at room temperature.
-
Continue stirring for an additional 30 minutes to allow for nanoparticle stabilization.
-
-
Solvent Removal and Concentration:
-
Remove the ethanol from the nanoparticle suspension using a rotary evaporator under reduced pressure at 40°C.
-
The resulting aqueous suspension of nanoparticles can be used for further characterization or freeze-dried for long-term storage.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation:
-
Calculate the required amounts of this compound and a selected cyclodextrin (e.g., HP-β-CD) to achieve a 1:1 molar ratio.
-
-
Kneading:
-
Place the calculated amount of HP-β-CD in a mortar and add a small amount of a 50% ethanol-water solution to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating with a pestle.
-
Continue kneading for 60 minutes, adding small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
-
Drying and Sieving:
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder using the mortar and pestle.
-
Pass the powder through a fine-mesh sieve to ensure uniformity.
-
-
Storage:
-
Store the resulting powder in a desiccator at room temperature.
-
Visualizations
Caption: Workflow for this compound-loaded zein-caseinate nanoparticle preparation.
Caption: Process for preparing this compound-cyclodextrin inclusion complexes.
Caption: this compound's inhibition of the NF-κB and NLRP3 inflammasome pathways.[7]
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement of Astilbin in Rats through Zein-Caseinate Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo and in vitro comparison of three astilbin encapsulated zein nanoparticles with different outer shells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Use of cyclodextrins as excipients in pharmaceutical products: why not in extemporaneous preparations? | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 7. The Protective Effects of this compound on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Neoastilbin vs. Astilbin: A Comparative Analysis of Anti-inflammatory Efficacy
A detailed examination of two flavonoid stereoisomers, neoastilbin and astilbin, reveals distinct yet overlapping mechanisms in the modulation of inflammatory responses. Both compounds, derived from plants such as those from the Smilax genus, demonstrate significant potential in mitigating inflammation through the regulation of key signaling pathways and the suppression of pro-inflammatory mediators.[1][2] This guide provides a comparative overview of their anti-inflammatory effects, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This comparative analysis consolidates findings from multiple studies to elucidate the anti-inflammatory properties of this compound and astilbin. While both flavonoids exhibit potent anti-inflammatory activities, their efficacy and mechanisms of action show subtle differences.[3][4] this compound has been shown to effectively alleviate gouty arthritis by targeting the NF-κB and NLRP3 inflammasome pathways.[1] Similarly, astilbin demonstrates broad anti-inflammatory and immunomodulatory effects by inhibiting pathways such as NF-κB and MAPK, and activating the NRF2 pathway.[5][6][7][8]
Comparative Efficacy: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory potency of this compound and astilbin can be quantitatively assessed by their ability to inhibit the production of key pro-inflammatory cytokines and mediators. The following tables summarize the inhibitory effects observed in various in vitro and in vivo models.
Table 1: Inhibition of Pro-inflammatory Cytokines by this compound
| Model System | Inflammatory Stimulus | Cytokine | Concentration of this compound | % Inhibition / Effect | Reference |
| THP-1 derived macrophages | Monosodium Urate (MSU) | IL-1β | High dose | Significant decrease | [1] |
| THP-1 derived macrophages | Monosodium Urate (MSU) | IL-6 | High dose | Significant decrease | [1] |
| THP-1 derived macrophages | Monosodium Urate (MSU) | TNF-α | High dose | Significant decrease | [1] |
| Gouty Arthritis Mouse Model | Monosodium Urate (MSU) | IL-1β, IL-6, TNF-α | Dose-dependent | Significant reduction | [1] |
| RAW264.7 cells | Lipopolysaccharide (LPS) | IL-1β, IL-6 | Not specified | Significant inhibition (p < 0.01) | [3][4] |
Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators by Astilbin
| Model System | Inflammatory Stimulus | Cytokine/Mediator | Concentration of Astilbin | % Inhibition / Effect | Reference |
| Complete Freund's Adjuvant-induced Arthritis Rats | CFA | TNF-α, IL-1β, IL-6 | 5.3 mg/kg (oral) | Significant decrease in mRNA and serum levels | [9][10] |
| Osteoarthritis Rat Model | Papain | IL-1β, TNF-α | Not specified | Significant inhibition of protein and mRNA expression | [11] |
| Osteoarthritis Rat Model | Papain | Prostaglandin E2 (PGE2) | Not specified | Inhibited expression | [11] |
| RAW264.7 cells | Lipopolysaccharide (LPS) | IL-1β, IL-6, NO | Not specified | Significant inhibition (p < 0.01) | [3][4] |
| Sepsis-induced Cardiac Injury Model | Lipopolysaccharide (LPS) | Inflammatory cytokines | Not specified | Alleviated inflammation | [7] |
Mechanistic Insights: Modulation of Signaling Pathways
The anti-inflammatory effects of this compound and astilbin are rooted in their ability to interfere with intracellular signaling cascades that orchestrate the inflammatory response.
This compound's Mechanism of Action
This compound primarily exerts its anti-inflammatory effects through the inhibition of the NF-κB and NLRP3 inflammasome pathways.[1] In models of gouty arthritis, this compound has been shown to reduce the phosphorylation of IKKα, p65, and IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1] This, in turn, suppresses the transcription of genes encoding for pro-inflammatory cytokines. Furthermore, this compound downregulates the expression of components of the NLRP3 inflammasome, including NLRP3, ASC, and Caspase-1, leading to decreased maturation and secretion of IL-1β.[1]
Caption: this compound inhibits inflammation via the NF-κB and NLRP3 pathways.
Astilbin's Mechanism of Action
Astilbin modulates a broader range of signaling pathways, including NF-κB, MAPK, and NRF2.[5][6][7][8][12] It inhibits the NF-κB pathway by suppressing the degradation of IκBα and the subsequent nuclear translocation of p65.[9][10] Additionally, astilbin has been reported to suppress the p38 MAPK signaling pathway.[5][13] The activation of the NRF2 pathway by astilbin contributes to its antioxidant effects, which indirectly dampen inflammation.[6][7][8] Astilbin has also been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of pain and inflammation in osteoarthritis.[11]
Caption: Astilbin inhibits inflammation via the NF-κB and MAPK pathways.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols employed in the studies of this compound and astilbin.
In Vitro Anti-inflammatory Activity Assessment
-
Cell Culture and Treatment:
-
THP-1 Human Monocytic Cell Line: Cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA). The differentiated macrophages are then pre-treated with various concentrations of this compound or astilbin for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent like monosodium urate (MSU) or lipopolysaccharide (LPS).[1]
-
RAW264.7 Murine Macrophage Cell Line: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Similar to the THP-1 model, cells are pre-treated with the test compounds followed by LPS stimulation.[3][4]
-
-
Cytokine Measurement:
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[1]
-
-
Western Blot Analysis:
-
Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are then incubated with primary antibodies against key signaling proteins (e.g., p-p65, p-IκBα, NLRP3, Caspase-1, p-p38) and corresponding total proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][3][4]
-
In Vivo Animal Models of Inflammation
-
Gouty Arthritis Model (for this compound):
-
Induction: Acute gouty arthritis is induced in mice (e.g., C57BL/6) by intra-articular injection of MSU crystals into the ankle joint.[1]
-
Treatment: this compound is administered orally or intraperitoneally at various doses for a specified period before or after MSU injection.[1]
-
Assessment: The severity of arthritis is evaluated by measuring joint swelling (e.g., with a caliper), histological analysis of the joint tissue (H&E staining), and measurement of inflammatory markers in the serum or joint tissue.[1]
-
-
Adjuvant-Induced Arthritis Model (for Astilbin):
-
Induction: Arthritis is induced in rats (e.g., Sprague-Dawley) by intradermal injection of Complete Freund's Adjuvant (CFA) into the footpad.[9][10]
-
Assessment: Arthritis progression is monitored by measuring paw volume. At the end of the study, serum levels of pro-inflammatory cytokines are measured by ELISA, and the expression of signaling proteins in the joint tissue is analyzed by Western blotting.[9][10]
-
Caption: General experimental workflow for evaluating anti-inflammatory effects.
Conclusion
Both this compound and astilbin are promising natural compounds with potent anti-inflammatory properties. This compound demonstrates marked efficacy in a model of acute gouty arthritis, primarily through the inhibition of the NF-κB and NLRP3 inflammasome pathways. Astilbin exhibits a broader spectrum of anti-inflammatory and immunomodulatory activities, targeting the NF-κB and MAPK signaling pathways, while also activating the protective NRF2 pathway. The choice between these two stereoisomers for therapeutic development may depend on the specific inflammatory condition being targeted. Further head-to-head comparative studies with standardized methodologies and quantitative endpoints are warranted to fully elucidate their relative potency and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Astilbin Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]
- 6. nbinno.com [nbinno.com]
- 7. Astilbin protects from sepsis-induced cardiac injury through the NRF2/HO-1 and TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel anti-acute lung injury mechanism of astilbin: inhibition of epithelial cells ferroptosis by targeting NRF2 activation via binding Val608 site of NRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Astilbin from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Astilbin from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Astilbin influences the progression of osteoarthritis in rats by down-regulation of PGE-2 expression via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UPP1 as a potential target for astilbin in ameliorating high-fat diet-induced bone loss via MAPK signaling: a study incorporating gut microbiota and metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Astilbin Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Neoastilbin Quantification
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Neoastilbin, a flavonoid glycoside of significant interest for its potential pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering an objective overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methodologies. Experimental protocols and performance data are presented to aid in the selection of the most suitable technique for specific research needs.
Overview of Analytical Techniques
The accurate quantification of this compound in various matrices, such as herbal extracts, pharmaceutical formulations, and biological fluids, is crucial for quality control, pharmacokinetic studies, and pharmacological research. The two most prominent analytical techniques for this purpose are HPLC-UV and LC-MS/MS.
-
HPLC-UV: This technique is widely accessible and cost-effective for the quantification of flavonoids.[1] It relies on the separation of the analyte from a complex mixture using a liquid chromatographic system, followed by detection using a UV-Vis spectrophotometer at a wavelength where the compound absorbs light.[2] While robust and reliable for many applications, its sensitivity and selectivity can be limited in complex matrices where co-eluting compounds may interfere.[1]
-
LC-MS/MS: This method offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies and the quantification of trace-level analytes.[1] It couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer, allowing for highly specific detection and quantification.[3] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS further enhances resolution and significantly reduces analysis time.[4]
Quantitative Performance Data
The selection of an analytical method is often guided by its performance characteristics. The following tables summarize the typical validation parameters for the quantification of flavonoid glycosides, which are applicable to this compound, using HPLC-UV and LC-MS/MS.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.990[5] | > 0.989[5] |
| Limit of Detection (LOD) | 0.33 - 4 ng[5] | 0.003 - 2 ng[5] |
| Limit of Quantification (LOQ) | 0.5 - 10 ng[5] | 0.007 - 6.67 ng[5] |
| Precision (RSD%) | Intra-day: < 4.0%, Inter-day: 2.6 - 6.2%[5] | Intra-day: < 5.8%, Inter-day: 3.0 - 10.0%[5] |
| Accuracy (Recovery %) | 94.3 - 110.4%[5] | 91.2 - 113.3%[5] |
| Selectivity | Moderate, potential for interference[1] | High, based on mass-to-charge ratio[1] |
Table 2: Linearity and Range for Flavonoid Glycoside Quantification
| Method | Analyte Class | Linearity Range | Correlation Coefficient (r²) |
| HPLC-UV | Flavonol Glycosides | 0.2 - 200 µg/ml | > 0.999[6] |
| LC-MS/MS | Flavonoids | 125 - 2000 ng/mL[7] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method Protocol
-
Sample Preparation (Extraction from Plant Material):
-
Weigh 1.0 g of powdered plant material.
-
Add 25 mL of 70% ethanol.
-
Extract using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to create calibration standards ranging from 1 to 200 µg/mL.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis detector.[2]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm or 350 nm for flavonoids.[9]
-
Injection Volume: 10 µL.
-
-
Method Validation:
LC-MS/MS Method Protocol
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Prepare working solutions by serial dilution in methanol.
-
Spike blank plasma with the working solutions to create calibration standards (e.g., 1 - 1000 ng/mL).
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A UHPLC system for fast and efficient separation.[4]
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, to be optimized for this compound.
-
MS Parameters: Optimize cone voltage, source temperature, and desolvation gas flow.[9]
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound and the internal standard.
-
-
Method Validation:
Mandatory Visualizations
Caption: Workflow for analytical method validation.
Caption: Comparison of HPLC-UV and LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an ecofriendly HPLC-UV method for determination of capecitabine in human plasma: application to pharmacokinetic studies [scielo.org.za]
- 9. Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioavailability of Neoastilbin and Its Stereoisomer Astilbin
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the bioavailability of neoastilbin and its stereoisomer, astilbin. The information is supported by experimental data to aid in the evaluation of these compounds for further development.
This compound and astilbin are stereoisomers of a flavonoid compound found in various medicinal plants, including the rhizome of Smilax glabra. Despite their structural similarity, subtle differences in their physicochemical properties can influence their stability, solubility, and ultimately their bioavailability. This guide synthesizes available data to offer a clear comparison of these two compounds.
Quantitative Data Summary
The following tables summarize the key physicochemical and pharmacokinetic parameters of this compound and astilbin, providing a direct comparison of their properties.
Table 1: Physicochemical Properties of this compound and Astilbin
| Property | This compound | Astilbin | Reference |
| Water Solubility (µg/mL at 25°C) | 217.16 | 132.72 | [1][2][3] |
| log P (Simulated Gastric Fluid) | 1.39 | 1.57 | [1][2][3] |
| log P (Simulated Intestinal Fluid) | 0.98 | 1.09 | [1][2][3] |
Table 2: Stability of this compound and Astilbin in Simulated Gastrointestinal Fluids (4h incubation at 37°C)
| Fluid | This compound (% remaining) | Astilbin (% remaining) | Reference |
| Simulated Gastric Fluid (SGF) | ~100% | ~100% | [1][3] |
| Simulated Intestinal Fluid (SIF) | 88.3% | 78.6% | [1][2][3] |
Table 3: Comparative Pharmacokinetic Parameters of this compound and Astilbin in Rats (Oral Administration of 20 mg/kg)
| Parameter | This compound | Astilbin | Reference |
| Cmax (ng/mL) | 57.5 | 60.9 | [1][3] |
| Tmax (h) | 0.5 | 0.17 | [1][3] |
| t1/2 (h) | 1.2 | 0.5 | [3] |
| AUC (0-t) (ng/mL*h) | Not significantly different | Not significantly different | [1][3] |
| Absolute Bioavailability (%) | 0.28% | 0.30% | [1][2][3] |
Experimental Protocols
The data presented above is based on the following experimental methodologies.
Solubility and Lipophilicity (log P) Determination
-
Solubility: An excess amount of this compound or astilbin was added to water and shaken at 25°C for 24 hours. The suspension was then filtered, and the concentration in the filtrate was determined by High-Performance Liquid Chromatography (HPLC).[1][3]
-
log P (Oil-Water Distribution Coefficient): The oil-water distribution coefficient was determined in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). The compound was dissolved in the aqueous phase, an equal volume of n-octanol was added, and the mixture was shaken for 24 hours at 37°C. The concentration of the compound in the aqueous phase was then measured by HPLC to calculate the log P value.[1][3]
In Vitro Stability Assay
This compound and astilbin were incubated in SGF and SIF at 37°C. Aliquots were taken at different time intervals over 4 hours and the remaining concentration of the parent compound was quantified by HPLC.[1][3]
In Vivo Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies.[3]
-
Dosing: For oral administration, a single dose of 20 mg/kg of this compound or astilbin was given by gavage. For intravenous administration (to determine absolute bioavailability), a single dose was injected into the tail vein.[1][3]
-
Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points after dosing.[4] Plasma was separated by centrifugation.[4]
-
Sample Preparation: Plasma proteins were precipitated using a suitable organic solvent (e.g., methanol or acetonitrile).[4] After centrifugation, the supernatant was collected and analyzed.[4]
-
HPLC Analysis: The concentration of this compound and astilbin in the plasma samples was determined using a validated HPLC method with UV detection. A C18 column was used for separation with a mobile phase consisting of a mixture of acetonitrile and water containing a small percentage of formic acid.[1][3]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 were calculated from the plasma concentration-time data using non-compartmental analysis. Absolute bioavailability was calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%.[3]
Visualizations
Experimental Workflow for Comparative Bioavailability Study
Caption: Workflow of the in vivo comparative bioavailability study.
Generalised Flavonoid Absorption and Metabolism
Caption: General pathway of flavonoid glycoside absorption and metabolism.
Conclusion
The experimental data reveals that while this compound has a higher water solubility and greater stability in simulated intestinal fluid compared to astilbin, these advantages do not translate into a significantly higher oral bioavailability in rats.[1][2][3] Both stereoisomers exhibit very poor absolute bioavailability, at 0.28% for this compound and 0.30% for astilbin.[1][2][3] The primary absorption of these flavonoid glycosides is thought to occur in the small intestine.[3] The low lipophilicity, as indicated by the log P values, likely contributes to their poor membrane permeability and, consequently, low absorption.[1][3] These findings suggest that for the development of this compound or astilbin as therapeutic agents, formulation strategies to enhance their bioavailability will be critical.
References
A Head-to-Head Comparison of Neoastilbin and Other Flavonoids from Smilax glabra
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Neoastilbin and other prominent flavonoids isolated from the rhizome of Smilax glabra. This plant, a staple in traditional medicine, is a rich source of bioactive compounds with significant therapeutic potential. This analysis focuses on key performance metrics, including antioxidant and anti-inflammatory activities, alongside physicochemical properties and bioavailability, to inform further research and drug development efforts.
Comparative Analysis of Bioactivities
This compound, a stereoisomer of the more abundant Astilbin, demonstrates a range of biological activities.[1][2] The following tables summarize the available quantitative data for this compound and its related flavonoids found in Smilax glabra: Astilbin, Engeletin, Isoastilbin, and Neoisoastilbin.
Antioxidant Activity
The antioxidant potential of these flavonoids has been evaluated using various in vitro assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, and ferric reducing antioxidant power (FRAP).
| Flavonoid | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) | Ferric Reducing Antioxidant Power (FRAP) (µM FeSO4 equivalent at 50 µg/mL) |
| This compound | 9.14 ± 0.23[3] | 3.65 ± 0.17[3] | 223.78 ± 25.87[3] |
| Astilbin | 7.34 ± 0.22[3] | 2.85 ± 0.15[3] | 148.22 ± 15.95[3] |
| Engeletin | No obvious activity[3] | 11.25 ± 0.25[3] | No obvious reducing power[3] |
| Isoastilbin | 4.01 ± 0.18[3] | 2.21 ± 0.13[3] | 400.44 ± 23.15[3] |
| Neoisoastilbin | 5.48 ± 0.22[3] | 2.53 ± 0.14[3] | 421.56 ± 4.16[3] |
Lower IC50 values indicate stronger antioxidant activity.
Anti-inflammatory Activity
The anti-inflammatory properties of these flavonoids have been primarily assessed by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. While direct IC50 values for cytokine inhibition are not consistently reported across studies, the available data indicates significant inhibitory effects.
| Flavonoid | Inhibition of NO Production | Inhibition of IL-1β Production | Inhibition of IL-6 Production |
| This compound | Significantly inhibited (p < 0.01) at 100 µM[3] | Significantly inhibited (p < 0.01) at 100 µM[3] | Significantly inhibited (p < 0.01) at 100 µM[3] |
| Astilbin | Significantly inhibited (p < 0.01) at 100 µM[3] | Significantly inhibited (p < 0.01) at 100 µM[3] | Significantly inhibited (p < 0.01) at 100 µM[3] |
| Engeletin | Significantly inhibited (p < 0.01) at 100 µM[3] | Significantly inhibited (p < 0.01) at 100 µM[3] | Significantly inhibited (p < 0.01) at 100 µM[3] |
| Isoastilbin | Significantly inhibited (p < 0.01) at 100 µM[3] | Significantly inhibited (p < 0.01) at 100 µM[3] | Significantly inhibited (p < 0.01) at 100 µM[3] |
| Neoisoastilbin | Significantly inhibited (p < 0.01) at 100 µM[3] | Significantly inhibited (p < 0.01) at 100 µM[3] | Significantly inhibited (p < 0.01) at 100 µM[3] |
All tested flavonoids demonstrated a significant capacity to inhibit the production of these key inflammatory mediators, suggesting their potential as anti-inflammatory agents.[3] The primary mechanism for this action is the inhibition of the NF-κB signaling pathway.[3]
Physicochemical Properties and Bioavailability
The therapeutic efficacy of a compound is intrinsically linked to its physicochemical properties and bioavailability. A direct comparison between the stereoisomers this compound and Astilbin has been conducted, revealing key differences.
| Property | This compound | Astilbin | Engeletin | Isoastilbin | Neoisoastilbin |
| Water Solubility (µg/mL) | 217.16[2][4] | 132.72[2][4] | Data not available | Data not available | Data not available |
| log P (Simulated Gastric Fluid) | 1.39[2][4] | 1.57[2][4] | Data not available | Data not available | Data not available |
| log P (Simulated Intestinal Fluid) | 0.98[2][4] | 1.09[2][4] | Data not available | Data not available | Data not available |
| Stability in SIF (4h, 37°C) | 88.3% remaining[2][4] | 78.6% remaining[2][4] | Data not available | Data not available | Data not available |
| Absolute Bioavailability (rat, oral) | 0.28%[2][4] | 0.30%[2][4] | ~1.53%[5] | Data not available | Data not available |
This compound exhibits higher water solubility and greater stability in simulated intestinal fluid compared to Astilbin.[2][4] Despite these advantages, both compounds suffer from very low oral bioavailability.[2][4] Engeletin also shows low bioavailability.[6][7] This poor absorption is a critical consideration for the development of these flavonoids as therapeutic agents and highlights the need for formulation strategies to enhance their delivery.
Experimental Protocols
Flavonoid Isolation and Quantification
-
Method: Preparative High-Performance Liquid Chromatography (HPLC) is the standard method for isolating and purifying flavonoids from Smilax glabra extracts.[3] Analytical HPLC is then used for the quantification of the isolated compounds.[3]
-
Stationary Phase: Typically a C18 column.
-
Mobile Phase: A gradient of methanol-water or acetonitrile-water is commonly used.
-
Detection: UV detection at a wavelength of 292 nm.
Antioxidant Activity Assays
-
DPPH Radical Scavenging Assay:
-
A solution of DPPH in methanol is prepared.
-
The flavonoid sample is added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
-
ABTS Radical Scavenging Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.
-
The flavonoid sample is added to the ABTS•+ solution.
-
The absorbance is measured at 734 nm after a short incubation period. The reduction in absorbance reflects the scavenging capacity.
-
-
Ferric Reducing Antioxidant Power (FRAP) Assay:
-
The FRAP reagent is prepared by mixing acetate buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl, and FeCl3·6H2O solution.
-
The flavonoid sample is added to the FRAP reagent.
-
The mixture is incubated at 37°C.
-
The absorbance of the resulting blue-colored complex is measured at 593 nm. The absorbance is proportional to the reducing power of the sample.
-
Anti-inflammatory Activity Assay in LPS-Stimulated RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Stimulation: Cells are pre-treated with various concentrations of the flavonoid for a specified time (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
-
Measurement of NO Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Measurement of Cytokine Production (IL-1β, IL-6): The levels of IL-1β and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot for NF-κB Pathway Analysis:
-
Cell lysates are prepared and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against total and phosphorylated forms of NF-κB p65.
-
After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound and related flavonoids are largely attributed to their modulation of key signaling pathways, particularly the NF-κB and NLRP3 inflammasome pathways.
Caption: Experimental workflow for the comparison of Smilax glabra flavonoids.
The NF-κB signaling pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.
Conclusion
This compound and its related flavonoids from Smilax glabra exhibit promising antioxidant and anti-inflammatory properties. While this compound shows favorable physicochemical characteristics such as higher water solubility and stability compared to Astilbin, all flavonoids in this class suffer from poor oral bioavailability, which is a major hurdle for their clinical translation. The potent inhibition of the NF-κB and NLRP3 inflammasome pathways underscores their potential as therapeutic leads for inflammatory conditions. Future research should focus on developing novel formulation and delivery strategies to enhance the bioavailability of these compounds, thereby unlocking their full therapeutic potential. Further studies are also warranted to obtain a complete quantitative comparison of the anti-inflammatory activities and to elucidate the physicochemical and pharmacokinetic profiles of Isoastilbin and Neoisoastilbin.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination and pharmacokinetics of engeletin in rat plasma by ultra-high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. dovepress.com [dovepress.com]
Neoastilbin's Anti-Inflammatory Efficacy: A Comparative Analysis Across Gouty Arthritis and Macrophage Models
For researchers and drug development professionals, understanding the cross-validation of a compound's activity in different experimental models is crucial for assessing its therapeutic potential. This guide provides an objective comparison of Neoastilbin's anti-inflammatory performance in a monosodium urate (MSU)-induced gouty arthritis model and a lipopolysaccharide (LPS)-stimulated macrophage model, supported by experimental data from recent studies.
This compound, a flavonoid isolated from the rhizome of Smilax glabra, has demonstrated significant anti-inflammatory properties.[1][2] Its efficacy has been validated in both in vivo and in vitro settings, primarily through its modulation of key inflammatory signaling pathways. This guide synthesizes the available data to offer a clear comparison of its activity and mechanisms across different inflammatory contexts.
Comparative Analysis of this compound's Anti-Inflammatory Activity
The following table summarizes the quantitative data on the effects of this compound in reducing key inflammatory markers in both a gouty arthritis model and an LPS-stimulated macrophage model.
| Inflammatory Model | Key Parameters Measured | Treatment Group | Result | Citation |
| Gouty Arthritis (in vivo, MSU-induced in mice) | Ankle Swelling | This compound | Significantly decreased | [1] |
| Inflammatory Cell Infiltration | This compound | Noticeably decreased | [2] | |
| IL-1β Secretion | This compound | Significantly diminished | [1] | |
| IL-6 Secretion | This compound | Significantly diminished | [1] | |
| TNF-α Secretion | This compound | Significantly diminished | [1] | |
| Gouty Arthritis (in vitro, MSU-stimulated THP-1 macrophages) | IL-1β Secretion | This compound (5, 10, 20 μM) | Significantly reduced in a concentration-dependent manner | [1][2] |
| IL-6 Secretion | This compound (5, 10, 20 μM) | Significantly reduced in a concentration-dependent manner | [1][2] | |
| TNF-α Secretion | This compound (5, 10, 20 μM) | Significantly reduced in a concentration-dependent manner | [1][2] | |
| Macrophage Inflammation (in vitro, LPS-stimulated RAW264.7 cells) | IL-1β Secretion | This compound | Significantly inhibited | [3][4] |
| IL-6 Secretion | This compound | Significantly inhibited | [3][4] | |
| Nitric Oxide (NO) Production | This compound | Significantly inhibited | [3][4] |
Experimental Protocols
Gouty Arthritis Model (Monosodium Urate-Induced)
In Vivo Model:
-
Animal Model: C57BL/6 mice.[5]
-
Induction of Gouty Arthritis: An intraarticular injection of monosodium urate (MSU) crystals into the ankle joints of the mice was used to establish the acute gouty arthritis model.[2][5]
-
Treatment: this compound was administered to the mice, and its effects were compared against a control group and a model group that received MSU but no treatment.[1][2]
-
Assessments: The degree of ankle swelling was measured. Histopathological analysis of the ankle joints was performed to assess inflammatory cell infiltration.[1][2] The levels of inflammatory cytokines (IL-1β, IL-6, and TNF-α) in the joint tissue were quantified using enzyme-linked immunosorbent assay (ELISA).[2][5] Protein expressions of key components of the NF-κB and NLRP3 inflammasome pathways were determined by Western blotting.[1][2]
In Vitro Model:
-
Induction of Inflammation: Inflammation was induced by stimulating the macrophages with MSU crystals.[1][2] In some cases, lipopolysaccharide (LPS) was used as a co-stimulant.[1]
-
Treatment: The cells were treated with various concentrations of this compound (typically 5, 10, and 20 μM).[1]
-
Assessments: The levels of secreted inflammatory cytokines (IL-1β, IL-6, and TNF-α) in the cell culture supernatant were measured by ELISA.[2] The expression of proteins involved in the NF-κB and NLRP3 inflammasome signaling pathways was analyzed by Western blotting.[1][2] Cell viability was assessed to ensure that the observed effects were not due to cytotoxicity.[1]
Lipopolysaccharide (LPS)-Stimulated Macrophage Model
-
Induction of Inflammation: The cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[3][4]
-
Assessments: The production of nitric oxide (NO) and the secretion of inflammatory cytokines (IL-1β, IL-6) in the cell culture supernatant were quantified.[3][4] The expression of the phosphorylated p65 subunit of NF-κB was determined by Western blotting to assess the activation of this pathway.[3][4]
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are primarily attributed to its ability to inhibit the NF-κB and NLRP3 inflammasome signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. The Protective Effects of this compound on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neoisoastilbin Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neoastilbin and Standard Anti-inflammatory Drugs: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory efficacy of neoastilbin, a flavonoid compound, with that of standard nonsteroidal anti-inflammatory drugs (NSAIDs). The content is based on available preclinical data and aims to offer an objective overview for researchers and professionals in drug development.
Mechanisms of Action: A Tale of Two Pathways
The anti-inflammatory properties of this compound and standard NSAIDs stem from their distinct interactions with cellular signaling pathways.
This compound: This flavonoid exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and NLRP3 inflammasome pathways . In response to inflammatory stimuli, such as monosodium urate (MSU) crystals in gout, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][2] this compound has been shown to attenuate the phosphorylation of key proteins in this pathway, thereby reducing the production of these inflammatory mediators.[1] Furthermore, it inhibits the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of IL-1β.[1][2]
Standard Anti-inflammatory Drugs (NSAIDs): The primary mechanism of action for NSAIDs, such as ibuprofen and diclofenac, is the inhibition of cyclooxygenase (COX) enzymes . There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function. COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Most traditional NSAIDs are non-selective inhibitors of both COX-1 and COX-2. By blocking COX enzymes, NSAIDs reduce the synthesis of prostaglandins, thereby alleviating inflammation and pain.
Comparative Efficacy: A Look at the Data
Direct head-to-head comparative studies of this compound against standard NSAIDs like ibuprofen or diclofenac in the same experimental model are limited in the currently available literature. However, we can analyze their efficacy based on data from separate studies using similar inflammatory models. The following tables summarize the available quantitative data.
Table 1: Effect of this compound on Inflammatory Cytokines in MSU-Stimulated THP-1-Derived Macrophages
| Treatment | Concentration | IL-1β Secretion (pg/mL) | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) | Reference |
| Control | - | 15.2 ± 2.1 | 25.3 ± 3.4 | 30.1 ± 4.2 | [1] |
| MSU-Stimulated | - | 48.5 ± 5.6 | 75.8 ± 8.1 | 92.4 ± 9.8 | [1] |
| This compound | 10 µM | 35.1 ± 4.3 | 58.2 ± 6.5 | 70.3 ± 7.9 | [1] |
| This compound | 20 µM | 28.4 ± 3.7 | 45.6 ± 5.8 | 55.7 ± 6.1 | [1] |
| This compound | 40 µM | 20.1 ± 2.9 | 32.1 ± 4.2 | 40.2 ± 5.3 | [1] |
| Colchicine (Positive Control) | 1 µM | 22.3 ± 3.1 | 35.4 ± 4.8 | 43.8 ± 5.5 | [1] |
Data are presented as mean ± SD.
Table 2: Effect of Diclofenac on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 6h | Reference |
| Diclofenac | 5 | 56.17 ± 3.89 | Not Reported | [3] |
| Diclofenac | 20 | 71.82 ± 6.53 | Not Reported | [3] |
Data are presented as mean ± SD.
Table 3: Analgesic Efficacy of Ibuprofen in Postoperative Dental Pain
| Treatment | Dose (mg) | Sum of Pain Intensity Difference (SPID) over 6h | Total Pain Relief (TOTPAR) over 6h | Reference |
| Placebo | - | 2.3 | 3.5 | [4] |
| Ibuprofen | 50 | 5.8 | 8.2 | [4] |
| Ibuprofen | 100 | 7.1 | 10.5 | [4] |
| Ibuprofen | 200 | 8.9 | 12.8 | [4] |
| Ibuprofen | 400 | 10.2 | 14.6 | [4] |
SPID and TOTPAR are measures of pain relief over time.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used preclinical model to evaluate the anti-inflammatory activity of pharmacological substances.
Protocol:
-
Animals: Male Wistar rats (180-220 g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Rats are randomly divided into control and treatment groups.
-
Drug Administration: The test compound (e.g., diclofenac) or vehicle (control) is administered, usually intraperitoneally or orally, at a specified time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[5][6]
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.[3][5]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
This in vitro assay is used to assess the anti-inflammatory effects of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines from macrophages stimulated with LPS.
Protocol:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7 or THP-1) is cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into multi-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).
-
Stimulation: Macrophages are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[7]
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][8]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound's anti-inflammatory mechanism of action.
Caption: NSAIDs' mechanism via COX enzyme inhibition.
Caption: A generalized experimental workflow for comparison.
References
- 1. The Protective Effects of this compound on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neoisoastilbin Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic dose-response relationship of ibuprofen 50, 100, 200, and 400 mg after surgical removal of third molars: a single-dose, randomized, placebo-controlled, and double-blind study of 304 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Analysis of Neoastilbin and Its Stereoisomers
For researchers, scientists, and professionals in drug development, understanding the stability of a compound is a critical early step in assessing its potential as a therapeutic agent. This guide provides a detailed comparative analysis of the stability of neoastilbin and its stereoisomers—astilbin, neoisoastilbin, and isoastilbin—supported by experimental data.
This compound and its stereoisomers are flavonoid glycosides, a class of compounds known for their diverse biological activities. However, their therapeutic efficacy can be significantly influenced by their stability under various physiological conditions. This comparison focuses on their stability in simulated gastrointestinal fluids and plasma, providing valuable insights for preclinical development.
Quantitative Stability Comparison
The stability of this compound and its primary stereoisomer, astilbin, has been quantitatively assessed in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). The data reveals significant differences in their stability, particularly in the neutral to slightly alkaline environment of the intestine.
| Compound | Medium | Incubation Time (hours) | Temperature (°C) | Remaining Compound (%) | Reference |
| This compound | SGF | 4 | 37 | ~100 | [1][2] |
| Astilbin | SGF | 4 | 37 | ~100 | [1][2] |
| This compound | SIF | 4 | 37 | 88.3 | [1][2][3] |
| Astilbin | SIF | 4 | 37 | 78.6 | [1][2][3] |
In plasma, both this compound and astilbin demonstrate considerable stability over short-term storage at room temperature and long-term storage at -80°C, with recovery rates generally above 85%.[1][2]
Isomerization: A Key Stability Factor
A crucial aspect of the stability of these stereoisomers is their interconversion through isomerization.[4][5] In neutral or alkaline solutions, and with increased temperature, astilbin and this compound can convert into their other stereoisomers, neoisoastilbin and isoastilbin.[1][4] This process is significant as the different isomers may exhibit varied biological activities and pharmacokinetic profiles.
The degradation of astilbin and this compound in SIF is primarily due to isomerization rather than decomposition.[1][3] Astilbin degrades more rapidly in SIF compared to this compound, suggesting that this compound is the more stable of the two in intestinal conditions.[1][2] The higher stability of this compound is attributed to the interaction between the rhamnose and B ring moiety in its conformation.[1][2]
Experimental Protocols
The stability of this compound and its stereoisomers was evaluated using High-Performance Liquid Chromatography (HPLC). The general protocols for assessing stability in simulated gastrointestinal fluids are outlined below.
Stability in Simulated Gastric and Intestinal Fluids
A stock solution of the test compound (e.g., this compound or astilbin) is prepared in a suitable solvent such as methanol. This stock solution is then diluted with either SGF (pH ~1.2) or SIF (pH ~6.8) to a final concentration. The mixture is incubated in a shaker at a constant temperature, typically 37°C, to mimic physiological conditions. Aliquots are withdrawn at specified time intervals (e.g., 0, 1, 2, and 4 hours). To stop any further degradation, the reaction in the aliquots is quenched, often by adding an equal volume of ice-cold methanol. The samples are then centrifuged to precipitate any proteins or other insoluble components. The supernatant is collected and analyzed by HPLC to determine the concentration of the remaining parent compound. The percentage of the remaining compound is calculated relative to the initial concentration at time zero.
Conclusion
The available data indicates that this compound is more stable than its stereoisomer astilbin, particularly in conditions mimicking the intestinal environment. Both compounds are relatively stable in the acidic conditions of the stomach. The primary degradation pathway for these compounds under physiological pH is through isomerization to neoisoastilbin and isoastilbin. Researchers should consider these stability differences and the potential for interconversion when designing in vitro and in vivo studies, as well as during the formulation development of any of these stereoisomers for therapeutic use. Further studies are warranted to quantitatively assess the stability of neoisoastilbin and isoastilbin to provide a complete stability profile of all four stereoisomers.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma | MDPI [mdpi.com]
- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isomerization of astilbin and its application for preparation of the four stereoisomers from Rhizoma Smilacis Glabrae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Neoastilbin and Isoastilbin in the Inhibition of Pro-Inflammatory Cytokine Release
For Immediate Release
[City, State] – December 13, 2025 – A comprehensive review of available experimental data provides insights into the relative potency of two flavonoid stereoisomers, Neoastilbin and Isoastilbin, in modulating the immune response through the inhibition of key pro-inflammatory cytokines. This guide synthesizes findings for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.
Both this compound and Isoastilbin, isolated from the rhizome of Smilax glabra, have demonstrated significant anti-inflammatory properties.[1] Emerging research indicates that their mechanism of action involves the suppression of critical inflammatory signaling pathways, leading to a reduction in the release of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). These cytokines are pivotal mediators of the inflammatory cascade and are implicated in a variety of inflammatory diseases.
Quantitative Comparison of Cytokine Inhibition
While direct head-to-head studies providing IC50 values for both compounds under identical experimental conditions are limited, a qualitative comparison confirms that both this compound and Isoastilbin can significantly inhibit the secretion of IL-1β and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells (p < 0.01).[1] Further quantitative data for this compound demonstrates a dose-dependent reduction in the secretion of IL-1β, IL-6, and TNF-α in monosodium urate (MSU)-stimulated THP-1-derived macrophages.[1][2]
| Compound | Cell Line | Stimulant | Cytokine | Concentration (µM) | Inhibition | Reference |
| This compound | THP-1 derived macrophages | LPS (1 µg/mL) + MSU (500 µM) | IL-1β | 5 | Significant Decrease | [1][2] |
| 10 | Significant Decrease | [1][2] | ||||
| 20 | Significant Decrease | [1][2] | ||||
| THP-1 derived macrophages | LPS (1 µg/mL) + MSU (500 µM) | IL-6 | 5 | Significant Decrease | [1][2] | |
| 10 | Significant Decrease | [1][2] | ||||
| 20 | Significant Decrease | [1][2] | ||||
| THP-1 derived macrophages | LPS (1 µg/mL) + MSU (500 µM) | TNF-α | 5 | Significant Decrease | [1][2] | |
| 10 | Significant Decrease | [1][2] | ||||
| 20 | Significant Decrease | [1][2] | ||||
| Isoastilbin | RAW264.7 | LPS | IL-1β | Not Specified | Significant Inhibition (p < 0.01) | [1] |
| RAW264.7 | LPS | IL-6 | Not Specified | Significant Inhibition (p < 0.01) | [1] |
Note: The data for this compound and Isoastilbin are from different studies and experimental setups, which should be considered when comparing their potencies.
Signaling Pathway Inhibition
Both this compound and Isoastilbin have been shown to exert their anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for IL-1β, IL-6, and TNF-α. The inhibition of NF-κB p65 protein expression by these flavonoids is a key mechanism underlying their ability to suppress cytokine release.[1] In addition to the NF-κB pathway, this compound has also been found to suppress the NLRP3 inflammasome pathway, which is crucial for the processing and secretion of IL-1β.[1][2]
Experimental Protocols
The following is a generalized protocol for an in vitro cytokine release assay based on methodologies commonly employed in the cited research.
Objective: To determine the inhibitory effect of test compounds (this compound, Isoastilbin) on the release of pro-inflammatory cytokines from macrophage cell lines stimulated with an inflammatory agent.
Materials:
-
Cell Line: RAW264.7 or THP-1 monocyte-derived macrophages.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli or Monosodium Urate (MSU) crystals.
-
Test Compounds: this compound and Isoastilbin, dissolved in a suitable solvent (e.g., DMSO) and diluted to final concentrations.
-
Reagents for Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for mouse or human IL-1β, IL-6, and TNF-α.
-
96-well cell culture plates.
-
Standard laboratory equipment (incubator, centrifuge, microplate reader).
Procedure:
-
Cell Culture:
-
Maintain the macrophage cell line in a humidified incubator at 37°C with 5% CO2.
-
For THP-1 cells, differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.
-
Seed the cells into 96-well plates at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or Isoastilbin for a specified period (e.g., 1-2 hours). Include a vehicle control (medium with the solvent used for the test compounds).
-
Following pre-treatment, add the inflammatory stimulant (e.g., LPS at 1 µg/mL or MSU at 500 µM) to the wells.
-
Incubate the plates for a designated time (e.g., 24 hours) at 37°C and 5% CO2.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the 96-well plates at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of IL-1β, IL-6, and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each concentration of the test compounds compared to the stimulated control (vehicle + stimulant).
-
If a dose-response is observed, calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the cytokine release.
-
References
Validating the Therapeutic Potential of Neoastilbin in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Neoastilbin's performance with other alternatives, supported by experimental data from recent preclinical studies. This compound, a flavonoid isolated from the rhizome of Smilax glabra, has demonstrated significant anti-inflammatory and antioxidant properties, positioning it as a promising candidate for further therapeutic development.[1][2][3]
Comparative Efficacy of this compound
Preclinical evidence strongly supports the anti-inflammatory effects of this compound, particularly in the context of gouty arthritis.[1] Studies have shown its ability to mitigate inflammatory responses both in vitro and in vivo. A key mechanism of action is the inhibition of the NF-κB and NLRP3 inflammasome signaling pathways.[1]
Physicochemical and Pharmacokinetic Profile
A comparative study of this compound and its stereoisomer, Astilbin, revealed differences in their physicochemical properties and bioavailability. While both compounds have relatively low absolute bioavailability, this compound exhibits higher water solubility and greater stability in simulated intestinal fluid.[4][5]
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of this compound and Astilbin
| Parameter | This compound | Astilbin | Reference |
| Water Solubility (μg/mL) | 217.16 | 132.72 | [4][5] |
| log P (Simulated Gastric Fluid) | 1.39 | 1.57 | [4][5] |
| log P (Simulated Intestinal Fluid) | 0.98 | 1.09 | [4][5] |
| Stability in SIF (4h, % remaining) | 88.3% | 78.6% | [4][5] |
| Absolute Bioavailability (rat, %) | 0.28% | 0.30% | [4] |
Anti-inflammatory Activity: In Vitro Studies
This compound has been shown to significantly reduce the secretion of pro-inflammatory cytokines in monosodium urate (MSU)-stimulated THP-1-derived macrophages and lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[1][3]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in THP-1-derived Macrophages (MSU-stimulated)
| Treatment | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) | Reference |
| Control | ~50 | ~40 | ~30 | [1] |
| MSU | ~200 | ~150 | ~120 | [1] |
| This compound (5 μM) + MSU | ~150 | ~110 | ~90 | [1] |
| This compound (10 μM) + MSU | ~100 | ~80 | ~60 | [1] |
| This compound (20 μM) + MSU | ~75 | ~60 | ~40 | [1] |
Note: Values are approximated from graphical data presented in the source.
Table 3: Anti-inflammatory Activity of Flavonoids in LPS-stimulated RAW264.7 Cells
| Compound (50 μg/mL) | IL-1β Inhibition (%) | IL-6 Inhibition (%) | NO Inhibition (%) | Reference |
| (-)-Epicatechin | Significant | Significant | Significant | [3] |
| Astilbin | Significant | Significant | Significant | [3] |
| This compound | Significant | Significant | Significant | [3] |
| Isoastilbin | Significant | Significant | Significant | [3] |
| Neoisoastilbin | Significant | Significant | Significant | [3] |
| Engeletin | Significant | Significant | Significant | [3] |
Note: The study states that all six flavonoids could significantly inhibit the secretion of IL-1β, IL-6, and NO (p < 0.01).[3]
Anti-inflammatory Activity: In Vivo Studies
In a mouse model of gouty arthritis induced by MSU injection, this compound treatment significantly reduced ankle swelling and the levels of inflammatory cytokines in the ankle joints.[1][2]
Table 4: Effect of this compound on Inflammatory Cytokines in a Mouse Model of Gouty Arthritis
| Treatment Group | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) | TNF-α (pg/mg protein) | Reference |
| Control | ~20 | ~15 | ~10 | [2] |
| MSU Model | ~80 | ~60 | ~40 | [2] |
| This compound (Low dose) + MSU | ~60 | ~45 | ~30 | [2] |
| This compound (High dose) + MSU | ~40 | ~30 | ~20* | [2] |
*Note: Values are approximated from graphical data. p < 0.05 compared to the MSU model group.[2]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are primarily attributed to its modulation of key inflammatory signaling pathways.
Caption: this compound inhibits the NF-κB and NLRP3 inflammasome pathways.
Caption: General experimental workflow for preclinical evaluation of this compound.
Experimental Protocols
In Vitro Anti-inflammatory Assay in THP-1-derived Macrophages
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Cell Viability Assay: To determine non-toxic concentrations, differentiated THP-1 cells are treated with various concentrations of this compound (e.g., 10–640 μM) for 24 hours. Cell viability is assessed using an MTT assay.[2] For protective effect, cells are pre-treated with this compound (5-80 μM) before stimulation with LPS and MSU.[1]
-
Induction of Inflammation: Differentiated macrophages are primed with LPS (1 µg/mL) for 4 hours, followed by stimulation with MSU crystals (200 µg/mL) for 2 hours to induce an inflammatory response.
-
This compound Treatment: Cells are treated with different concentrations of this compound (e.g., 5, 10, 20 μM) prior to or concurrently with MSU stimulation.[1]
-
Cytokine Measurement (ELISA): The cell culture supernatants are collected, and the concentrations of IL-1β, IL-6, and TNF-α are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of key components of the NF-κB (p-IKKα, p-p65, p-IκBα) and NLRP3 inflammasome (NLRP3, Caspase-1, ASC) pathways. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
In Vivo Gouty Arthritis Mouse Model
-
Animals: Male C57BL/6 mice are used for the study.
-
Induction of Gouty Arthritis: Mice are anesthetized, and gouty arthritis is induced by a single intra-articular injection of MSU crystals (e.g., 1 mg in 20 µL PBS) into the ankle joint.
-
This compound Administration: this compound (e.g., 20 or 40 mg/kg) is administered orally to the mice, typically starting one hour after MSU injection and continuing daily for a set period.
-
Assessment of Ankle Swelling: The diameter of the ankle joint is measured at different time points using a caliper to assess the degree of swelling.
-
Histopathological Analysis: At the end of the experiment, mice are euthanized, and the ankle joints are collected, fixed in formalin, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.
-
Biochemical Analysis: Ankle joint tissues are homogenized, and the supernatant is used to measure the levels of IL-1β, IL-6, and TNF-α by ELISA and to analyze the expression of NF-κB and NLRP3 pathway proteins by Western blotting.
Conclusion
Preclinical data strongly suggest that this compound has significant therapeutic potential as an anti-inflammatory agent. Its ability to inhibit the NF-κB and NLRP3 inflammasome pathways, leading to a reduction in pro-inflammatory cytokine production, has been consistently demonstrated in both cell-based and animal models of inflammation.[1] Compared to its well-studied stereoisomer Astilbin, this compound shows favorable physicochemical properties such as higher water solubility and stability.[4][5] These findings warrant further investigation and development of this compound as a potential therapeutic for inflammatory diseases like gouty arthritis. Future studies should focus on optimizing its bioavailability and evaluating its efficacy and safety in more advanced preclinical models.
References
- 1. mdpi.com [mdpi.com]
- 2. The Protective Effects of this compound on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Neoastilbin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of neoastilbin, a flavonoid glycoside used in various research applications. While specific regulatory disposal guidelines for this compound are not extensively documented, the following procedures are based on established best practices for the management of potentially hazardous research chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care to minimize exposure risks. The toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
A standard laboratory coat.
-
Chemical-resistant gloves (e.g., nitrile).
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is recommended.
Spill Management: In the event of a spill, avoid generating dust. Cover the spill with an inert absorbent material such as sand or vermiculite. Collect the material into a sealed, appropriate container for disposal as hazardous waste. Prevent the substance from entering drains or waterways.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is a critical step in the laboratory workflow. Adherence to these procedures will help ensure the safety of laboratory personnel and the environment.
1. Waste Categorization: All waste containing this compound should be classified as "Hazardous Chemical Waste" or "Pharmaceutical Waste," in accordance with your institution's guidelines. This includes:
-
Pure, unused this compound.
-
Solutions containing this compound.
-
Contaminated laboratory materials, such as vials, pipette tips, gloves, and other disposable items.
-
Materials used for spill cleanup.
2. Waste Containerization: Proper containment of this compound waste is essential to prevent leaks and exposure.
-
Solids: Place solid this compound waste and contaminated disposable items into a designated, sealable, and clearly labeled hazardous waste container. The container material should be compatible with the chemical.
-
Liquids: Collect liquid waste containing this compound in a sealable, leak-proof container. If a flammable solvent is used, the container should be grounded and flame-resistant. To prevent over-pressurization, leave at least 10% of headspace in the container.
-
Sharps: Any contaminated sharps, such as needles or scalpels, must be placed in a designated sharps container.
3. Labeling: Clear and accurate labeling of waste containers is mandatory for safety and regulatory compliance.
-
Label all waste containers with "Hazardous Waste."
-
List all chemical constituents by their full name, including "this compound" and any solvents.
-
Indicate the approximate percentage of each component.
-
Note the date when waste was first added to the container.
4. Storage: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area. This area should be under the control of the laboratory or principal investigator.
5. Disposal Request: Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health & Safety (EHS) department. Provide all necessary documentation, including the contents of the waste containers.
Summary of Safety and Handling Data
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 54081-47-9 |
| Molecular Formula | C₂₁H₂₂O₁₁ |
| Potential Health Effects | May be harmful if inhaled, ingested, or absorbed through the skin. May cause eye and skin irritation.[1] |
| Stability | Stable under recommended storage conditions. |
| Incompatibilities | Strong oxidizing agents.[1] |
| Decomposition Products | Hazardous decomposition products formed under fire conditions include carbon oxides.[1] |
Experimental Protocols
Currently, there are no standardized experimental protocols for the chemical neutralization or deactivation of this compound prior to disposal. Therefore, the recommended procedure is to dispose of it as hazardous chemical waste without pre-treatment, unless directed otherwise by your institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The information provided in this guide is intended for informational purposes only and is based on general laboratory safety principles. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure compliance with all applicable local, state, and federal regulations.
References
Personal protective equipment for handling Neoastilbin
Essential Safety and Handling Guide for Neoastilbin
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established laboratory safety protocols for handling chemical compounds with potential hazards.
Hazard Profile and Personal Protective Equipment
Table 1: Hazard Profile of this compound
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Irritation | May cause skin irritation.[1] |
| Eye Irritation | May cause serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation, especially in powder form.[1] |
| Dust Explosion | Fine dust dispersed in the air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.[2] |
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile). Double gloving is required for hazardous drug compounding and administration.[3] Gloves must be changed every 30 minutes, or immediately if they're damaged.[3] |
| Body Protection | Lab Coat/Gown | A long-sleeved, disposable gown with tight-fitting cuffs that closes in the back.[3] |
| Eye Protection | Safety Goggles | Chemical splash goggles to guard against spills or splashes.[3] Eyeglasses alone or safety glasses without side shields are not adequate protection.[3] |
| Face Protection | Face Shield | Recommended in addition to goggles when there is a significant risk of splashing. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95) should be worn when handling powders outside of a containment system to prevent inhalation of dust.[3] |
| Hair and Shoe Covers | Covers | Disposable hair and shoe covers to minimize cross-contamination.[3] |
Standard Operating Procedures for Handling this compound
Adherence to a strict operational workflow is critical to ensure safety. The following diagram and procedural steps outline the recommended process for handling this compound from receipt to disposal.
Caption: This diagram outlines the procedural workflow for the safe handling of this compound.
Detailed Experimental Protocol for Handling
-
Preparation :
-
Thoroughly review this safety guide and any available institutional Standard Operating Procedures (SOPs).
-
Don all required PPE as specified in Table 2.
-
Prepare the designated work area, preferably a chemical fume hood or a containment glove box, especially when handling the powdered form. Ensure all necessary equipment is clean and readily accessible.
-
-
Handling :
-
Weighing : When weighing the solid form of this compound, perform this task within a fume hood or other ventilated enclosure to minimize dust inhalation.
-
Solution Preparation : When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Cleanup and Disposal :
-
Decontamination : Clean all work surfaces with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.
-
Waste Disposal : Dispose of all contaminated materials, including gloves, wipes, and empty containers, in a designated hazardous waste container.[2] Do not empty into drains or dispose of with regular trash.[2][4] All chemical waste must be disposed of in accordance with local, regional, and national regulations.[4]
-
Emergency Procedures
Immediate and appropriate action during an emergency is vital. The following diagram and procedures provide guidance for common laboratory incidents.
Caption: This diagram outlines the decision-making process for emergency situations involving this compound.
Detailed Emergency Protocols
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In Case of Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
In Case of Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
-
In Case of a Spill :
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an absorbent material, and clean the area.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
-
In Case of Fire :
-
Use a fire extinguisher suitable for chemical fires (e.g., dry chemical, carbon dioxide, or foam).
-
Be aware of the potential for dust explosion if this compound is in powdered form.[2]
-
For large fires, evacuate the area and activate the fire alarm.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
